2-Ethylhexyl laurate
Description
Properties
IUPAC Name |
2-ethylhexyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-7-9-10-11-12-13-14-15-17-20(21)22-18-19(6-3)16-8-5-2/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLRMRFJCCMNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864937 | |
| Record name | Dodecanoic acid, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Dodecanoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
20292-08-4 | |
| Record name | 2-Ethylhexyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20292-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 2-ethylhexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J6M396U72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Ethylhexyl Laurate via Esterification of Lauric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-ethylhexyl laurate, an ester valued for its properties as a non-greasy emollient and solvent, through the esterification of lauric acid with 2-ethylhexanol. The document outlines various synthesis methodologies, from traditional acid-catalyzed processes to more modern enzymatic and continuous flow techniques, providing detailed experimental protocols and quantitative data to facilitate comparison and implementation in a research and development setting.
Introduction
This compound is a synthetic ester formed from the reaction of lauric acid, a saturated fatty acid, and 2-ethylhexanol, a branched alcohol.[1][2] Its unique molecular structure, featuring a branched alkyl chain, imparts desirable characteristics such as low viscosity, a low pour point, and excellent solvency for lipophilic compounds.[3] These properties make it a valuable ingredient in cosmetics, personal care products, and as a potential biolubricant.[1][4] This guide focuses on the chemical synthesis of this compound via esterification, a widely used and adaptable reaction.
Synthesis Methodologies
The primary route for synthesizing this compound is the direct esterification of lauric acid with 2-ethylhexanol. This reaction is typically catalyzed to achieve high conversion rates and yields in a reasonable timeframe. The general chemical equation is as follows:
CH₃(CH₂)₁₀COOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ CH₃(CH₂)₁₀COOCH₂(C₂H₅)CH(CH₂)₃CH₃ + H₂O
Key synthesis strategies include:
Acid-Catalyzed Esterification
Conventional synthesis often employs strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1][3] These catalysts protonate the carbonyl oxygen of lauric acid, increasing its electrophilicity and facilitating nucleophilic attack by 2-ethylhexanol. To drive the equilibrium towards the product side, water is continuously removed, often using a Dean-Stark apparatus.[3]
Solid Acid Catalysis
To overcome issues associated with corrosive and difficult-to-separate homogeneous acid catalysts, solid acid catalysts have been investigated. Amberlyst-16, a sulfonic acid-functionalized ion-exchange resin, has demonstrated high conversion and yield (>98%) in both batch and fixed-bed continuous flow reactors.[5] Sulfated zirconia is another robust superacid catalyst that has shown significant activity at higher temperatures.[6][7]
Enzymatic Synthesis
Lipase-catalyzed esterification offers a green and highly selective alternative to chemical catalysis. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), can achieve high conversion rates under mild reaction conditions (40–70°C), minimizing energy consumption and by-product formation.[3][8] The enzymatic process can be conducted in solvent-free systems, further enhancing its environmental credentials.[8]
Transesterification
An alternative route involves the transesterification of a lauric acid ester, such as methyl laurate, with 2-ethylhexanol. This method can be catalyzed by bases like sodium methoxide (B1231860) and may offer advantages in terms of reaction time and thermal stability of the product.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods described in the literature, allowing for a comparative analysis of their effectiveness.
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Catalyst Loading | Conversion/Yield (%) | Reference |
| Homogeneous Acid Catalysts | |||||
| Sulfuric Acid | 1:1.5 - 1:2.0 | 80–120 | 0.5–2.0 wt% | 90–94 | [3] |
| p-Toluenesulfonic Acid | Not Specified | Reflux | Not Specified | High | [1] |
| Solid Acid Catalysts | |||||
| Amberlyst-16 | 1:1.25 | 140 | Not Applicable (Fixed-Bed) | >98 | [5] |
| Sulfated Zirconia | 1:1 | 170 | 10 wt% | ~90 (after 4h) | [7] |
| Sulfated Zirconia | 1:2 | 160 | 2 wt% | ~100 (after 8h) | [6] |
| Enzymatic Catalysts | |||||
| Candida antarctica lipase B (CALB) | Not Specified | 60–70 | 800–900 PLU | >85 | [3] |
| Pseudomonas sp. lipase | 1:2 (rac 1/acyl donor) | 30 | Not Specified | ~90 | [4] |
| Novozym® 435 | Not Specified | 71 | 1422 PLU | 98 | [8] |
| Base Catalysts (Transesterification) | |||||
| Sodium Methoxide | 1:1.5 (Ester:Alcohol) | 70 | 0.6 wt% | 77 (product purity) | [9] |
PLU: Propyl Laurate Units
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Acid-Catalyzed Esterification Protocol
-
Reactant Charging: A round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser is charged with lauric acid and 2-ethylhexanol. A typical molar ratio is 1:1.5 to 1:2 (acid:alcohol) to favor ester formation.[3]
-
Catalyst Addition: A catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.5–2.0 wt% relative to the total reactant mass) is added to the mixture.[3]
-
Reaction: The mixture is heated to a reflux temperature of 80–120°C with vigorous stirring.[3] The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: The reaction progress is monitored by measuring the acid value of the reaction mixture at regular intervals via titration with a standard alkali solution.[5]
-
Work-up: Upon completion, the reaction mixture is cooled. The excess alcohol can be removed by vacuum distillation. The crude ester is then washed with a dilute sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until neutral.
-
Purification: The final product is dried over an anhydrous drying agent (e.g., sodium sulfate) and purified by vacuum distillation to obtain high-purity this compound.[4]
Enzymatic Esterification in a Solvent-Free System
-
Reactant and Enzyme Preparation: Lauric acid and 2-ethylhexanol are mixed in a desired molar ratio in a reaction vessel. The immobilized lipase (e.g., Novozym® 435) is added to the mixture.
-
Reaction Conditions: The reaction is carried out at a controlled temperature, typically between 60-70°C, under reduced pressure to facilitate the removal of water.[3] The mixture is continuously agitated.
-
Monitoring: The conversion can be monitored by analyzing samples using gas chromatography (GC) or by determining the residual acid content.[3]
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be easily recovered by filtration for reuse.[3]
-
Product Purification: The product is typically purified by vacuum distillation to remove any unreacted starting materials.
Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the acid-catalyzed esterification mechanism for the synthesis of this compound.
Caption: Acid-catalyzed esterification mechanism.
Experimental Workflow
The diagram below outlines a typical workflow for the laboratory synthesis and purification of this compound via acid-catalyzed esterification.
Caption: Workflow for this compound synthesis.
References
- 1. DEHYLUB 4003 this compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | Interfat [interfat.com]
- 3. This compound | High-Purity Ester for Research [benchchem.com]
- 4. ftb.com.hr [ftb.com.hr]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Physical and chemical characteristics of 2-Ethylhexyl laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl laurate, the ester of 2-ethylhexyl alcohol and lauric acid, is a versatile compound with significant applications across the pharmaceutical, cosmetic, and industrial sectors.[1][2][3] In drug development, it is of particular interest as a non-greasy emollient and solvent, capable of enhancing the skin penetration of active pharmaceutical ingredients (APIs).[1] Its biocompatibility and biodegradability make it an attractive excipient in topical and transdermal formulations.[1] This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, complete with detailed experimental protocols and logical workflows for its analysis.
Physical and Chemical Characteristics
This compound is a clear, colorless to light yellow liquid with a faint, characteristic odor.[4][5] It is a branched saturated fatty acid ester, a structural feature that contributes to its low pour point and excellent fluidity at low temperatures.[1][2] The compound is hydrophobic and highly soluble in most organic solvents, while exhibiting very limited solubility in water.[4][6]
Table 1: Physical Properties of this compound
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₂₀H₄₀O₂ | [3][7] | |
| Molecular Weight | 312.53 | g/mol | [7][8] |
| Appearance | Clear, colorless to pale yellow liquid | [1][4][5] | |
| Boiling Point | ~280 - 340 | °C | [1][6][8] |
| Melting Point / Pour Point | ≤ -30 to -7 | °C | [1][2][4][9] |
| Density | ~0.85 - 0.87 | g/cm³ at 20°C | [1][4][5][9] |
| Kinematic Viscosity | ~4 - 6 | mm²/s at 40°C | [1][5] |
| Water Solubility | ~1.44 | µg/L at 25°C | [7][9] |
| log P (n-octanol/water) | ~8.03 | [9] |
Table 2: Chemical Properties and Specifications of this compound
| Property | Value | Units | Reference(s) |
| Acid Value | ≤ 1.0 | mg KOH/g | [1][5] |
| Saponification Value | 175 - 185 | mg KOH/g | [4] |
| Purity (Assay) | ≥ 99 | % | [5] |
| Moisture | ≤ 0.1 | % | [5] |
Chemical Synthesis and Reactivity
This compound is commercially produced through the esterification of lauric acid and 2-ethylhexanol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by the removal of water.[1] Enzymatic synthesis using lipases like Candida antarctica lipase (B570770) B (CALB) offers a more environmentally friendly alternative, proceeding under milder conditions.[1]
The primary reactions that this compound undergoes are hydrolysis and transesterification.[4] Hydrolysis, the reverse of its formation, yields lauric acid and 2-ethylhexanol and can be catalyzed by acids or bases.[4] Transesterification involves the exchange of the 2-ethylhexyl group with another alcohol.[4]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate determination of the physicochemical properties of this compound. Below are summaries of key experimental protocols.
Determination of Kinematic Viscosity (ASTM D445)
This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[3][10]
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
-
Procedure:
-
Equilibrate the sample to the test temperature (e.g., 40°C) in the viscometer, which is submerged in the constant temperature bath.
-
Draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Release the vacuum and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.[1][3]
-
Perform the measurement in duplicate and average the results.
-
Determination of Pour Point (ASTM D97)
The pour point is the lowest temperature at which a liquid will continue to flow.[4][11]
-
Apparatus: Test jar, thermometer, cooling bath.
-
Procedure:
-
Pour the sample into the test jar to the marked level.
-
Heat the sample to a specified temperature to dissolve any wax crystals.
-
Cool the sample at a specified rate in a cooling bath.[4]
-
At every 3°C interval, remove the jar and tilt it to see if the liquid moves.
-
The pour point is recorded as 3°C above the temperature at which the liquid ceases to flow.[12]
-
Determination of Water Solubility (OECD 105 - Flask Method)
This method is suitable for substances with solubilities above 10⁻² g/L.[7][13]
-
Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, analytical instrument for quantification (e.g., GC-MS).
-
Procedure:
-
Add an excess amount of this compound to a known volume of water in the flask.
-
Stir the mixture in a constant temperature bath (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Allow the mixture to settle.
-
Carefully take an aliquot of the aqueous phase, ensuring no undissolved ester is included. Centrifugation may be required.
-
Determine the concentration of this compound in the aqueous sample using a suitable and validated analytical method.
-
Determination of Partition Coefficient (n-octanol/water) (OECD 107 - Shake Flask Method)
This method determines the log P value, which indicates a substance's hydrophobicity.[2][6]
-
Apparatus: Centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrument for quantification.
-
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Add a known amount of this compound to a centrifuge tube containing known volumes of the pre-saturated n-octanol and water.
-
Shake the tube for a set period to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.[9]
-
Determine the concentration of this compound in both the n-octanol and water phases.
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log P.
-
Determination of Acid Value
The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the chemical substance.[5]
-
Apparatus: Conical flask, burette, analytical balance.
-
Reagents: Titrant (standardized potassium hydroxide solution), solvent (e.g., neutralized ethanol), indicator (e.g., phenolphthalein).
-
Procedure:
-
Accurately weigh a sample of this compound into a conical flask.
-
Dissolve the sample in the solvent.
-
Add a few drops of the indicator.
-
Titrate the solution with the standardized KOH solution until a persistent color change is observed.
-
Calculate the acid value using the volume of KOH used, its concentration, and the mass of the sample.
-
Analytical Workflow
A typical workflow for the comprehensive analysis and characterization of a this compound sample involves several stages, from initial purity assessment to detailed structural confirmation and quantification.
Conclusion
This compound possesses a well-defined set of physical and chemical properties that make it a valuable component in various formulations, particularly in the pharmaceutical and cosmetic industries. Its low viscosity, low pour point, and high solubility in organic media are key characteristics. A thorough understanding of these properties, determined through standardized experimental protocols, is essential for formulation development, quality control, and regulatory compliance. The analytical workflow presented provides a robust framework for the comprehensive characterization of this important ester.
References
- 1. scribd.com [scribd.com]
- 2. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 3. ASTM D445 - eralytics [eralytics.com]
- 4. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 5. OECD 105 - Phytosafe [phytosafe.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 9. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 10. tamson-instruments.com [tamson-instruments.com]
- 11. tamson-instruments.com [tamson-instruments.com]
- 12. img.waimaoniu.net [img.waimaoniu.net]
- 13. oecd.org [oecd.org]
2-Ethylhexyl Laurate: A Technical Whitepaper on its Emollient Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylhexyl laurate, the ester of 2-ethylhexyl alcohol and lauric acid, is a widely utilized emollient in topical formulations, prized for its non-greasy feel and excellent spreadability. This technical guide delves into the core mechanisms by which this compound imparts its emollient properties. Primarily, its action is physicochemical, involving the formation of a thin, lubricating film on the stratum corneum. This film reduces transepidermal water loss (TEWL) and enhances skin smoothness. Furthermore, its molecular structure, featuring a branched alkyl chain, allows for disruption of the highly ordered lipid lamellae of the stratum corneum, facilitating its penetration and potentially enhancing the delivery of other active ingredients. Recent studies also suggest a "surfactant-like" behavior, where it can self-assemble, contributing to its interfacial activity and strong emolliency. This document provides a comprehensive overview of its physicochemical properties, interaction with the skin barrier, and the experimental protocols used to evaluate its efficacy.
Physicochemical Properties and Molecular Structure
This compound (INCI: Ethylhexyl Laurate) is a clear, colorless to pale yellow liquid with a low viscosity and melting point. Its chemical structure is fundamental to its function as an emollient.
| Property | Value | Reference |
| Chemical Formula | C20H40O2 | [1] |
| Molecular Weight | 312.53 g/mol | [1] |
| Appearance | Clear to light yellow liquid | [2] |
| Melting Point | Approx. -30 °C | [3] |
| Density | 0.85-0.87 g/cm³ | [2] |
| Solubility | Soluble in most organic solvents; insoluble in water | [1] |
The molecule consists of a polar ester head group and two non-polar alkyl chains: a linear laurate chain and a branched 2-ethylhexyl chain. This amphiphilic nature is crucial for its surface activity.[1] The branched structure of the 2-ethylhexyl group disrupts the crystalline packing that can occur with linear esters, resulting in a lower viscosity and a lighter, non-greasy skin feel.[1]
Mechanism of Action as an Emollient
The emollient action of this compound is multifaceted, primarily involving physical and chemical interactions with the outermost layer of the skin, the stratum corneum.
Formation of an Occlusive and Lubricating Film
Upon application, this compound spreads evenly across the skin surface, forming a thin, hydrophobic film. This film acts as an occlusive agent, physically blocking the evaporation of water from the skin, a process known as transepidermal water loss (TEWL). By reducing TEWL, the skin retains more moisture, leading to increased hydration of the stratum corneum. This increased water content contributes to a softer, more pliable skin texture. The film also provides a lubricating effect, reducing friction between surfaces and imparting a smooth feel to the skin.[1]
Interaction with the Stratum Corneum Lipid Matrix
The stratum corneum's barrier function is largely attributed to its unique lipid composition, primarily ceramides, cholesterol, and free fatty acids, arranged in a highly ordered lamellar structure. The molecular structure of this compound allows it to interact with and penetrate this lipid matrix. The branched 2-ethylhexyl chain is thought to disrupt the tight packing of the intercellular lipids.[1] This fluidizing effect on the lipid lamellae can enhance the penetration of this compound itself and other co-formulated active ingredients.
Surfactant-Like Self-Assembly
Recent research using small-angle neutron scattering (SANS) has revealed that this compound exhibits "surfactant-like" behavior, with evidence of partial self-assembly in solution.[4][5] This suggests that the molecules can form aggregates, which may contribute to their ability to stabilize at interfaces, such as the skin surface. This interfacial activity enhances its emollient and lubricating properties.[4] The study determined a radius of gyration (Rg) of 6.5 Å and a Kuhn length of 11.2 Å for this compound, indicating a compact molecular conformation that can be modeled as a chain with two freely rotating segments.[4]
Quantitative Data on Efficacy
While this compound is widely used for its emollient properties, publicly available, quantitative clinical data specifically detailing its percentage improvement on skin hydration or reduction in TEWL is limited. Efficacy is typically assessed by measuring key skin barrier function parameters. The following table outlines the standard parameters used to evaluate emollients.
| Parameter | Method of Measurement | Expected Effect of an Effective Emollient |
| Skin Hydration | Corneometry | Increase in arbitrary units (a.u.) |
| Transepidermal Water Loss (TEWL) | Tewametry | Decrease in g/m²/h |
| Skin Elasticity | Cutometry | Improvement in elasticity parameters |
| Skin Smoothness/Roughness | Visioscan / Primos | Decrease in roughness parameters |
Note: The absence of specific quantitative data for this compound in the public domain necessitates reliance on the general performance of emollients with similar physicochemical properties. Formulation characteristics, including the concentration of this compound and the presence of other ingredients, will significantly influence the final quantitative results.
Experimental Protocols
The evaluation of an emollient's efficacy involves a combination of in-vivo, ex-vivo, and in-vitro methods.
In-Vivo Evaluation of Skin Hydration and Barrier Function
This protocol outlines a standard clinical study design to assess the emollient effects of a formulation containing this compound.
Objective: To quantify the effect of a test formulation on skin hydration and transepidermal water loss.
Subjects: A panel of healthy volunteers with self-perceived dry skin.
Materials:
-
Test formulation containing a specified concentration of this compound.
-
Control formulation (placebo without this compound).
-
Corneometer® for skin hydration measurements.[6]
-
Tewameter® for TEWL measurements.[6]
Procedure:
-
Acclimatization: Subjects acclimate in a temperature and humidity-controlled room for at least 30 minutes before measurements.
-
Baseline Measurements: Baseline skin hydration (Corneometer) and TEWL (Tewameter) are measured on designated test areas on the volar forearm.
-
Product Application: A standardized amount of the test and control formulations are applied to the respective test sites.
-
Post-Application Measurements: Skin hydration and TEWL are measured at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: Changes in hydration and TEWL from baseline are calculated and statistically compared between the test and control groups.
Ex-Vivo Skin Penetration Studies
This protocol describes a method to assess the penetration of this compound into the stratum corneum.
Objective: To visualize and quantify the penetration of a fluorescently-labeled this compound analogue into ex-vivo human skin.
Materials:
-
Full-thickness human skin explants.
-
Franz diffusion cells.
-
Fluorescently-labeled this compound analogue.
-
Confocal Laser Scanning Microscopy (CLSM).
Procedure:
-
Skin Preparation: Human skin explants are mounted in Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Product Application: The formulation containing the fluorescently-labeled analogue is applied to the skin surface.
-
Incubation: The Franz cells are maintained at a constant temperature (e.g., 32°C) for a specified period.
-
Sample Preparation: After incubation, the skin is removed, and cryo-sectioned.
-
Microscopy: The skin sections are imaged using CLSM to visualize the distribution of the fluorescent probe within the different skin layers.
-
Image Analysis: The fluorescence intensity is quantified at different depths of the stratum corneum to determine the extent of penetration.
Visualizations
The following diagrams illustrate the key concepts described in this whitepaper.
Caption: Mechanism of action of this compound as an emollient.
Caption: Interaction of this compound with stratum corneum lipids.
Caption: General experimental workflow for evaluating emollient efficacy.
Conclusion
This compound functions as an effective emollient through a combination of physicochemical mechanisms. Its ability to form a non-greasy, occlusive film on the skin reduces transepidermal water loss and provides a smooth skin feel. At a molecular level, its branched structure allows it to interact with and disrupt the ordered lipid matrix of the stratum corneum, enhancing its own penetration and that of other molecules. The recent understanding of its surfactant-like properties further elucidates its strong performance at the skin interface. While specific quantitative efficacy data for this compound is not widely published, standardized in-vivo and ex-vivo experimental protocols provide a robust framework for its evaluation. This technical guide provides drug development professionals with a comprehensive understanding of the core principles governing the emollient action of this compound, facilitating its informed use in the formulation of advanced topical products.
References
- 1. This compound | High-Purity Ester for Research [benchchem.com]
- 2. syskem.de [syskem.de]
- 3. This compound | Interfat [interfat.com]
- 4. Small-Angle Neutron Scattering Insights into this compound: A Remarkable Bioester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com [rahnwebsite-live-0f02c1fc49a9462abe717-20bbae1.aldryn-media.com]
Biodegradability and Environmental Impact of 2-Ethylhexyl Laurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl laurate (CAS No. 20292-08-4) is a branched saturated fatty acid ester synthesized from 2-ethylhexanol and lauric acid.[1][2] It is a clear, slightly yellow liquid at room temperature with a melting point of approximately -30°C.[1][2] Due to its emollient and lubricating properties, it finds wide application in cosmetics, personal care products, and industrial formulations such as lubricants and greases.[1][3] As its use becomes more widespread, a thorough understanding of its biodegradability and environmental impact is crucial for risk assessment and the development of sustainable products. This guide provides a comprehensive overview of the available technical data on the environmental fate and ecotoxicity of this compound.
Biodegradability
This compound is considered to be readily biodegradable. One study reported rapid biodegradation, reaching 91.7% within a 28-day period, classifying it as a "green bio-oil".[4] The primary mechanism of degradation is hydrolysis of the ester linkage, which breaks the molecule down into its constituent alcohol and fatty acid: 2-ethylhexanol and lauric acid.[3][5] This process can occur under both acidic and alkaline conditions.[5]
Table 1: Summary of Biodegradability Data for this compound
| Test Type | Method | Result | Conclusion |
| Ready Biodegradability | OECD 301 | 91.7% degradation in 28 days[6][4] | Readily biodegradable |
Environmental Fate and Ecotoxicity
The environmental impact of this compound has been assessed through various ecotoxicity studies on aquatic organisms. The available data indicate a low potential for harm to aquatic ecosystems.
Table 2: Ecotoxicity Data for this compound
| Organism | Test Type | Method | Endpoint | Result |
| Cyprinus carpio (Carp) | Acute Toxicity | OECD 203 | 96h LC50 | > 10,000 mg/L[7] |
| Daphnia magna | Acute Immobilisation | OECD 202 | 48h EC50 | < 100 mg/L[7] |
| Desmodesmus subspicatus | Algae Growth Inhibition | OECD 201 | 72h EC50 | < 100 mg/L[7] |
| Pseudomonas putida | Microorganism Toxicity | - | 16h EC50 | > 10 g/L[7] |
Experimental Protocols
Ready Biodegradability - OECD 301B (CO₂ Evolution Test)
This test method evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium by measuring the amount of carbon dioxide produced.
-
Test Setup: A defined concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral medium inoculated with microorganisms (typically from activated sludge).[8]
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.[9] A stream of CO₂-free air is passed through the suspension.[8]
-
Measurement: The CO₂ evolved is trapped in a potassium hydroxide (B78521) solution and quantified by titration or with an inorganic carbon analyzer.[10]
-
Endpoint: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test.[9]
Fish Acute Toxicity Test - OECD 203
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.
-
Test Organism: A suitable fish species, such as Cyprinus carpio (carp), is selected.[3]
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or static system for 96 hours.[7] Water temperature, pH, and dissolved oxygen are monitored.[11]
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[6]
-
Endpoint: The 96-hour LC50 (Lethal Concentration 50%) is calculated using statistical methods.[6]
Daphnia sp. Acute Immobilisation Test - OECD 202
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organism: Young daphnids (less than 24 hours old) are used.[4]
-
Test Conditions: The daphnids are exposed to a series of concentrations of the test substance for 48 hours under controlled temperature and light conditions.[4]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[12]
-
Endpoint: The 48-hour EC50 (Effective Concentration 50%) for immobilization is determined.[12]
Algal Growth Inhibition Test - OECD 201
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: A species of green algae, such as Desmodesmus subspicatus, is used.[13]
-
Test Conditions: Exponentially growing algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.[13][14]
-
Measurement: Algal growth (biomass) is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometry.[14]
-
Endpoint: The 72-hour EC50, the concentration that causes a 50% reduction in growth rate or yield, is calculated.[13]
Visualizations
Biodegradation Pathway
Caption: Hydrolysis of this compound.
Experimental Workflow: Ready Biodegradability (OECD 301B)
Caption: OECD 301B Experimental Workflow.
Experimental Workflow: Aquatic Ecotoxicity Testing
Caption: General workflow for aquatic ecotoxicity tests.
References
- 1. Small-Angle Neutron Scattering Insights into this compound: A Remarkable Bioester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Interfat [interfat.com]
- 3. OECD 203: Fish, Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. This compound | High-Purity Ester for Research [benchchem.com]
- 6. oecd.org [oecd.org]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. oecd.org [oecd.org]
- 10. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. oecd.org [oecd.org]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
Spectroscopic Analysis of 2-Ethylhexyl Laurate: A Technical Guide for Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of 2-Ethylhexyl laurate. The document outlines detailed experimental protocols, presents predicted and comparative spectroscopic data, and visualizes analytical workflows, serving as a vital resource for professionals in research and development.
Introduction to this compound
This compound (CAS No: 20292-08-4), the ester of lauric acid and 2-ethylhexanol, is a branched saturated fatty acid ester.[1] It is a clear, colorless to pale yellow liquid at room temperature with a melting point around -30 °C.[1] Due to its emollient and lubricating properties, it finds wide application in cosmetics, personal care products, and as an industrial lubricant.[1][2] Accurate identification and characterization of this compound are crucial for quality control and formulation development. Spectroscopic methods provide the necessary tools for unambiguous structural elucidation.
Spectroscopic Identification Methods
The primary spectroscopic techniques for the structural confirmation of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
2.1.1. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons in the laurate and 2-ethylhexyl moieties. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Terminal CH₃ (laurate) | ~ 0.88 | Triplet | 3H |
| Methylene chain (-(CH₂)₈-) | ~ 1.25 | Multiplet | 16H |
| β-Methylene to C=O | ~ 1.62 | Quintet | 2H |
| α-Methylene to C=O | ~ 2.29 | Triplet | 2H |
| O-CH₂ (2-ethylhexyl) | ~ 4.05 | Doublet | 2H |
| CH (2-ethylhexyl) | ~ 1.58 | Multiplet | 1H |
| Methylene chain (2-ethylhexyl) | ~ 1.30-1.40 | Multiplet | 8H |
| Terminal CH₃ (2-ethylhexyl) | ~ 0.90 | Multiplet | 6H |
2.1.2. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~ 173.8 |
| O-CH₂ (2-ethylhexyl) | ~ 66.5 |
| CH (2-ethylhexyl) | ~ 38.8 |
| α-CH₂ (laurate) | ~ 34.4 |
| CH₂ chain (2-ethylhexyl) | ~ 30.5, 29.0, 23.8, 23.0 |
| CH₂ chain (laurate) | ~ 31.9, 29.6, 29.5, 29.3, 29.2, 25.1, 22.7 |
| Terminal CH₃ (2-ethylhexyl) | ~ 14.1, 11.0 |
| Terminal CH₃ (laurate) | ~ 14.1 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.2.1. Characteristic IR Absorption Bands
The FT-IR spectrum of this compound is dominated by the characteristic absorption bands of an ester and long aliphatic chains.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 1740 (strong) | C=O stretch | Ester |
| ~ 1160 (strong) | C-O stretch | Ester |
| 2950-2850 (strong) | C-H stretch | Aliphatic CH₂, CH₃ |
| ~ 1465 (medium) | C-H bend | Aliphatic CH₂, CH₃ |
| ~ 1378 (medium) | C-H bend | Aliphatic CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying components in a mixture.
2.3.1. Predicted Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions.
| m/z | Proposed Fragment Ion | Significance |
| 312 | [C₂₀H₄₀O₂]⁺ | Molecular Ion (M⁺) |
| 201 | [CH₃(CH₂)₁₀CO]⁺ | Acylium ion from the laurate moiety |
| 112 | [C₈H₁₆]⁺ | Loss of lauric acid from the molecular ion |
| 83, 70, 57, 43 | Alkyl fragments | Characteristic fragmentation of the hydrocarbon chains |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field instrument.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
FT-IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
GC-MS Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
GC-MS Conditions:
-
Gas Chromatograph: A standard GC system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A standard mass spectrometer detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Solubility Profile of 2-Ethylhexyl Laurate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethylhexyl laurate, an ester widely utilized in the pharmaceutical, cosmetic, and industrial sectors. A thorough understanding of its solubility is critical for formulation development, ensuring optimal vehicle selection, and predicting bioavailability. This document summarizes the available solubility data, provides detailed experimental protocols for its determination, and presents a logical workflow for solvent selection.
Core Concepts in the Solubility of this compound
This compound (CAS No. 20292-08-4) is the ester of lauric acid and 2-ethylhexanol. Its molecular structure, featuring a long alkyl chain from lauric acid and a branched alkyl chain from 2-ethylhexanol, renders it a non-polar, lipophilic compound. The governing principle of its solubility is "like dissolves like," indicating that it will readily dissolve in solvents of similar low polarity.
General technical data sheets and chemical databases consistently describe this compound as being well-soluble or miscible with most organic solvents, including oils, alcohols, and other esters.[1][2] Conversely, its solubility in polar solvents, particularly water, is exceedingly low.
Quantitative Solubility Data
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |
| Water | Protic, Polar | 1.44 µg/L at 25°C[2][3] | Practically Insoluble[4] |
| Ethanol | Protic, Polar | Miscible (assumed) | Soluble[5] |
| Methanol | Protic, Polar | Miscible (assumed) | Soluble |
| Acetone | Aprotic, Polar | Miscible (assumed) | Soluble |
| Hexane | Aprotic, Non-polar | Miscible (assumed) | Soluble |
| Toluene | Aprotic, Non-polar | Miscible (assumed) | Soluble |
| Ethyl Acetate | Aprotic, Polar | Miscible (assumed) | Soluble |
| Mineral Oil | Aprotic, Non-polar | Miscible (assumed) | Soluble |
Note: For many organic solvents, this compound is expected to be fully miscible. Experimental determination is required to establish specific solubility limits if they exist.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility values, the following experimental protocols provide a robust methodology for in-house determination.
Method 1: Visual Miscibility Assessment (for high solubility)
Objective: To qualitatively determine if this compound is miscible with a given organic solvent at various concentrations.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare a series of test vials.
-
In each vial, create different volume/volume ratios of this compound and the solvent (e.g., 1:9, 2:8, 5:5, 8:2, 9:1).
-
Securely cap the vials and vortex for 2 minutes to ensure thorough mixing.
-
Visually inspect the vials against a light and dark background for any signs of immiscibility, such as cloudiness, phase separation, or the formation of droplets.
-
If the mixture remains clear and homogenous after 24 hours at a controlled temperature (e.g., 25°C), the two liquids are considered miscible at that ratio.
Method 2: Equilibrium Solubility Determination (for limited solubility)
Objective: To quantitatively determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with sealed caps
-
Shaking incubator or magnetic stirrer with a temperature-controlled plate
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solute should be clearly visible.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, cease agitation and allow the vial to rest at the constant temperature for at least 4 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solute.
-
Accurately dilute the filtered supernatant with the solvent to a concentration suitable for the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated GC or HPLC method with a calibration curve.
-
Calculate the original concentration in the saturated supernatant, which represents the solubility of this compound in that solvent at the specified temperature.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a specific application involving this compound is a critical step. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a suitable organic solvent for this compound.
Conclusion
This compound is a lipophilic ester with excellent solubility in a wide array of organic solvents and extremely limited solubility in water. While precise quantitative solubility data in common organic solvents is not extensively documented in the literature, its miscibility with many of these solvents can be inferred from its chemical nature and is generally accepted in industrial applications. For research and development purposes where exact solubility limits are required, the experimental protocols provided in this guide offer a reliable means of determination. The logical workflow for solvent selection further aids in making informed decisions for formulation development, ensuring the final product is stable, effective, and safe.
References
2-Ethylhexyl laurate CAS number and molecular formula
An In-depth Technical Guide to 2-Ethylhexyl Laurate
CAS Number: 20292-08-4
Molecular Formula: C₂₀H₄₀O₂
This technical guide provides a comprehensive overview of this compound, a versatile ester widely utilized in the cosmetic, personal care, and industrial sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and analytical methodologies.
Chemical and Physical Properties
This compound is the ester of lauric acid and 2-ethylhexanol.[1] It is a branched saturated fatty acid ester, often derived from renewable vegetable sources like palm oil.[1][2] It functions as a non-greasy emollient, solvent, and skin-conditioning agent.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 312.53 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [1][5] |
| Boiling Point | 320-340 °C | [4] |
| Melting Point | -10 to -5 °C | [4] |
| Density | 0.854 - 0.87 g/cm³ at 20 °C | [6][7] |
| Water Solubility | 1.44 µg/L at 25 °C | [8] |
| log Pow | 8.03 | [6] |
| Vapor Pressure | 0 Pa at 20 °C | [6] |
| Refractive Index | 1.444 | [9] |
| Viscosity | 5 - 15 mPa·s at 20°C | [6] |
Synthesis
This compound is synthesized through the esterification of lauric acid with 2-ethylhexanol.[1][3] This reaction can be catalyzed by acids or enzymes.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Synthesis via Acid-Catalyzed Esterification
This protocol describes a typical laboratory-scale synthesis of this compound using an acid catalyst.
Materials:
-
Lauric acid
-
2-Ethylhexanol
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (catalyst)[1]
-
Toluene (for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine lauric acid and 2-ethylhexanol. A molar ratio of 1:1 to 1:2 (acid to alcohol) can be used.[10]
-
Add a catalytic amount of sulfuric acid (e.g., 1-2% by weight of lauric acid).
-
Set up the flask for reflux with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[3]
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically around 160-170 °C.[10][11]
-
Monitor the reaction progress by measuring the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.[12]
Analytical Method: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general procedure for determining the purity of this compound.
Instrumentation and Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column suitable for fatty acid ester analysis (e.g., a wax or polysiloxane-based column)
-
Helium or Nitrogen as carrier gas
-
This compound sample
-
Suitable solvent for sample dilution (e.g., hexane (B92381) or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1-2 mL/minute.
-
Injection Volume: 1 µL.
-
-
Inject the prepared sample into the GC.
-
Record the chromatogram.
-
The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
This compound is generally considered to have low toxicity.[6][7] However, it may cause skin and eye irritation.[5]
Table 2: Toxicological Data for this compound
| Test | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw | Mouse (female) | [6] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rat (male/female) | [6] |
| Acute Inhalation Toxicity (LC50) | > 5.7 mg/L air | Rat (male/female) | [6] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]
-
Skin Protection: Handle with gloves. Wear a lab coat or apron.[6][13]
-
Respiratory Protection: Not typically required under normal conditions of use.[13]
Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources.[1]
Applications in Research and Development
Due to its properties, this compound is a subject of interest in various research and development areas:
-
Drug Delivery: It is investigated as a solvent and carrier for active pharmaceutical ingredients in topical and transdermal drug delivery systems, potentially enhancing skin permeability.[3]
-
Formulation Science: In cosmetics and personal care, it is used to develop formulations with desired sensory attributes, such as a smooth, non-greasy feel.[3]
-
Lubricants and Plasticizers: Its lubricating properties and low toxicity make it a candidate for use in industrial lubricants and as a plasticizer in polymers.[4][5]
Logical Relationship Diagram for Applications:
Caption: Key properties of this compound and its primary application areas.
References
- 1. DEHYLUB 4003 this compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | Interfat [interfat.com]
- 3. This compound | High-Purity Ester for Research [benchchem.com]
- 4. This compound | 20292-08-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. gokemi.com [gokemi.com]
- 6. echemi.com [echemi.com]
- 7. syskem.de [syskem.de]
- 8. chembk.com [chembk.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ftb.com.hr [ftb.com.hr]
- 13. gestis-database.dguv.de [gestis-database.dguv.de]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethylhexyl Laurate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Ethylhexyl laurate (EHL), a widely used ester in the pharmaceutical, cosmetic, and industrial sectors. Understanding the thermal behavior of this compound is critical for ensuring product stability, defining safe handling and storage conditions, and predicting potential degradation pathways.
Introduction to this compound
This compound, the ester of 2-ethylhexanol and lauric acid, is a branched-chain saturated fatty ester. Its molecular structure contributes to its desirable properties, including a low melting point, good lubricity, and high biodegradability. It is often utilized as an emollient, solvent, and plasticizer. While generally recognized for its high thermal stability, a detailed understanding of its behavior at elevated temperatures is crucial for its application in formulations that may undergo heat treatment during manufacturing or storage.
Physicochemical and Thermal Properties
A summary of the key physical and thermal properties of this compound is presented in the table below. These values provide a baseline for understanding its thermal behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₄₀O₂ | [1] |
| Molecular Weight | 312.53 g/mol | [1] |
| Appearance | Clear to light yellow liquid | [2] |
| Boiling Point | 354.6 °C at 760 mmHg | [3] |
| Melting Point | Approximately -30 °C | [2] |
| Flash Point | 170.9 °C | [3] |
| Density | 0.862 g/cm³ at 20 °C | [3] |
Thermal Decomposition of this compound
The thermal decomposition of esters, particularly those with a β-hydrogen on the alcohol moiety like this compound, typically proceeds through a well-established unimolecular elimination reaction known as ester pyrolysis or a syn-elimination.
The primary decomposition pathway for this compound is predicted to be a concerted, non-catalytic intramolecular elimination (Ei) reaction. This process involves a six-membered cyclic transition state, leading to the formation of lauric acid and 2-ethyl-1-hexene.
At higher temperatures, the primary decomposition products can undergo further reactions. Lauric acid itself can decarboxylate to yield nonane. Additionally, other side reactions may occur, potentially leading to the formation of aldehydes and 2-ethyl-1-hexanol, as has been suggested for formulations containing 2-ethylhexyl esters.
Experimental Protocols for Thermal Analysis
While specific experimental data for this compound is limited, the following sections outline generalized methodologies for its thermal analysis based on standard practices for high-boiling liquid esters.
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of this compound.
Objective: To determine the onset temperature of decomposition, peak decomposition temperature, and mass loss profile.
Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).
Experimental Procedure:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina).
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation. A parallel experiment in an air or oxygen atmosphere can be performed to assess oxidative stability.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600 °C or until complete decomposition is observed.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine:
-
T_onset: The temperature at which significant mass loss begins.
-
T_peak: The temperature at which the rate of mass loss is maximal.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Differential scanning calorimetry measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC can be used to determine melting points, boiling points, and detect exothermic or endothermic decomposition events.
Objective: To identify thermal transitions such as melting and boiling, and to characterize the heat of decomposition.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q200 or similar).
Experimental Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: An inert nitrogen atmosphere is typically used.
-
Temperature Program:
-
Cool the sample to a low temperature (e.g., -50 °C) to observe any low-temperature transitions.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected boiling or decomposition point.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Endothermic peaks corresponding to melting and boiling.
-
Exothermic peaks that may indicate decomposition.
-
To identify the decomposition products, TGA can be coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS).
Objective: To identify the chemical nature of the volatile products evolved during thermal decomposition.
Methodology: The gas stream exiting the TGA furnace is directed into an FTIR gas cell or the ion source of a mass spectrometer. Spectra are collected continuously throughout the TGA experiment, allowing for the identification of evolved gases as a function of temperature.
Summary and Conclusions
This compound is generally considered a thermally stable ester, a property attributed to its saturated long-chain structure. Its high boiling and flash points support its use in applications where elevated temperatures may be encountered. The primary thermal decomposition mechanism is anticipated to be a syn-elimination, yielding lauric acid and 2-ethyl-1-hexene.
For professionals in research, development, and drug formulation, it is imperative to recognize that while this guide provides a thorough overview based on available data and established chemical principles, specific quantitative thermal analysis data for this compound is not extensively published. Therefore, for critical applications, it is strongly recommended to perform dedicated thermal analysis studies following the generalized protocols outlined herein to obtain precise data for specific batches and formulations. This will ensure the safety, stability, and efficacy of the final product.
References
Self-Assembly of 2-Ethylhexyl Laurate in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylhexyl laurate (2-EHL), an ester of 2-ethylhexanol and lauric acid, is a widely utilized ingredient in cosmetics, personal care products, and industrial applications such as lubricants.[1][2] Its amphiphilic nature, stemming from a polar ester head group and nonpolar alkyl chains, drives its self-assembly into organized structures in solution, a phenomenon critical to its functionality as an emollient, solvent, and lubricant.[3] This technical guide provides a comprehensive overview of the self-assembly phenomena of this compound in solution, with a focus on its behavior in non-aqueous environments. Due to a lack of available data on its self-assembly in purely aqueous solutions, likely due to its low water solubility, this guide presents findings from studies in organic solvents and outlines the general experimental protocols that can be employed to investigate its aggregation behavior.
Introduction to the Self-Assembly of this compound
This compound is a nonionic surfactant, a class of amphiphilic molecules that can reduce surface and interfacial tension.[4][5] This property is a direct consequence of its molecular structure, which features a hydrophilic ester group and a hydrophobic tail composed of a branched 2-ethylhexyl chain and a linear laurate chain.[3] In solution, these molecules orient themselves to minimize the unfavorable interactions between their hydrophobic tails and the solvent, leading to the spontaneous formation of aggregates known as micelles. This process, termed micellization or self-assembly, is a thermodynamically driven phenomenon.[6]
Recent studies have provided evidence that this compound exhibits surfactant-like behavior, forming self-assembled structures in organic solvents like acetonitrile.[4][7] This self-assembly is believed to be a key factor in its performance as an emollient and lubricant, influencing properties such as viscosity, solubilization capacity, and interfacial behavior.[7]
Quantitative Data on this compound Self-Assembly
The majority of quantitative data on the self-assembly of this compound comes from studies conducted in acetonitrile. The following table summarizes the key parameters determined through small-angle neutron scattering (SANS) experiments.[4][7]
| Parameter | Value | Solvent | Method | Reference |
| Radius of Gyration (Rg) | 6.5 Å | Acetonitrile | Small-Angle Neutron Scattering (SANS) | [7] |
| Kuhn Length | 11.2 Å | Acetonitrile | Small-Angle Neutron Scattering (SANS) | [7] |
| Mean Aggregation Number (Nagg) | 3.5 ± 0.2 | Acetonitrile | Small-Angle Neutron Scattering (SANS) | [4][7] |
| Calculated Hydrophilic-Lipophilic Balance (HLB) | 2.9 | N/A | Calculation | [7] |
Thermodynamics of Micellization
The self-assembly of surfactants is governed by thermodynamic principles. The spontaneity of micelle formation is determined by the change in Gibbs free energy (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the following equation:
ΔG°mic = ΔH°mic - TΔS°mic
A negative ΔG°mic indicates a spontaneous process. For many nonionic surfactants in aqueous solutions, the primary driving force for micellization is the hydrophobic effect, which leads to a large positive entropy change.[6]
While specific thermodynamic data for the micellization of this compound are not available in the literature, the general principles can be applied. The standard Gibbs free energy of micellization can be calculated from the critical micelle concentration (CMC) using the following equation for nonionic surfactants:
ΔG°mic ≈ RT ln(CMC)
where R is the gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction.[8] The enthalpy of micellization can be determined experimentally through techniques like isothermal titration calorimetry or by studying the temperature dependence of the CMC.[9]
Experimental Protocols for Studying Self-Assembly
A variety of experimental techniques can be employed to characterize the self-assembly of surfactants like this compound. The choice of method depends on the specific parameters to be determined and the properties of the solvent system.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the onset of micelle formation.[10]
-
Surface Tension Measurement: This is a common method for determining the CMC. The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. A plot of surface tension versus the logarithm of surfactant concentration will show a break point corresponding to the CMC.[11]
-
Protocol:
-
Prepare a series of solutions of this compound in the desired solvent with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[12]
-
-
-
Fluorescence Spectroscopy: This technique utilizes fluorescent probes that exhibit different fluorescence properties in different microenvironments. Probes that preferentially partition into the hydrophobic core of micelles can be used to determine the CMC.
-
Protocol:
-
Prepare a series of this compound solutions of varying concentrations in the chosen solvent.
-
Add a small, constant amount of a fluorescent probe (e.g., pyrene) to each solution.
-
Measure the fluorescence intensity of the probe in each solution.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration. The CMC is identified by a sharp change in the slope of the plot.
-
-
Characterization of Micellar Properties
-
Light Scattering Techniques:
-
Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. It can be used to determine the hydrodynamic radius (Rh) and the size distribution of the micelles.[13]
-
Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of the scattering angle and concentration. It can provide information about the weight-average molecular weight (Mw) of the micelles and the second virial coefficient (A2), which describes the interactions between micelles.[14]
-
Protocol (General for Light Scattering):
-
Prepare a series of dust-free solutions of this compound at concentrations above the CMC.
-
For DLS, measure the correlation function of the scattered light at a fixed angle (e.g., 90°). The hydrodynamic radius is calculated from the decay rate of the correlation function.
-
For SLS, measure the scattered light intensity at various angles and concentrations. The data is typically analyzed using a Zimm plot to determine Mw and Rg.
-
-
-
Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for probing the structure of micelles on the nanometer scale. By using deuterated solvents, contrast variation can be achieved to highlight different parts of the micellar structure. SANS can provide detailed information on the shape, size, aggregation number, and internal structure of the micelles.[4][5][7]
-
Protocol: This technique requires a neutron source and specialized instrumentation. The protocol involves preparing solutions of this compound in a deuterated solvent and measuring the scattering pattern of neutrons as they pass through the sample. The data is then fitted to theoretical models to extract structural parameters.
-
Visualizations
Self-Assembly Process of this compound
Caption: Schematic of this compound Self-Assembly.
Experimental Workflow for CMC Determination via Surface Tension
Caption: Workflow for CMC Determination by Surface Tensiometry.
Conclusion and Future Directions
This compound exhibits clear self-assembly phenomena in organic solvents, forming small aggregates with a low aggregation number. This behavior is fundamental to its performance in various applications. However, a significant knowledge gap exists regarding its self-assembly in aqueous and mixed-solvent systems. Future research should focus on determining the critical micelle concentration and thermodynamic parameters of micellization of this compound in these more complex and application-relevant environments. Such studies would provide a more complete understanding of its surfactant properties and enable the rational design of formulations for the pharmaceutical and cosmetic industries. Furthermore, exploring the influence of temperature, pH, and the presence of additives on the self-assembly of this compound would be of great value.
References
- 1. This compound | Interfat [interfat.com]
- 2. syskem.de [syskem.de]
- 3. This compound | High-Purity Ester for Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Small-Angle Neutron Scattering Insights into this compound: A Remarkable Bioester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. Thermodynamics of Micelle Formation of Selected Homologous 7-Alkyl Derivatives of Na-Cholate in Aqueous Solution: Steroid Skeleton and the Alkyl Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. tegewa.de [tegewa.de]
- 12. dataphysics-instruments.com [dataphysics-instruments.com]
- 13. Dynamic laser light scattering studies of the micelle to vesicle transition in model and native bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Light scattering from mixtures of interacting, nonionic micelles with hydrophobic solutes - Soft Matter (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Ethylhexyl Laurate
Introduction
2-Ethylhexyl laurate is a versatile ester widely utilized in the cosmetic, personal care, and industrial sectors as an emollient, lubricant, and solvent. Its accurate quantification is crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and protocols for the determination of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are suitable for researchers, scientists, and professionals involved in drug development and chemical analysis.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is well-suited for the analysis of this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. For faster analysis, a shorter column with smaller particles (e.g., a UPLC column with sub-2 µm particles) can be used. A Newcrom R1 column is also a suitable alternative.[1]
2. Reagents and Standards:
-
Solvents: HPLC-grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water.
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often employed for optimal separation. For example, a gradient of water and acetonitrile can be used.[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 60% B
-
5-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 60% B
-
21-25 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector:
-
UV Detector: Wavelength set to a low UV range (e.g., 205-210 nm) as this compound lacks a strong chromophore.
-
ELSD: A more universal detector for non-chromophoric compounds. Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 SLM.
-
4. Sample Preparation:
-
Cosmetic Creams/Lotions: Disperse a known weight of the sample (e.g., 1 g) in a suitable solvent like tetrahydrofuran (B95107) (THF) or a mixture of chloroform (B151607) and methanol.[3][4] Sonicate or shake mechanically to ensure complete dissolution of the analyte. Filter the extract through a 0.45 µm syringe filter before injection.
-
Liquid Samples: Dilute the sample with the mobile phase or a suitable solvent to bring the concentration of this compound within the calibration range. Filter if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Experimental Protocol
1. Instrumentation:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole MS).
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5MS; 30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[5][6][7]
2. Reagents and Standards:
-
Solvents: GC-grade hexane (B92381), dichloromethane (B109758), or ethyl acetate.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 - 1.2 mL/min).[8][9]
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane or ethyl acetate. Prepare calibration standards by serial dilution. An internal standard (e.g., a deuterated phthalate) can be used to improve quantification accuracy.[8]
3. Chromatographic and Mass Spectrometric Conditions:
-
Inlet Temperature: 280 °C.[8]
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 220 °C at 20 °C/min, hold for 12 minutes.[4]
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: To identify the compound based on its mass spectrum (e.g., scan range m/z 50-500).
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, monitor characteristic ions of this compound.
-
4. Sample Preparation:
-
Food Contact Materials: Migration testing can be performed using food simulants (e.g., 10% ethanol, 50% ethanol, or olive oil).[6] The simulant is then extracted with a suitable organic solvent like dichloromethane or hexane.[6] The extract is concentrated and then analyzed.
-
Cosmetic Products: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the this compound from the sample matrix. For LLE, the sample can be dissolved in a suitable solvent and then extracted with an immiscible organic solvent.
Data Presentation
The following table summarizes typical quantitative data that can be expected from the validation of these methods. The values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | HPLC-UV/ELSD | GC-MS (SIM Mode) |
| Linearity (r²) | > 0.99[2] | > 0.99[9] |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL[4] | ~0.01 - 0.1 µg/mL[4] |
| Limit of Quantification (LOQ) | ~0.5 - 2.0 µg/mL[4] | ~0.05 - 0.5 µg/mL[4] |
| Precision (%RSD) | < 5%[4] | < 10%[4] |
| Accuracy (Recovery %) | 90 - 110%[4] | 85 - 115%[4] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using either HPLC or GC-MS.
Caption: General analytical workflow for this compound quantification.
References
- 1. Separation of 2-(Hexyloxy)ethyl laurate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. scispace.com [scispace.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. d-nb.info [d-nb.info]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
Small-angle neutron scattering (SANS) analysis of 2-Ethylhexyl laurate structure
An analysis using Small-Angle Neutron Scattering (SANS) reveals significant insights into the nanostructure of 2-Ethylhexyl laurate (2-EHL), a biodegradable bioester. This compound, formed from 2-ethylhexyl alcohol and lauric acid, is utilized in cosmetics, personal care products, and industrial applications as an emollient, solvent, and lubricant.[1][2][3] SANS studies demonstrate that 2-EHL exhibits surfactant-like properties and can self-assemble, which explains its effectiveness in various formulations.[4][5][6]
Application Notes
The SANS technique is particularly well-suited for studying the structure of organic molecules like 2-EHL in solution. By utilizing mixtures of protiated (hydrogenous, H-2-EHL) and deuterated (D-2-EHL) samples, researchers can generate contrast that allows for the detailed characterization of molecular dimensions and interactions.[7][8][9]
Structural Characteristics of this compound
SANS analysis of bulk 2-EHL, using a polymer scattering framework, has determined key structural parameters. These findings indicate that 2-EHL molecules are not simple, unstructured liquids but possess a degree of organization.[4][7] In the presence of a solvent like acetonitrile, 2-EHL molecules form self-assembled structures.[6][7][10] This aggregation behavior is crucial for its function as a nonionic (co)surfactant, despite its low hydrophilic-lipophilic balance value of 2.9.[4][6][7]
Implications for Drug Development
The ability of 2-EHL to self-assemble and act as a surfactant is highly relevant for the pharmaceutical industry. Esters are frequently used in drug formulations to create prodrugs, which can improve the stability and absorption of active pharmaceutical ingredients (APIs).[11][12] The solvent properties of 2-EHL, informed by its nanostructure, make it a candidate for dissolving and stabilizing APIs in various formulations.[3] Its emollient nature is also beneficial for topical and transdermal drug delivery systems, where it can enhance the penetration of active compounds through the skin.[3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from SANS analysis of this compound.
| Parameter | Value | Condition | Reference |
| Radius of Gyration (Rg) | 6.5 Å | Bulk 2-EHL | [4][5][7][10] |
| Kuhn Length | 11.2 Å | Bulk 2-EHL | [4][5][7][10] |
| Mean Aggregation Number (Nagg) | 3.5 ± 0.2 | Dispersed in acetonitrile | [6][7][10] |
Experimental Protocols
Protocol 1: SANS Sample Preparation
Objective: To prepare mixtures of protiated and deuterated this compound for SANS analysis of its bulk structure.
Materials:
-
Protiated this compound (H-2-EHL)
-
Deuterated this compound (D-2-EHL)
-
Quartz sample cells (e.g., 1 mm path length)
-
Micropipettes
-
Vortex mixer
Methodology:
-
Synthesize D-2-EHL via hydrothermal deuteration of commercial protiated samples.
-
Prepare a series of H-2-EHL and D-2-EHL mixtures with varying volume fractions.
-
Ensure thorough mixing of the isotopic blends using a vortex mixer.
-
Load the mixtures into quartz sample cells suitable for SANS measurements.
-
Prepare pure H-2-EHL and D-2-EHL samples to measure their background signals.[4]
Protocol 2: SANS Data Acquisition and Analysis
Objective: To acquire and analyze SANS data to determine the structural parameters of 2-EHL.
Equipment:
-
Small-Angle Neutron Scattering instrument
-
Sample environment control for temperature
-
Data analysis software (e.g., SasView or similar)
Methodology:
-
Data Acquisition:
-
Mount the prepared sample cells in the SANS instrument.
-
Acquire scattering data over a suitable Q-range (momentum transfer range) to capture the features of interest.
-
Measure the scattering from the empty sample cell, the solvent (if applicable), and a standard for absolute intensity calibration.[13][14]
-
-
Data Reduction:
-
Correct the raw data for background scattering from the sample cell and solvent.
-
Normalize the data to absolute scale using the standard measurement.[13]
-
-
Data Analysis:
-
For bulk 2-EHL, fit the scattering data using a polymer scattering framework to extract the radius of gyration (Rg) and Kuhn length.[5][7]
-
For 2-EHL in solution, use appropriate form factor models (e.g., for spheres or cylinders) to determine the aggregation number and dimensions of the self-assembled structures.[5][15]
-
Visualizations
Caption: Workflow for SANS analysis of this compound.
Caption: Self-assembly of 2-EHL molecules in a solvent.
Caption: Role of SANS data in pharmaceutical formulation.
References
- 1. DEHYLUB 4003 this compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | Interfat [interfat.com]
- 3. This compound | High-Purity Ester for Research [benchchem.com]
- 4. Small-Angle Neutron Scattering Insights into this compound: A Remarkable Bioester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kth.diva-portal.org [kth.diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. berstructuralbioportal.org [berstructuralbioportal.org]
- 9. epj-conferences.org [epj-conferences.org]
- 10. Small-Angle Neutron Scattering Insights into this compound: A Remarkable Bioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 12. tandfonline.com [tandfonline.com]
- 13. asjp.cerist.dz [asjp.cerist.dz]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. SANS contrast matching for the unambiguous localization of anionic dye in cationic surfactant micelles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00556A [pubs.rsc.org]
Application Notes and Protocols for the Enzymatic Synthesis of 2-Ethylhexyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl laurate is a valuable ester widely used in the cosmetics, pharmaceutical, and lubricant industries as an emollient, lubricant, and solvent.[1] Traditional chemical synthesis methods often require harsh conditions, such as high temperatures and strong acid catalysts, leading to undesirable byproducts and environmental concerns. Enzymatic synthesis, utilizing immobilized lipases, presents a green and highly specific alternative, offering milder reaction conditions, easier product separation, and improved product quality.[2] Lipases, particularly when immobilized, exhibit enhanced stability and reusability, making the process economically viable for industrial applications.[3][4] This document provides detailed application notes and protocols for the synthesis of this compound using immobilized lipase (B570770).
Principle of Synthesis
The enzymatic synthesis of this compound is an esterification reaction catalyzed by a lipase. The reaction involves the condensation of lauric acid and 2-ethylhexanol to form this compound and water. To drive the reaction towards product formation, the water produced is typically removed from the reaction medium. Immobilized lipases are often used in a packed bed bioreactor or a stirred tank reactor, allowing for continuous operation and easy recovery of the biocatalyst.[5]
Materials and Equipment
Materials:
-
Lauric Acid
-
2-Ethylhexanol
-
Immobilized Lipase (e.g., from Candida antarctica, Novozym® 435; Thermomyces lanuginosus)[3][6]
-
Organic Solvent (e.g., n-hexane, petroleum ether, or solvent-free system)[2][7]
-
Phosphate (B84403) Buffer (for lipase immobilization)
-
Bradford Reagent (for protein quantification)
-
Ethanol (B145695) and Acetone (for washing and stopping the reaction)
-
Sodium Hydroxide (for titration)
-
Phenolphthalein indicator
Equipment:
-
Jacketed glass reactor with magnetic or overhead stirrer
-
Thermostatic water bath
-
Packed bed bioreactor column (optional)[5]
-
Peristaltic pump (for packed bed reactor)
-
Vacuum filtration system
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
-
pH meter
-
Analytical balance
Experimental Protocols
Protocol 1: Immobilization of Lipase (Adsorption Method)
This protocol describes a general method for immobilizing lipase on a solid support, such as agro-industrial waste or a synthetic resin.[8]
-
Support Preparation: Wash the chosen support material (e.g., sugarcane bagasse, rice husks) with distilled water and dry at 60°C for 24 hours.[8] Defat the support using a Soxhlet extractor with ethanol for 4 hours, followed by drying.[8]
-
Immobilization:
-
Prepare a lipase solution in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).
-
Add the prepared support material to the lipase solution.
-
Agitate the mixture at room temperature for a specified period (e.g., 4 hours), followed by static incubation at 4°C for 12-24 hours.[8]
-
Monitor the immobilization process by measuring the protein concentration in the supernatant using the Bradford method.
-
-
Washing and Drying: After immobilization, filter the support, wash it with buffer and then with an organic solvent (e.g., n-hexane) to remove unbound enzyme and water.[8] Dry the immobilized lipase under vacuum.
Protocol 2: Synthesis of this compound in a Stirred Tank Reactor
This protocol outlines the synthesis in a batch-wise manner.
-
Reaction Setup: In a thermostatically controlled jacketed glass reactor, add lauric acid and 2-ethylhexanol. The molar ratio of alcohol to acid can vary, with an excess of one substrate sometimes used to drive the reaction.[6] If a solvent is used, add it to the reactor.
-
Initiation of Reaction: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a percentage of the total substrate weight (e.g., 2-10% w/w).[2]
-
Reaction Conditions:
-
Maintain the desired reaction temperature (e.g., 40-70°C) using a water bath.[2][6]
-
Stir the reaction mixture at a constant speed (e.g., 200 rpm).[9]
-
If operating in a solvent-free system, a vacuum may be applied to remove the water produced. Alternatively, add molecular sieves to the reaction mixture.[2]
-
-
Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the conversion of lauric acid to this compound using gas chromatography (GC) or by titrating the remaining acid content with a standard NaOH solution.
-
Termination and Product Recovery:
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with solvent and reused.[2]
-
If a solvent was used, remove it using a rotary evaporator.
-
The crude product can be purified further if necessary, for example by washing with water to remove any remaining water-soluble impurities.[2]
-
Protocol 3: Continuous Synthesis in a Packed Bed Bioreactor
This protocol is suitable for larger-scale production.[5]
-
Bioreactor Setup: Pack a column with the immobilized lipase. A second column containing molecular sieves can be placed in series to remove water.[5]
-
Reaction Mixture: Prepare a solution of lauric acid and 2-ethylhexanol in a solvent (if used) in a separate stirred reservoir.
-
Continuous Synthesis:
-
Pump the reaction mixture from the reservoir through the packed bed bioreactor at a defined flow rate.
-
The product stream exiting the column is collected. The unreacted substrates can be recirculated back to the reservoir.[5]
-
-
Process Monitoring and Product Recovery: Monitor the conversion rate by analyzing samples from the outlet stream. The final product is obtained after the removal of any solvent. The immobilized enzyme in the column can be used for extended periods.[5]
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of 2-Ethylhexyl Esters.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Conversion/Yield | Reference |
| Enzyme | Immobilized Candida sp. 99-125 | Novozym® 435 | Pseudomonas sp. lipase | - | [1][2][6] |
| Temperature | 40°C | 55°C | 70°C | 91% (Palmitate) | [2][6] |
| Enzyme Loading | 2% (w/w) | 5.61% (w/w) | 10% (w/w) | 97% (Palmitate) | [2] |
| Substrate Ratio (Alcohol:Acid) | 1:1 | 1:5.5 | Molar excess of alcohol | 96.56% (Palmitate) | [2][6] |
| Solvent | Petroleum Ether | Solvent-free | Tetrahydrofuran | >99% e.e. (R-alcohol) | [1][2][6] |
| Water Removal | Silica gel | Molecular sieves | Vacuum | 98% (Palmitate) | [2][5] |
Table 2: Comparison of Different Immobilized Lipases for Ester Synthesis.
| Lipase Source | Support | Substrates | Optimal Temperature (°C) | Conversion/Yield | Reference |
| Candida sp. 99-125 | Fabric membrane | Palmitic acid, 2-ethylhexanol | 55 | 97% | [2] |
| Thermomyces lanuginosus | Agro-industrial waste | Lauric acid, n-hexanol | 37 | 94% (Hexyl laurate) | [8][9] |
| Rhizomucor miehei (Lipozyme IM-77) | Macroporous resin | Lauric acid, hexanol | 47.5 | 92.2% (Hexyl laurate) | [10] |
| Candida antarctica (Novozym® 435) | Acrylic resin | 2-methylhexanoic acid, 2-ethylhexanol | 70-80 | 97-99% | [6] |
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Simplified reaction scheme for lipase-catalyzed synthesis of this compound.
Conclusion
The enzymatic synthesis of this compound using immobilized lipase is a robust and sustainable method that offers significant advantages over conventional chemical routes. By optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme loading, high conversion rates and product yields can be achieved. The reusability of the immobilized enzyme further enhances the economic feasibility of this green technology for industrial-scale production. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field to develop and implement this efficient biocatalytic process.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agroindustrial Wastes as a Support for the Immobilization of Lipase from Thermomyces lanuginosus: Synthesis of Hexyl Laurate [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimal lipase-catalyzed formation of hexyl laurate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Ethylhexyl Laurate in Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl laurate is a biodegradable synthetic ester that is gaining prominence as a high-performance base oil in the formulation of a wide range of lubricants.[1] Its unique combination of properties, including excellent lubricity, good thermal and oxidative stability, and a favorable environmental profile, makes it a compelling alternative to traditional mineral oils and other synthetic base stocks.[1] This document provides detailed application notes on the use of this compound in lubricant formulations, along with comprehensive protocols for its evaluation.
Key Properties and Advantages
This compound is synthesized through the esterification of lauric acid with 2-ethylhexanol.[2] Its branched-chain structure contributes to a low pour point and good low-temperature fluidity.[2] Key advantages of using this compound as a base oil include:
-
Biodegradability: Being readily biodegradable, it is an environmentally friendly option for applications where lubricant loss to the environment is a concern.[1]
-
Excellent Lubricity: The ester functionality provides good boundary lubrication, reducing friction and wear in mechanical systems.[1][2]
-
Thermal and Oxidative Stability: It exhibits good resistance to breakdown at high temperatures, contributing to longer lubricant life.[1][3]
-
Good Solvency: It has good compatibility with a wide range of lubricant additives, facilitating the formulation of high-performance lubricants.
-
Low Volatility: Its low volatility minimizes lubricant consumption and emissions.[1]
Applications in Lubricant Formulations
This compound is a versatile base oil suitable for a variety of lubricant applications, including:
-
Hydraulic Fluids: Its biodegradability and good hydrolytic stability make it an excellent choice for hydraulic fluids used in environmentally sensitive areas.
-
Metalworking Fluids: It can be used in the formulation of cutting oils and other metalworking fluids, providing excellent lubricity and cooling properties.
-
Engine Oils: As a component in engine oil formulations, it can contribute to improved fuel efficiency and reduced wear.
-
Greases: It can be used as a base oil in the formulation of biodegradable greases.[1]
Data Presentation
The following tables summarize the typical physical and chemical properties of this compound and provide a comparison with other common lubricant base oils.
Table 1: Typical Physical and Chemical Properties of this compound
| Property | Value | Unit |
| Kinematic Viscosity @ 40°C | 4 - 6 | cSt |
| Kinematic Viscosity @ 100°C | 1 - 2 | cSt |
| Viscosity Index | >140 | - |
| Pour Point | ≤ -30 | °C |
| Flash Point | >170 | °C |
| Acid Value | ≤ 0.5 | mg KOH/g |
| Density @ 20°C | ~0.86 | g/cm³ |
Table 2: Comparative Properties of Lubricant Base Oils
| Property | This compound | Mineral Oil (Group II) | Polyalphaolefin (PAO 4) |
| Kinematic Viscosity @ 40°C (cSt) | 4 - 6 | ~20 | ~17 |
| Viscosity Index | >140 | ~100 | ~125 |
| Pour Point (°C) | ≤ -30 | ~ -15 | ~ -60 |
| Flash Point (°C) | >170 | ~200 | ~220 |
| Biodegradability | Readily Biodegradable | Not Readily Biodegradable | Inherently Biodegradable |
Example Lubricant Formulations
Below are illustrative examples of lubricant formulations incorporating this compound. The exact percentages of additives will vary depending on the specific performance requirements of the final product.
Table 3: Example Formulation for a Biodegradable Hydraulic Fluid (ISO VG 46)
| Component | Function | Weight Percentage (%) |
| This compound | Base Oil | 95 - 98 |
| Anti-wear Additive (e.g., Zinc-free dithiophosphate) | Wear Protection | 0.5 - 2.0 |
| Antioxidant (e.g., Phenolic or Aminic) | Oxidation Stability | 0.5 - 1.5 |
| Corrosion Inhibitor (e.g., Tolutriazole derivative) | Corrosion Protection | 0.1 - 0.5 |
| Pour Point Depressant (e.g., Polymethacrylate) | Low-Temperature Fluidity | 0.1 - 0.5 |
| Antifoam Agent (e.g., Silicone-based) | Foam Prevention | < 0.1 |
Table 4: Example Formulation for a Semi-Synthetic Metalworking Fluid (Soluble Oil)
| Component | Function | Weight Percentage (%) |
| This compound | Base Oil / Lubricity Additive | 10 - 30 |
| Mineral Oil (Group I or II) | Base Oil | 40 - 60 |
| Emulsifier Package | Emulsion Stability | 10 - 20 |
| Corrosion Inhibitor Package | Corrosion Protection | 5 - 10 |
| Biocide and Fungicide | Microbial Control | 1 - 3 |
| pH Buffer | pH Stability | 1 - 2 |
| Antifoam Agent | Foam Prevention | < 0.5 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as a lubricant base oil.
Kinematic Viscosity and Viscosity Index
-
Protocol: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids and ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C.
-
Objective: To determine the kinematic viscosity of the lubricant at 40°C and 100°C and to calculate the viscosity index, which indicates the effect of temperature on viscosity.
-
Methodology:
-
Select a calibrated glass capillary viscometer appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the sample, ensuring it is free of air bubbles.
-
Place the viscometer in a constant temperature bath maintained at 40°C ± 0.02°C.
-
Allow the sample to reach thermal equilibrium (typically 30 minutes).
-
Measure the time it takes for the liquid to flow between two marked points on the viscometer.
-
Repeat the measurement to ensure accuracy.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
Repeat steps 3-7 with the bath temperature at 100°C ± 0.02°C.
-
Calculate the Viscosity Index using the kinematic viscosity values at 40°C and 100°C according to the formulas provided in ASTM D2270.
-
Pour Point
-
Protocol: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.
-
Objective: To determine the lowest temperature at which a lubricant will continue to flow.
-
Methodology:
-
Pour the sample into a test jar to the prescribed mark.
-
Heat the sample to a specified temperature to dissolve any wax crystals.
-
Cool the sample at a specified rate in a cooling bath.
-
At every 3°C interval, remove the test jar and tilt it to ascertain whether the oil flows.
-
The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.
-
Flash Point
-
Protocol: ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester.
-
Objective: To determine the lowest temperature at which the lubricant's vapor will ignite when exposed to a flame.
-
Methodology:
-
Fill the Cleveland open cup with the sample to the filling mark.
-
Heat the sample at a specified rate.
-
At regular temperature intervals, pass a test flame across the surface of the cup.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.
-
Wear Preventive Characteristics (Four-Ball Method)
-
Protocol: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
-
Objective: To evaluate the anti-wear properties of the lubricant under boundary lubrication conditions.
-
Methodology:
-
Three steel balls are clamped together in a cup, and a fourth ball is pressed against them from above.
-
The cup is filled with the lubricant sample.
-
A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.
-
After the test, the wear scars on the three lower balls are measured using a microscope.
-
The average wear scar diameter is reported as a measure of the lubricant's wear preventive characteristics.
-
Thermal Stability (Thermogravimetric Analysis - TGA)
-
Objective: To assess the thermal stability of the lubricant by measuring its weight loss as a function of temperature.
-
Methodology:
-
Place a small, known amount of the lubricant sample into a TGA crucible.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).
-
The TGA instrument continuously measures the weight of the sample as the temperature increases.
-
The resulting thermogram shows the onset temperature of decomposition and the rate of weight loss, providing an indication of the lubricant's thermal stability.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the evaluation of this compound as a lubricant base oil.
Caption: Workflow for Lubricant Formulation and Testing.
Caption: Relationship between Properties and Performance.
References
Application Notes and Protocols: 2-Ethylhexyl Laurate as a Non-Greasy Emollient in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl laurate is a synthetic ester that has gained significant traction in the cosmetic and pharmaceutical industries as a non-greasy emollient.[1][2] Formed through the esterification of 2-ethylhexanol and lauric acid, this branched-chain ester offers a unique combination of desirable sensory properties and functional benefits, making it a versatile ingredient in a wide array of topical formulations.[3] Its primary function is to soften and smoothen the skin by forming a lubricating layer, enhancing skin hydration, and improving the overall texture of cosmetic products.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulators in utilizing this compound effectively.
The key to this compound's desirable sensory profile lies in its molecular structure. The presence of a branched 2-ethylhexyl chain disrupts the crystalline structure that can form with linear chains, resulting in a low viscosity and a low pour point.[2] This molecular arrangement is directly responsible for its characteristic light, non-greasy skin feel and excellent spreadability, setting it apart from heavier, more occlusive emollients.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a basis for formulation development and comparison with other emollients.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | ETHYLHEXYL LAURATE | [4] |
| CAS Number | 20292-08-4 | [4] |
| Molecular Formula | C20H40O2 | [4] |
| Molecular Weight | 312.53 g/mol | [4] |
| Appearance | Clear to slightly yellow liquid | [5] |
| Melting Point | Approx. -30 °C | [6] |
| Boiling Point | Approx. 240 °C | [5] |
| Viscosity | 6 mm²/s | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [5] |
Table 2: Comparative Sensory Attributes of Emollient Esters
| Emollient Ester Type | Typical Sensory Profile | Reference |
| Laurate Esters (e.g., this compound) | Lighter texture, non-greasy feel | [2] |
| Myristate Esters | Heavier emollience | [2] |
| Palmitate Esters | Heavier emollience | [2] |
Experimental Protocols
To substantiate the non-greasy and high-performance claims of this compound, a combination of instrumental and sensory evaluation methods is recommended.
Protocol 1: Instrumental Evaluation of Spreadability
This protocol outlines the use of a texture analyzer to objectively measure the spreadability of a cosmetic cream containing this compound.
Objective: To quantify the spreadability of a cream formulation.
Apparatus:
-
Texture Analyzer equipped with a spreadability fixture (e.g., male and female cones).[7][8]
-
Beakers and mixing equipment for sample preparation.
-
Spatula.
Procedure:
-
Sample Preparation: Prepare a base cream formulation and a test formulation containing a specific concentration (e.g., 5-15%) of this compound. Ensure both formulations are homogenous.
-
Fixture Setup:
-
Attach the male cone to the probe shaft of the texture analyzer.
-
Secure the female cone holder onto the base table.
-
Place the female cone into the holder and tighten.
-
Align the male and female cones to ensure smooth travel without friction.[8]
-
-
Sample Loading:
-
Texture Analysis:
-
Position the male cone just above the surface of the cream.
-
Initiate the test. The male cone will penetrate the cream in the female cone, extruding it.[8]
-
The texture analyzer will record the force required to spread the cream as a function of distance and time.
-
-
Data Analysis:
-
The peak force (in Newtons) represents the firmness of the cream.
-
The area under the force-distance curve represents the work of shear, which correlates to spreadability.
-
A lower peak force and a smaller area under the curve indicate better spreadability.[9]
-
Protocol 2: Sensory Panel Evaluation of Greasiness and Skin Feel
This protocol details a method for conducting a sensory panel to evaluate the tactile properties of a formulation containing this compound.
Objective: To assess the sensory attributes of a cosmetic formulation, with a focus on non-greasiness.
Panelist Selection:
-
Recruit a panel of 10-15 trained assessors.[10]
-
Training should involve developing a specific lexicon of sensory terms and anchoring them to reference standards.[10]
Procedure:
-
Sample Preparation: Prepare the test formulation (with this compound) and a control formulation (with a different emollient) in identical, coded containers.
-
Application:
-
Evaluation:
-
Panelists will evaluate a series of sensory attributes at specific time points (e.g., immediately after application and after 5 minutes).[10]
-
Attributes to be evaluated:
-
Spreadability: Ease of spreading during application.[1]
-
Oiliness/Greasiness: Perception of an oily or greasy film.[10]
-
Stickiness/Tackiness: The adhesive quality on the skin.[10]
-
Residue: The perception of a remaining film on the skin.[10]
-
Softness: The perceived smoothness and suppleness of the skin.[10]
-
-
-
Scaling and Data Analysis:
-
Panelists will rate the intensity of each attribute on a structured line scale (e.g., from 0 to 100, where 0 is not greasy and 100 is very greasy).[10][11]
-
The data should be statistically analyzed using methods such as Analysis of Variance (ANOVA) to determine significant differences between the formulations.[10]
-
Protocol 3: Measurement of Skin Hydration
This protocol describes the use of a Corneometer to measure the effect of a formulation containing this compound on skin hydration.
Objective: To quantify the change in skin hydration after the application of a cosmetic formulation.
Apparatus:
Procedure:
-
Subject Selection: Recruit subjects with normal to dry skin. Subjects should avoid using any moisturizers on the test area for a specified period (e.g., 24 hours) before the measurement.[14][15]
-
Acclimatization: Allow subjects to acclimatize to the controlled environment (temperature and humidity) of the testing room for at least 20 minutes before measurements.[16]
-
Baseline Measurement:
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the formulation containing this compound to the test area.[16]
-
-
Post-Application Measurements:
-
Take Corneometer readings at specified time intervals after application (e.g., 1, 2, 4, and 8 hours).[14]
-
-
Data Analysis:
-
Calculate the percentage change in skin hydration from the baseline for each time point.
-
An increase in the Corneometer values indicates an improvement in skin hydration.[13]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | High-Purity Ester for Research [benchchem.com]
- 3. DEHYLUB 4003 this compound - Ataman Kimya [atamanchemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gokemi.com [gokemi.com]
- 6. This compound | Interfat [interfat.com]
- 7. Moisturizing Cream Spreadability [brookfieldengineering.com]
- 8. youtube.com [youtube.com]
- 9. Measurements meet perceptions: rheology-texture-sensory relations when using green, bio-derived emollients in cosmetic emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 13. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. thekingsleyclinic.com [thekingsleyclinic.com]
- 16. rivoli.ch [rivoli.ch]
- 17. thekingsleyclinic.com [thekingsleyclinic.com]
Application Note: Protocols for Studying the Rheological Behavior of 2-Ethylhexyl Laurate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylhexyl laurate is a synthetic ester formed from the reaction of 2-ethylhexanol and lauric acid.[1] It presents as a clear, colorless to pale yellow liquid and is characterized by its low viscosity, non-greasy texture, and good solubility in most organic solvents.[2] These properties make it a valuable ingredient in a wide range of applications, including as an emollient and skin-conditioning agent in cosmetics and personal care products, a solvent in printing inks, and a lubricant in industrial settings.[3][4][5] In pharmaceutical formulations, particularly topical creams and ointments, it can serve as a carrier oil and a solubilizer for active ingredients.[2]
The rheological behavior of this compound is a critical quality attribute that influences the stability, spreadability, texture, and manufacturing process of end products.[2] A thorough understanding of its viscosity as a function of shear rate and temperature is essential for formulation development, quality control, and process optimization. This application note provides detailed protocols for characterizing the rheological properties of this compound using a rotational rheometer.
Safety Precautions
While this compound has low toxicity and is generally not considered a skin or eye irritant, it is essential to follow standard laboratory safety practices.[4][5] Handle the substance in a well-ventilated area. It is recommended to wear personal protective equipment (PPE), including safety goggles with side-shields and gloves, during handling.[6][7] Store the material in a cool, dry place in a tightly closed container.[2] Consult the Safety Data Sheet (SDS) for complete safety information before commencing any work.[8]
Experimental Protocols
These protocols are designed for a rotational rheometer equipped with a Peltier-based temperature controller.
1. Materials and Equipment
-
Material: this compound (CAS No: 20292-08-4)
-
Instrumentation: Rotational rheometer (e.g., TA Instruments Discovery Hybrid Rheometer, Anton Paar MCR Series, or similar)
-
Geometries: 40 mm or 60 mm parallel plate or cone and plate (e.g., 2° cone) geometry. Cone and plate is often preferred for low-viscosity liquids to ensure a constant shear rate across the sample.
-
Temperature Control: Peltier plate or similar active temperature control system.
-
Ancillaries: Pipettes, lint-free wipes, and appropriate cleaning solvents (e.g., isopropanol, acetone).
2. Protocol 1: Viscosity Flow Curve (Shear Rate Sweep)
This protocol determines the relationship between viscosity and shear rate at a constant temperature to identify if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian (e.g., shear-thinning).
-
Step 1: Instrument Preparation
-
Power on the rheometer and the temperature control system. Allow the instrument to equilibrate for at least 30 minutes.
-
Install the chosen geometry (e.g., 60 mm, 2° cone).[9]
-
Set the measurement temperature to 25.0 ± 0.1 °C.
-
-
Step 2: Zero Gap
-
Once the geometry reaches the set temperature, perform a "zero gap" procedure according to the instrument's instructions to define the point of contact.[9]
-
-
Step 3: Sample Loading
-
Raise the geometry to a loading gap (e.g., 2 mm).[9]
-
For very low-viscosity liquids like this compound, sample loading can be challenging.[9] A recommended technique is to set the geometry to rotate slowly (e.g., 1 rad/s) and use a pipette to apply the sample to the edge of the lower plate. The rotation will draw the fluid into the center, preventing bubbles.[9]
-
Apply a sufficient volume of this compound to the center of the lower plate.
-
Lower the upper geometry to the measurement gap (e.g., 1 mm for parallel plates, or the defined gap for a cone).
-
Carefully remove any excess material from the edge of the geometry using a trim tool or the edge of a pipette tip to ensure an exact sample volume.
-
-
Step 4: Measurement
-
Allow the sample to equilibrate at the set temperature for at least 2 minutes.
-
Perform a flow sweep by ramping the shear rate logarithmically from 0.1 s⁻¹ to 1000 s⁻¹.
-
Collect at least 10 data points per decade of shear rate.
-
Record the viscosity (Pa·s or mPa·s) as a function of the shear rate (s⁻¹).
-
3. Protocol 2: Viscosity-Temperature Profile (Temperature Sweep)
This protocol measures the change in viscosity as a function of temperature at a constant shear rate.
-
Step 1: Instrument and Sample Preparation
-
Follow Steps 1-3 from Protocol 1 to prepare and load the sample.
-
From the results of Protocol 1, select a shear rate within the Newtonian plateau (where viscosity was constant). A value of 100 s⁻¹ is typically appropriate for low-viscosity fluids.
-
-
Step 2: Measurement
-
Set the initial temperature to 10.0 ± 0.1 °C.
-
Allow the sample to equilibrate at the starting temperature for 3-5 minutes.
-
Begin the measurement at the selected constant shear rate.
-
Ramp the temperature from 10.0 °C to 60.0 °C at a controlled rate of 2.0 °C/min.
-
Record the viscosity at discrete temperature intervals (e.g., every 1.0 °C).
-
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Viscosity vs. Shear Rate for this compound at 25°C
| Shear Rate (s⁻¹) | Viscosity (mPa·s) | Shear Stress (Pa) |
| 0.1 | ||
| 1.0 | ||
| 10.0 | ||
| 100.0 | ||
| 1000.0 |
Note: Data is hypothetical and should be replaced with experimental results. This compound has a reported dynamic viscosity of 5-15 mPa·s at 20°C.[8]
Table 2: Viscosity vs. Temperature for this compound at a Constant Shear Rate
| Temperature (°C) | Viscosity (mPa·s) |
| 10.0 | |
| 20.0 | |
| 30.0 | |
| 40.0 | |
| 50.0 | |
| 60.0 |
Note: Data is hypothetical. A kinematic viscosity of approximately 5 mm²/s at 40°C has been reported.[3][5] This corresponds to a dynamic viscosity of ~4.3 mPa·s (using a density of 0.86 g/cm³).
Visualizations
Caption: Experimental workflow for rheological characterization.
Caption: Factors influencing the viscosity of this compound.
References
- 1. This compound | High-Purity Ester for Research [benchchem.com]
- 2. Ethylhexyl Laurate (2-EHL Isooctyl Laurate) BP EP USP CAS 84713-06-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. BergaSolv EHL - Berg+Schmidt - Solutions [solutions.berg-schmidt.com]
- 4. Small-Angle Neutron Scattering Insights into this compound: A Remarkable Bioester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syskem.de [syskem.de]
- 6. gokemi.com [gokemi.com]
- 7. gestis-database.dguv.de [gestis-database.dguv.de]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: 2-Ethylhexyl Laurate as a Solvent for Lipophilic Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl laurate is a synthetic ester formed from the reaction of 2-ethylhexanol and lauric acid.[1][2][3] It is a clear, colorless to pale yellow liquid with a melting point of approximately -30°C, making it a liquid at room temperature.[2][3][4] Widely utilized in the cosmetics and pharmaceutical industries, this compound serves as a non-greasy emollient, skin-conditioning agent, and an effective solvent for lipophilic active ingredients.[1][2][3][4][5] Its biocompatibility and ability to enhance the permeability of certain drugs through the skin make it a valuable excipient in the development of topical and transdermal drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a solvent for lipophilic active pharmaceutical ingredients (APIs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for formulation development.
| Property | Value | References |
| Chemical Name | 2-ethylhexyl dodecanoate | [1] |
| CAS Number | 20292-08-4 | [1] |
| Molecular Formula | C20H40O2 | [1] |
| Molecular Weight | 312.53 g/mol | [1][4][6] |
| Appearance | Colorless to pale yellow liquid | [1][2][4] |
| Boiling Point | Approximately 280-303 °C | [1][4] |
| Melting Point | Approximately -30 °C | [2][3][4] |
| Density | Approximately 0.86-0.87 g/cm³ | [1][4] |
| Solubility | Insoluble in water; soluble in most organic solvents | [2][7][8] |
| Saponification Value | 175 - 185 | [8] |
| Acid Value | ≤ 1.0 | [8] |
| Hydroxyl Value | ≤ 1.0 | [8] |
Applications in Drug Delivery
This compound's primary role in pharmaceutical formulations is as a solvent and carrier for lipophilic active ingredients in topical drug delivery systems.[1][2] Its emollient properties help to improve the aesthetic feel of topical preparations, enhancing patient compliance.[1][2] Furthermore, it can act as a skin penetration enhancer, facilitating the delivery of APIs through the stratum corneum.[1] This is attributed to its ability to disrupt the lipid bilayer of the skin.[1]
Experimental Protocols
Determination of API Solubility in this compound
This protocol outlines the equilibrium solubility method to determine the saturation solubility of a lipophilic API in this compound.
Materials:
-
Lipophilic Active Pharmaceutical Ingredient (API)
-
This compound (pharmaceutical grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for the API
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Supersaturated Solutions: Accurately weigh an excess amount of the API and add it to a known volume (e.g., 2 mL) of this compound in a sealed vial. The goal is to have undissolved API present at equilibrium.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API from the saturated solution.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Accurately weigh the aliquot and dilute it with a suitable solvent in which both the API and this compound are soluble to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or other appropriate analytical method to determine the concentration of the API.
-
Calculation: Calculate the solubility of the API in this compound, typically expressed in mg/mL or mg/g.
Illustrative Workflow for Solubility Determination
Caption: Workflow for determining API solubility in this compound.
In Vitro Skin Permeation Study
This protocol describes an in vitro skin permeation study using Franz diffusion cells to evaluate the effect of this compound on the dermal penetration of a lipophilic API.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Phosphate-buffered saline (PBS) as the receptor medium
-
Formulation of API in this compound
-
Control formulation (e.g., API in a standard solvent like mineral oil)
-
Magnetic stirrers
-
Water bath or heating block to maintain 37°C
-
Syringes and needles
-
HPLC system for API quantification
Protocol:
-
Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Visually inspect the skin for any defects.
-
Franz Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Application of Formulation: Apply a finite dose of the API formulation (in this compound) and the control formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment. Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area of the skin over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Logical Flow of a Skin Permeation Study
Caption: Logical workflow of an in vitro skin permeation study.
Data Presentation
The following tables are templates for presenting data from the described experiments.
Table 1: Solubility of Lipophilic APIs in this compound at 25°C
| Active Pharmaceutical Ingredient (API) | Molecular Weight ( g/mol ) | LogP | Solubility in this compound (mg/mL) |
| Example: Ibuprofen | 206.29 | 3.97 | Data to be determined experimentally |
| Example: Ketoprofen | 254.28 | 3.12 | Data to be determined experimentally |
| Example: Diclofenac | 296.15 | 4.51 | Data to be determined experimentally |
| API of Interest | Insert Value | Insert Value | Insert Experimental Value |
Table 2: In Vitro Skin Permeation Parameters of a Lipophilic API
| Formulation Vehicle | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio* |
| Mineral Oil (Control) | Data to be determined experimentally | Data to be determined experimentally | 1.0 |
| This compound | Data to be determined experimentally | Data to be determined experimentally | Calculate based on Jss |
*Enhancement Ratio = Jss (this compound) / Jss (Control)
Conclusion
This compound is a versatile and effective solvent for the formulation of lipophilic active ingredients for topical delivery. Its favorable physicochemical properties, safety profile, and ability to enhance skin permeation make it a valuable excipient in the development of innovative and effective dermatological and transdermal products. The provided protocols offer a framework for the systematic evaluation of this compound as a solvent and vehicle in preclinical formulation development.
References
- 1. This compound | High-Purity Ester for Research [benchchem.com]
- 2. DEHYLUB 4003 this compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | Interfat [interfat.com]
- 4. This compound Supplier | 20292-08-4 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 5. Small-Angle Neutron Scattering Insights into this compound: A Remarkable Bioester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20292-08-4|this compound| SAGECHEM [sagechem.com]
- 7. gokemi.com [gokemi.com]
- 8. parchem.com [parchem.com]
Application Notes and Protocols for the Formulation of Stable Oil-in-Water Emulsions with 2-Ethylhexyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl laurate is a versatile ester characterized by its excellent emollient properties, low viscosity, and non-greasy skin feel.[1] These attributes make it a desirable lipid phase in the formulation of oil-in-water (O/W) emulsions for cosmetic and pharmaceutical applications, including lotions, creams, and topical drug delivery systems.[2] As a biodegradable and skin-compatible ingredient, it serves as an effective solvent for lipophilic active ingredients and enhances the spreadability of formulations.[1]
This document provides detailed application notes and protocols for the development of stable O/W emulsions using this compound. It covers the selection of appropriate emulsifier systems, formulation guidelines, and comprehensive protocols for emulsion preparation and stability assessment.
Mechanism of Emulsion Stabilization
Oil-in-water emulsions are thermodynamically unstable systems that require the input of energy (homogenization) and the presence of emulsifying agents to prevent phase separation. Emulsifiers are amphiphilic molecules that adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed oil droplets. This barrier prevents droplet coalescence and maintains a stable dispersion. The selection of an appropriate emulsifier system is critical and is often guided by the Hydrophile-Lipophile Balance (HLB) system. For O/W emulsions, emulsifiers or emulsifier blends with higher HLB values (typically 8-18) are required.
The stability of the emulsion is further enhanced by the use of co-emulsifiers and stabilizers. Co-emulsifiers, often fatty alcohols, pack into the interfacial film, increasing its rigidity and stability. Stabilizers, or thickeners, increase the viscosity of the continuous aqueous phase, which slows down the movement of oil droplets and reduces the likelihood of collision and coalescence.
Representative Formulation
The following table outlines a representative formulation for a stable oil-in-water lotion containing this compound. The concentrations are given in weight/weight percentage (% w/w).
| Phase | Ingredient (INCI Name) | Function | Concentration (% w/w) |
| A (Oil Phase) | This compound | Emollient, Oil Phase | 15.00 |
| Cetearyl Alcohol | Co-emulsifier, Thickener | 2.50 | |
| Glyceryl Stearate & PEG-100 Stearate | Primary Emulsifier | 4.00 | |
| Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.50 | |
| B (Aqueous Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Stabilizer, Thickener | 0.20 | |
| C (Cooldown Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
Experimental Protocols
Protocol 1: Preparation of a Stable O/W Emulsion
This protocol details the step-by-step procedure for preparing the representative O/W lotion formulation.
Equipment and Materials:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Overhead stirrer with propeller attachment
-
Homogenizer (e.g., rotor-stator type)
-
Weighing balance
-
Spatulas and other necessary lab glassware
-
Ingredients as listed in the formulation table
Procedure:
-
Phase A Preparation: Weigh and combine all ingredients of the oil phase (this compound, Cetearyl Alcohol, Glyceryl Stearate & PEG-100 Stearate, and Tocopheryl Acetate) in a heat-resistant beaker.
-
Phase B Preparation: In a separate beaker, weigh the deionized water and glycerin. Disperse the xanthan gum in the glycerin before adding to the water to prevent clumping. Stir until a homogeneous dispersion is formed.
-
Heating: Heat both Phase A and Phase B separately to 75-80°C in a water bath. Ensure all solid components in Phase A are completely melted and the phase is uniform.
-
Emulsification: Slowly add the hot oil phase (Phase A) to the hot aqueous phase (Phase B) under continuous stirring with an overhead stirrer at approximately 500 rpm.
-
Homogenization: Once all of the oil phase has been added, increase the mixing speed and homogenize the mixture for 3-5 minutes at high speed (e.g., 5000-10000 rpm) until a uniform, white emulsion is formed.
-
Cooling: Remove the emulsion from the heat and continue gentle stirring with the overhead stirrer as it cools.
-
Cooldown Phase: Once the emulsion has cooled to below 40°C, add the preservative system (Phase C).
-
Final Mixing: Continue stirring for another 10-15 minutes to ensure the preservative is evenly distributed.
-
Final pH Adjustment (if necessary): Check the pH of the final emulsion and adjust to the desired range (typically 5.5-6.5 for skin applications) using a suitable pH adjuster (e.g., citric acid or sodium hydroxide (B78521) solution).
Protocol 2: Characterization and Stability Testing
To ensure the long-term stability and desired physical properties of the formulated emulsion, a series of characterization and stability tests should be performed.
1. Macroscopic Evaluation:
-
Procedure: Visually inspect the emulsion for any signs of phase separation, creaming (upward movement of dispersed phase), or sedimentation immediately after preparation and at regular intervals during storage.
-
Data Presentation: Record observations such as appearance, color, odor, and any visible signs of instability.
2. Microscopic Analysis:
-
Procedure: Place a small drop of the emulsion on a microscope slide, cover with a coverslip, and observe under an optical microscope.
-
Data Presentation: Note the uniformity of the droplet size distribution and check for any signs of droplet aggregation or coalescence.
3. Particle Size Analysis:
-
Procedure: Use a laser diffraction particle size analyzer to determine the mean droplet size and the particle size distribution of the emulsion.
-
Data Presentation:
Time Point D(v, 0.1) (µm) D(v, 0.5) (µm) D(v, 0.9) (µm) Mean Droplet Size (µm) Day 1 e.g., 0.8 e.g., 2.5 e.g., 5.0 e.g., 2.8 Week 4 e.g., 0.9 e.g., 2.7 e.g., 5.5 e.g., 3.0 | Week 12 | e.g., 1.0 | e.g., 3.0 | e.g., 6.0 | e.g., 3.3 |
4. Rheological Measurements:
-
Procedure: Measure the viscosity of the emulsion using a viscometer or rheometer at a controlled temperature (e.g., 25°C).
-
Data Presentation:
Time Point Viscosity (cP) at 25°C Day 1 e.g., 8000 Week 4 e.g., 7800 | Week 12 | e.g., 7500 |
5. Accelerated Stability Testing:
-
Centrifugation Test:
-
Procedure: Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Data Presentation: Observe and record any phase separation. A stable emulsion should show no separation.
-
-
Freeze-Thaw Cycling:
-
Procedure: Subject the emulsion to alternating temperature cycles, for example, 24 hours at -10°C followed by 24 hours at 25°C, for a total of 3-5 cycles.
-
Data Presentation: After each cycle, evaluate the emulsion for any changes in its physical properties (appearance, viscosity, phase separation).
-
-
Elevated Temperature Stability:
-
Procedure: Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.
-
Data Presentation: At regular intervals, assess the samples for any changes in their physical and chemical properties.
-
Conclusion
The successful formulation of stable oil-in-water emulsions with this compound is achievable with the careful selection of a suitable emulsifier system and adherence to a systematic preparation protocol. The representative formulation and detailed protocols provided in this document serve as a comprehensive guide for researchers and formulators. It is essential to conduct thorough characterization and stability testing to ensure the final product meets the required quality standards for its intended application. Further optimization of the formulation may be necessary depending on the specific requirements of the final product, such as the incorporation of active pharmaceutical ingredients or other functional excipients.
References
Application Notes and Protocols for Transesterification Reactions Involving 2-Ethylhexyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl laurate is a branched saturated fatty acid ester synthesized from 2-ethylhexanol and lauric acid.[1] It is a clear, colorless to light yellow liquid with a melting point around -30°C.[1][2] This ester is valued for its properties as a non-greasy emollient, skin conditioning agent, and effective solvent.[1][3] Its applications span various industries, including cosmetics, personal care products, lubricants, and as a base oil in synthetic drilling fluids.[1][4] The synthesis of this compound is primarily achieved through transesterification, a process that can be catalyzed by chemical reagents or enzymes. This document provides detailed application notes and protocols for both chemical and enzymatic transesterification reactions to produce this compound.
Chemical Transesterification
Chemical transesterification is a widely used method for the synthesis of this compound, often employing acid or base catalysts. The reaction involves the exchange of the alkoxy group of an ester with another alcohol.[5] In the context of this compound synthesis, this typically involves the reaction of a lauric acid ester (such as methyl laurate or from palm oil methyl ester) with 2-ethylhexanol.[4][6]
Data Presentation: Chemical Synthesis of 2-Ethylhexyl Esters
The following table summarizes the reaction conditions and outcomes for the chemical synthesis of 2-ethylhexyl esters from various studies.
| Catalyst | Starting Materials | Molar Ratio (Ester:Alcohol) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Methoxide (B1231860) | Palm Oil Methyl Ester (POME) & 2-Ethylhexanol | 1:2 | 70 | < 30 min | 98 | [6][7] |
| Sodium Methoxide | Methyl Laurate & 2-Ethylhexanol | 1:1.5 | 70 | 11.5 min | 77 | [6] |
| Sulfuric Acid (H₂SO₄) | Lauric Acid & 2-Ethylhexanol | 1:1.5 | 80-120 | Not Specified | 90-94 | [3] |
| p-Toluenesulfonic acid (p-TSA) | Lauric Acid & 2-Ethylhexanol | 1:1.5 | 80-120 | Not Specified | Not Specified | [3] |
| Zinc-based (e.g., Zn(ClO₄)₂) | Not Specified | Not Specified | Not Specified | Not Specified | 95 | [3] |
Experimental Protocol: Chemical Transesterification using Sodium Methoxide
This protocol is based on the synthesis of 2-ethylhexyl ester from palm oil methyl ester (POME) and 2-ethylhexanol.[8]
Materials:
-
Palm Oil Methyl Ester (POME)
-
2-Ethylhexanol (2EH)
-
Sodium methoxide (catalyst)
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Vacuum pump
-
Thermometer
Procedure:
-
Preparation: Set up the reaction apparatus consisting of a three-neck round-bottom flask equipped with a heating mantle, magnetic stirrer, condenser, and a connection to a vacuum pump.
-
Reactant Addition: Add POME to the flask. Heat the POME to slightly above 100°C under vacuum to remove any residual water.
-
Cooling and Second Reactant Addition: After one hour of drying, cool the POME to below 100°C. Add 2-ethylhexanol to the flask. The molar ratio of POME to 2-ethylhexanol should be 1:2.[4]
-
Catalyst Addition: While maintaining the temperature below 100°C, add 2% w/w of sodium methoxide (based on the total mass of the reactants) to the mixture.[8] It is crucial to keep the temperature down during this step to prevent a highly reactive spillover.[8]
-
Reaction: Set the reaction temperature to 70°C and apply a vacuum of 1.5 mbar.[7][8]
-
Monitoring: The reaction is expected to reach completion in less than 30 minutes.[4] The progress can be monitored by techniques such as gas chromatography (GC) to determine the conversion of the starting materials.
-
Work-up and Purification: After the reaction is complete, the catalyst can be neutralized. The product, this compound, can be purified by distillation to remove any unreacted starting materials and byproducts.
Experimental Workflow: Chemical Transesterification
References
- 1. This compound Supplier | 20292-08-4 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 2. syskem.de [syskem.de]
- 3. This compound | High-Purity Ester for Research [benchchem.com]
- 4. Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biblioteca.ucf.edu.cu [biblioteca.ucf.edu.cu]
Application Notes and Protocols for Investigating the Skin Penetration Enhancing Effect of 2-Ethylhexyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl laurate is a synthetic ester widely utilized in the cosmetics and pharmaceutical industries as an emollient and solvent.[1][2] Its chemical structure, derived from the esterification of lauric acid and 2-ethylhexanol, imparts properties that make it a subject of interest as a potential skin penetration enhancer for transdermal drug delivery.[1][3] This document provides detailed application notes on its mechanism of action and comprehensive protocols for evaluating its skin penetration enhancing effects, cytotoxicity, and skin irritation potential.
Application Notes
Mechanism of Action
This compound is hypothesized to enhance skin penetration primarily by interacting with and disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[2] The stratum corneum acts as the principal barrier to the percutaneous absorption of most substances.[4][5] The mechanism of action is thought to involve the following key steps:
-
Intercalation into the Lipid Bilayer: Due to its lipophilic nature, this compound can partition into the intercellular lipid matrix of the stratum corneum.[2]
-
Disruption of Lipid Packing: Once within the lipid matrix, the branched structure of the 2-ethylhexyl group and the flexible laurate chain are believed to disrupt the tight, ordered packing of the intercellular lipids (ceramides, cholesterol, and free fatty acids).[2] This disruption increases the fluidity of the lipid bilayer.
-
Increased Permeability: The fluidization of the lipid bilayer creates more permeable pathways, allowing drug molecules to diffuse more readily through the stratum corneum and into the deeper layers of the skin.[2][3]
This proposed mechanism is consistent with the actions of other known fatty acid ester penetration enhancers.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as a skin penetration enhancer.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the use of Franz diffusion cells to quantify the permeation of a model drug through an excised skin membrane when formulated with this compound.
a. Experimental Workflow
b. Detailed Methodology
-
Skin Membrane Preparation:
-
Excised human or porcine skin is commonly used.[6] Store the skin at -20°C or lower until use.
-
Thaw the skin at room temperature and carefully remove any subcutaneous fat.
-
Cut the skin into sections of appropriate size to be mounted on the Franz diffusion cells.
-
The thickness of the skin can be standardized using a dermatome.
-
Visually inspect the skin for any imperfections before mounting.[6]
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor compartment.[6]
-
Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline, PBS) that ensures sink conditions for the drug. A solubilizing agent may be added for poorly water-soluble drugs.
-
Place a magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath to maintain the skin surface temperature at approximately 32°C.[6]
-
-
Dosing and Sampling:
-
Allow the system to equilibrate for a defined period.
-
Apply a finite dose of the formulation (control formulation without this compound and the test formulation containing a specific concentration of this compound) to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[6]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.[6]
-
-
Sample Analysis:
-
At the end of the experiment, dismantle the Franz cells.
-
Wash the surface of the skin to remove any unabsorbed formulation.
-
The skin can be separated into the epidermis and dermis to determine the amount of drug retained in each layer.
-
Quantify the amount of the drug in the receptor fluid samples, skin wash, and skin layers using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6]
-
c. Data Presentation
The quantitative data from the in vitro skin permeation study should be summarized as follows:
Table 1: Permeation Parameters of Model Drug with and without this compound
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Lag Time (h) | Enhancement Ratio (ER) |
| Control (without 2-EHL) | User Data | User Data | User Data | 1.0 |
| Test (with X% 2-EHL) | User Data | User Data | User Data | User Data |
Enhancement Ratio (ER) = Jss (with enhancer) / Jss (without enhancer)
Table 2: Drug Deposition in Skin Layers after 24 hours
| Formulation | Amount in Epidermis (µg/cm²) | Amount in Dermis (µg/cm²) | Total Amount in Skin (µg/cm²) |
| Control (without 2-EHL) | User Data | User Data | User Data |
| Test (with X% 2-EHL) | User Data | User Data | User Data |
Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound on human keratinocytes (e.g., HaCaT cell line).
a. Detailed Methodology
-
Cell Culture:
-
Culture human keratinocytes (HaCaT) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium. A solvent like DMSO may be used for initial dissolution, ensuring the final concentration in the medium is non-toxic to the cells.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[7]
-
During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
b. Data Presentation
Table 3: Cytotoxicity of this compound on Human Keratinocytes
| Concentration of 2-EHL (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | User Data | User Data | 100 |
| Concentration 1 | User Data | User Data | User Data |
| Concentration 2 | User Data | User Data | User Data |
| Concentration 3 | User Data | User Data | User Data |
| ... | User Data | User Data | User Data |
Cell Viability (%) = (Mean Absorbance of Test / Mean Absorbance of Control) x 100
In Vitro Skin Irritation Test
This protocol utilizes a reconstructed human epidermis (RhE) model to assess the skin irritation potential of this compound, following a method similar to the OECD Test Guideline 439.[8]
a. Detailed Methodology
-
RhE Tissue Culture:
-
Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed maintenance medium and incubate for at least 1 hour at 37°C and 5% CO₂.
-
-
Treatment:
-
Apply a defined amount of this compound (liquid or solid) directly onto the surface of the RhE tissue.[8]
-
Use a negative control (e.g., ultrapure water or PBS) and a positive control (e.g., 5% sodium dodecyl sulfate).[8]
-
Incubate the treated tissues for a specific exposure time (e.g., 60 minutes).[8]
-
-
Post-Exposure Incubation:
-
After the exposure period, thoroughly wash the surface of the tissues to remove the test substance.
-
Transfer the tissues to a new well plate with fresh medium and incubate for a recovery period (e.g., 42 hours).[8]
-
-
Viability Assessment (MTT Assay):
-
Following the recovery period, assess the viability of the tissues using the MTT assay as described in the cytotoxicity protocol.[8]
-
Extract the formazan and measure the absorbance.
-
b. Data Presentation
Table 4: Skin Irritation Potential of this compound
| Treatment | Mean OD of Replicates | Mean OD of Negative Control | % Viability | Classification |
| Negative Control | User Data | User Data | 100 | Non-Irritant |
| This compound | User Data | User Data | User Data | User Data |
| Positive Control | User Data | User Data | User Data | Irritant |
A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[8]
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the investigation of this compound as a skin penetration enhancer. By systematically evaluating its permeation-enhancing effects, cytotoxicity, and irritation potential, researchers and drug development professionals can make informed decisions regarding its suitability in topical and transdermal formulations. The provided data tables should be used as templates to record and analyze experimental findings.
References
- 1. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Ester for Research [benchchem.com]
- 3. dataintelo.com [dataintelo.com]
- 4. Impact of multilamellar formulations on stratum corneum lipid organization and epidermal lipid barrier enhancement (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Interfat [interfat.com]
- 7. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. x-cellr8.com [x-cellr8.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethylhexyl Laurate Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylhexyl laurate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Ester Conversion
-
Symptom: Analysis of the reaction mixture (e.g., by TLC, GC, or NMR) shows a large amount of unreacted lauric acid and/or 2-Ethylhexanol, with a product yield significantly below expectations.
-
Question: My reaction yield is very low. What are the primary reasons for poor conversion in this compound synthesis?
-
Answer: Low conversion in Fischer esterification is often due to several factors. Firstly, the reaction is an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, a process known as hydrolysis.[1][2] To drive the reaction forward, it is crucial to remove water as it forms.[2][3][4] This can be achieved using a Dean-Stark apparatus, which continuously removes the water-toluene azeotrope, or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][5][6] Secondly, an insufficient amount or inactive catalyst will result in a slow or incomplete reaction.[1][2] Ensure your acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is fresh.[2] For enzymatic reactions, proper storage and handling of the lipase (B570770) are critical to maintain its activity.[2] Finally, suboptimal reaction temperatures can significantly slow down the reaction rate.[1][2]
Issue 2: Presence of Impurities and Side Products
-
Symptom: Post-reaction analysis indicates the presence of unexpected byproducts alongside the desired this compound and unreacted starting materials. The reaction mixture may also appear dark or discolored.
-
Question: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
-
Answer: A common side reaction, particularly at high temperatures with strong acid catalysts like sulfuric acid, is the dehydration of the alcohol, 2-Ethylhexanol. To mitigate this, consider using a milder acid catalyst such as p-toluenesulfonic acid or operating at a lower temperature.[2] Another potential issue is the formation of byproducts resulting from the catalyst itself. For instance, some catalysts can promote polymerization.[2] Running the reaction under an inert atmosphere, such as nitrogen, can help to reduce these undesirable side reactions.[2] If the reaction mixture darkens, it could indicate decomposition of the reactants or products, which is often exacerbated by excessive heat or prolonged reaction times.
Issue 3: Difficulties in Product Purification
-
Symptom: Challenges arise during the work-up and purification stages, such as the formation of emulsions during aqueous extraction or incomplete removal of the acid catalyst and unreacted lauric acid.
-
Question: How can I effectively purify my this compound and remove unreacted starting materials and catalyst?
-
Answer: A standard work-up procedure involves transferring the cooled reaction mixture to a separatory funnel for extraction.[7] To neutralize the acid catalyst and remove unreacted lauric acid, the organic layer should be washed with a 5% sodium bicarbonate solution.[1][7] This is followed by washing with water and then brine to remove any remaining water-soluble impurities.[1] The formation of emulsions during these washes can be problematic; adding a small amount of solid sodium chloride can help to break them.[7] After drying the organic layer over an anhydrous salt like sodium sulfate (B86663) and filtering, the final product can be purified by distillation under reduced pressure, which is effective for separating the high-boiling this compound from any remaining 2-Ethylhexanol.[8]
Frequently Asked Questions (FAQs)
Q1: What is a typical molar ratio of 2-Ethylhexanol to lauric acid for optimal yield?
A1: To shift the reaction equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants.[4] Typically, the less expensive reactant, which is often the alcohol, is used in excess.[1] For the synthesis of this compound via acid-catalyzed esterification, a molar ratio of 1.5:1 of 2-Ethylhexanol to lauric acid is often employed.[9] In some optimized processes, this ratio can be as high as 2:1.[10]
Q2: What are the advantages and disadvantages of using an enzymatic catalyst versus a chemical catalyst?
A2: Enzymatic catalysts, such as immobilized lipases, offer several advantages, including milder reaction conditions (typically 40-70°C), which reduces energy consumption and the likelihood of side reactions.[9] They are also more environmentally friendly, avoiding the use of corrosive acids.[9] However, enzymatic catalysts can be more expensive, and the reaction kinetics are often slower compared to traditional acid catalysis.[9]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the esterification.[1][11] Small aliquots of the reaction mixture are spotted on a TLC plate over time. The disappearance of the lauric acid spot and the appearance of the this compound spot indicate the progression of the reaction.[1][12]
Q4: Are there alternatives to a Dean-Stark apparatus for water removal?
A4: Yes, for smaller-scale reactions or when a Dean-Stark apparatus is not available, activated molecular sieves can be added directly to the reaction mixture to absorb the water as it is formed.[1][6] Another approach is to perform the reaction under reduced pressure, which can help to remove water and other volatile byproducts.[9]
Data Presentation
Table 1: Comparison of Catalytic Methods for this compound Synthesis
| Feature | Acid-Catalyzed Esterification | Enzymatic Catalysis |
| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | Immobilized lipases (e.g., Candida antarctica lipase B) |
| Typical Temperature | 80–120°C[9] | 40–70°C[9] |
| Molar Ratio (Alcohol:Acid) | 1.5:1 to 2:1[9][10] | 1.3:1 to 1.5:1[10] |
| Catalyst Loading | 0.5–2.0 wt%[9] | Varies based on enzyme activity |
| Yield | 90–94%[9] | 85–88%[9] |
| Advantages | Faster reaction rates, lower catalyst cost | Milder conditions, high selectivity, environmentally friendly[9] |
| Disadvantages | Harsh conditions, potential for side reactions, corrosive[9] | Slower reaction rates, higher catalyst cost[9] |
Table 2: Optimized Reaction Conditions for 2-Ethylhexyl Ester Synthesis via Transesterification
| Parameter | Optimal Value |
| Catalyst | Sodium methoxide |
| Catalyst Concentration | 0.6 wt.%[10] |
| Reaction Temperature | 70°C[10] |
| Molar Ratio (Alcohol:Ester) | 1.5:1[10] |
| Reaction Time | 11.5 minutes[10] |
| Achieved Yield | 77 wt.%[10] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
-
Preparation: Ensure all glassware is thoroughly dried. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add lauric acid and 2-Ethylhexanol (in a 1:1.5 molar ratio).[9] Add a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., p-toluenesulfonic acid, 1-2 wt% of the reactants).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected.
-
Monitoring: Monitor the reaction's progress by periodically taking small samples for TLC analysis until the lauric acid is consumed.[1]
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.
-
Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted lauric acid), followed by water, and then brine.[1][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[8]
Protocol 2: Enzymatic Synthesis of this compound
-
Preparation: In a reaction vessel, combine lauric acid and 2-Ethylhexanol.
-
Catalyst and Additives: Add the immobilized lipase (e.g., Candida antarctica lipase B). If the reaction is not solvent-free, add a suitable organic solvent. To aid in water removal, molecular sieves can be added.[2]
-
Reaction Conditions: Heat the mixture to the optimal temperature for the enzyme (typically 40-70°C) with constant stirring.[9] Applying a vacuum can help to remove the water byproduct and drive the reaction to completion.[9]
-
Monitoring: Monitor the reaction's progress using TLC or GC analysis.
-
Catalyst Recovery: Once the reaction is complete, recover the immobilized enzyme by filtration for potential reuse.
-
Purification: The product can be purified by vacuum distillation to remove any unreacted starting materials.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. cerritos.edu [cerritos.edu]
- 8. ftb.com.hr [ftb.com.hr]
- 9. This compound | High-Purity Ester for Research [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting emulsion instability in 2-Ethylhexyl laurate formulations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion instability in formulations containing 2-Ethylhexyl laurate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound is a synthetic ester of 2-ethylhexanol and lauric acid.[1] It is frequently used in cosmetic and personal care formulations as a non-greasy emollient and an effective solvent.[1] Its branched chain structure results in a low viscosity and low pour point, which imparts a smooth, dry skin feel and enhances the spreadability of products.[1] In emulsions, it is a component of the oil phase.
Q2: What are the primary causes of instability in emulsions containing this compound?
Emulsion instability can arise from several factors, including:
-
Incorrect Emulsifier Selection or Concentration: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system may not be optimal for the oil phase.
-
Improper Mixing or Shear: Insufficient mixing can lead to large droplet sizes, which are more prone to coalescence, while excessive shear can damage shear-sensitive polymers.[2]
-
Incompatible Ingredients: Electrolytes or certain active ingredients can disrupt the stability of the emulsifier film.
-
pH Shifts: A significant change in pH can render emulsifiers or stabilizing agents ineffective.[2][3]
-
Inappropriate Processing Temperatures: Not heating the oil and water phases to the correct, matching temperatures can prevent the formation of a stable interfacial film.[4]
-
Changes in Viscosity: Formulations that exhibit significant viscosity changes with temperature fluctuations can become unstable.[2]
Q3: How does the HLB value impact emulsion stability?
The Hydrophilic-Lipophilic Balance (HLB) system is crucial for selecting the right emulsifier to create a stable emulsion.[5] For an oil-in-water (O/W) emulsion, the required HLB of the oil phase should be matched by the HLB of the emulsifier or emulsifier blend.[6][7] When the HLB value of the emulsification system is close to that of the oil phase, the surfactant molecules arrange more closely at the oil-water interface, leading to smaller emulsion droplets and better stability.[6][7]
Q4: Can this compound itself contribute to emulsion instability?
While this compound is generally considered stable and resistant to oxidation, its interaction with other formulation components is key.[1] Its low viscosity can contribute to a less viscous continuous phase in some formulations, potentially allowing for easier movement and coalescence of droplets if the emulsion is not properly stabilized with viscosity modifiers.[1]
Troubleshooting Guides
Issue 1: Phase Separation (Creaming, Sedimentation, or Breaking)
Question: My emulsion with this compound is separating into distinct layers. What is causing this and how can I fix it?
Answer: Phase separation is a common sign of emulsion instability. The following workflow can help diagnose and resolve the issue.
Caption: Workflow for troubleshooting emulsion phase separation.
Possible Causes and Solutions:
-
Incorrect Emulsifier System:
-
Solution: Calculate the required HLB of your entire oil phase, including this compound and any other oils or esters. Select an emulsifier or a blend of emulsifiers that matches this required HLB. You may also need to incrementally increase the emulsifier concentration.
-
-
Insufficient Viscosity:
-
Solution: A low-viscosity external phase allows droplets to move more freely. Increase the viscosity of the continuous phase by adding stabilizers like water-soluble polymers (e.g., xanthan gum, carbomer).
-
-
Improper Processing:
-
pH Shift:
-
Solution: Measure the pH of the final formulation. If it has shifted outside the effective range for your emulsifier or stabilizers, adjust it accordingly.[3]
-
Issue 2: Grainy or Waxy Appearance
Question: My emulsion has developed a grainy or waxy texture soon after preparation. What is the cause?
Answer: A grainy or waxy appearance often indicates the recrystallization of fatty compounds.
Caption: Decision tree for addressing grainy or waxy emulsions.
Possible Causes and Solutions:
-
Insufficient Heating: Waxes or fatty alcohols in the oil phase may not have been fully melted or were not kept at a high enough temperature during emulsification.
-
Solution: Ensure both the oil and water phases are heated to a temperature sufficient to melt all components completely before mixing. A common practice is to heat both phases to 70-75°C.
-
-
Premature Crystallization: If the emulsion is cooled too quickly, some components of the oil phase can crystallize out of the formulation.
-
Solution: Allow the emulsion to cool at a moderate, controlled rate with gentle mixing.
-
Data Presentation
Table 1: Properties of this compound and Common Formulation Components
| Property | This compound | Notes |
| INCI Name | This compound | - |
| CAS Number | 20292-08-4 | [8] |
| Appearance | Clear liquid | [9] |
| Calculated HLB Value | ~2.9 | Although the calculated HLB is low, it can act as a nonionic co-surfactant.[10] |
| Viscosity | Low (approx. 5-6 mm²/s) | Contributes to a light, non-greasy feel but may require viscosity modifiers to ensure emulsion stability.[1][8] |
| Solubility | Oil Soluble | Insoluble in water. |
| Typical Usage Level | 1-10% | Can be used at higher concentrations depending on the desired sensory profile. |
Table 2: Required HLB for Common Oils (for O/W Emulsions)
| Oil Phase Component | Required HLB |
| Mineral Oil | 10-12 |
| Petrolatum | 7-8 |
| Beeswax | 9 |
| Lanolin, Anhydrous | 10 |
| Cetyl Alcohol | 15.5 |
| Stearic Acid | 15 |
| Isopropyl Myristate | 11.5 |
| Almond Oil | 7 |
Note: The required HLB of an oil phase is the weighted average of the required HLBs of its individual components.
Experimental Protocols
Protocol 1: Visual Assessment of Emulsion Stability
Objective: To visually assess the physical stability of the emulsion over time under different temperature conditions.
Methodology:
-
Place 20-30 mL of the emulsion into separate, clear glass vials.
-
Seal the vials to prevent evaporation.
-
Store one sample at room temperature (20-25°C), one at an elevated temperature (e.g., 40-45°C), and one in a refrigerator (4-8°C).
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, and 3 months).[3]
-
Look for any signs of instability, such as:
-
Creaming: Formation of a concentrated layer of the internal phase at the top of the emulsion.
-
Sedimentation: Formation of a concentrated layer of the internal phase at the bottom.
-
Coalescence: The merging of droplets to form larger ones, which may lead to visible oil separation.
-
Breaking: Complete and irreversible separation of the oil and water phases.[3]
-
-
Document all observations with notes and photographs.
Protocol 2: Centrifugation Test for Accelerated Stability Assessment
Objective: To quickly assess the emulsion's resistance to phase separation under mechanical stress.
Methodology:
-
Fill two centrifuge tubes with the emulsion, ensuring they are balanced.
-
Centrifuge the samples at a moderate speed (e.g., 3000 RPM) for 30 minutes.[3]
-
After centrifugation, carefully remove the tubes and visually inspect for any signs of phase separation.
-
Measure the height of any separated layers to quantify the degree of instability. A stable emulsion should show no separation.
Protocol 3: pH and Viscosity Monitoring
Objective: To monitor changes in pH and viscosity, which can be indicators of impending instability.
Methodology:
-
pH Measurement:
-
Measure the initial pH of the freshly prepared emulsion using a calibrated pH meter.
-
At each stability time point (from Protocol 1), allow the sample to return to room temperature and re-measure the pH. A significant drift in pH can indicate a chemical reaction or degradation that may affect stability.[3]
-
-
Viscosity Measurement:
-
Measure the initial viscosity of the emulsion at a controlled temperature using a viscometer or rheometer.
-
At each stability time point, allow the sample to return to the same controlled temperature and re-measure the viscosity. A significant decrease in viscosity often precedes or accompanies phase separation.[3]
-
References
- 1. This compound | High-Purity Ester for Research [benchchem.com]
- 2. Cosmetic emulsion separation [personalcarescience.com.au]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. HLB Calculator - Materials [hlbcalc.com]
- 6. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. syskem.de [syskem.de]
- 9. This compound | Interfat [interfat.com]
- 10. Small-Angle Neutron Scattering Insights into this compound: A Remarkable Bioester - PMC [pmc.ncbi.nlm.nih.gov]
Addressing hydrolytic stability issues of 2-Ethylhexyl laurate in drilling fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolytic stability of 2-Ethylhexyl laurate when used in drilling fluid formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drilling fluids?
A1: this compound is a synthetic ester, formed from the reaction of 2-ethylhexyl alcohol and lauric acid.[1] It is utilized as a base fluid in synthetic-based drilling muds due to its favorable lubricating properties, biodegradability, and lower environmental impact compared to traditional oil-based fluids.
Q2: What is hydrolytic stability and why is it a concern for this compound in drilling fluids?
A2: Hydrolytic stability refers to a substance's resistance to chemical decomposition in the presence of water. For this compound, an ester, this involves the breaking of the ester bond to revert to its parent compounds: 2-ethylhexyl alcohol and lauric acid.[1] This is a significant concern in drilling fluids, as the presence of water is inherent, and the degradation of the base fluid can lead to detrimental changes in the fluid's properties and performance.[2]
Q3: What are the primary factors that accelerate the hydrolysis of this compound in drilling fluids?
A3: The hydrolysis of this compound is significantly accelerated by two primary factors:
-
High Temperatures: Elevated downhole temperatures provide the necessary energy for the hydrolysis reaction to proceed at a faster rate.[2][3][4] Ester-based drilling fluids are generally recommended for use in wellbores with temperatures of 300°F (149°C) or less to minimize hydrolysis.[2]
-
Alkaline Conditions (High pH): Drilling fluids are often maintained at an alkaline pH. The presence of alkaline additives, such as lime (calcium hydroxide), provides the hydroxide (B78521) ions that catalyze the irreversible hydrolysis of the ester.[2]
Q4: What are the consequences of this compound hydrolysis in a drilling fluid system?
A4: The breakdown of this compound can lead to several operational problems:
-
Altered Rheological Properties: The formation of lauric acid and its subsequent reaction with calcium ions from lime can form calcium soaps.[2] These soaps can increase the viscosity of the drilling fluid, leading to poor flow characteristics.
-
Reduced Lubricity: Degradation of the base fluid compromises its primary function of lubricating the drill string and bit.
-
Formation of Solids: The precipitation of calcium soaps can contribute to the overall solids content of the mud, which can be detrimental to drilling performance.
-
Emulsion Instability: The chemical changes in the base fluid can affect the stability of the invert emulsion in synthetic-based muds.
Q5: How can the hydrolytic stability of a drilling fluid containing this compound be tested?
A5: A standard method for evaluating the hydrolytic stability of esters is the ASTM D2619, often referred to as the "Coke Bottle Method". This test involves heating the fluid with water in a sealed container and then measuring the change in acidity of the fluid and water layers, as well as observing any changes to a copper strip included in the test.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with drilling fluids containing this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected increase in drilling fluid viscosity and gel strength after exposure to high temperatures. | Hydrolysis of this compound leading to the formation of calcium soaps. | 1. Verify Temperature and pH: Confirm that the operating temperature and pH of the drilling fluid are within the recommended limits for the specific formulation. 2. Analyze for Hydrolysis Products: Take a sample of the drilling fluid and analyze for the presence of lauric acid and 2-ethylhexyl alcohol. 3. Control Alkalinity: Reduce the concentration of lime or other alkaline additives to the minimum required for fluid stability. 4. Consider a Hydrolysis Inhibitor: Evaluate the addition of a chemical inhibitor, such as a polymeric carbodiimide, to the formulation. |
| Poor lubricity and increased torque and drag during drilling simulations. | Degradation of the this compound base fluid. | 1. Assess Hydrolytic Stability: Perform a hydrolytic stability test (e.g., modified ASTM D2619) on the fluid to quantify the extent of degradation. 2. Reformulate with a More Stable Ester: If hydrolysis is severe, consider replacing a portion or all of the this compound with a more sterically hindered or thermally stable ester. 3. Optimize Additive Package: Review the compatibility of all drilling fluid additives with the ester base fluid, as some additives may accelerate hydrolysis. |
| Phase separation or instability of the invert emulsion. | Chemical changes in the continuous phase (this compound) due to hydrolysis affecting emulsifier performance. | 1. Evaluate Emulsifier Concentration and Type: The hydrolysis products may require an adjustment in the concentration or type of emulsifier used. 2. Monitor Water Content: Ensure the water content in the drilling fluid is within the specified range for the formulation. 3. Test Emulsion Stability: Regularly measure the electrical stability (ES) of the drilling fluid to monitor the health of the emulsion. |
Data Presentation
| Parameter | Condition | Expected Impact on Hydrolysis Rate of this compound |
| Temperature | Increase from 100°F (38°C) to 300°F (149°C) | Significant increase in the rate of hydrolysis.[2][3][4] |
| pH | Increase from neutral (pH 7) to alkaline (pH > 9) | Substantial increase in the rate of hydrolysis, with the reaction becoming irreversible in the presence of a strong base.[2] |
| Lime (Ca(OH)₂) Concentration | Increase in concentration | Increased rate of hydrolysis due to a higher concentration of hydroxide ions.[2] |
| Presence of Water | Essential for Hydrolysis | The rate will depend on the amount of water available at the oil-water interface in the emulsion. |
Experimental Protocols
Protocol 1: Evaluation of Hydrolytic Stability of this compound-based Drilling Fluid (Modified ASTM D2619)
Objective: To assess the hydrolytic stability of a drilling fluid formulation containing this compound under elevated temperature.
Materials:
-
Pressure-tight glass beverage bottles ("Coke bottles")
-
Oven with a rotating rack
-
Drilling fluid formulation containing this compound
-
Distilled water
-
Copper strips
-
Apparatus for acid number titration (e.g., potentiometric titrator)
-
Separatory funnel
Procedure:
-
In a pressure-tight glass beverage bottle, combine 75 mL of the this compound-based drilling fluid and 25 mL of distilled water.
-
Add a pre-weighed and cleaned copper strip to the bottle.
-
Securely cap the bottle.
-
Place the bottle in the rotating rack within an oven preheated to the desired test temperature (e.g., 250°F / 121°C).
-
Rotate the bottle at a slow speed (e.g., 5 rpm) for a specified duration (e.g., 16 hours to simulate downhole conditions).
-
After the aging period, carefully remove the bottle and allow it to cool to room temperature.
-
Once cooled, open the bottle and transfer the contents to a separatory funnel.
-
Allow the oil and water layers to separate completely.
-
Drain and collect both the oil and water layers into separate containers.
-
Determine the acid number of the oil layer using a standard titration method. An increase in the acid number indicates the formation of lauric acid due to hydrolysis.
-
Titrate the water layer to determine its acidity.
-
Clean, dry, and re-weigh the copper strip to determine any weight loss due to corrosion.
Protocol 2: Quantification of Lauric Acid in Drilling Fluid by Gas Chromatography (GC)
Objective: To quantify the amount of lauric acid (a hydrolysis product) in a used this compound-based drilling fluid.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a polar capillary column for fatty acid methyl ester analysis)
-
Esterification reagent (e.g., BF₃-methanol or methanolic HCl)
-
Internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid)
-
Solvents (e.g., hexane (B92381), methanol)
-
Centrifuge
-
Vials for GC analysis
Procedure:
-
Sample Preparation:
-
Take a known weight of the drilling fluid sample.
-
Perform a liquid-liquid extraction to separate the oil phase from the other components of the drilling fluid.
-
Evaporate the solvent to obtain the oil residue.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To a known amount of the extracted oil, add a known amount of the internal standard.
-
Add the esterification reagent (e.g., BF₃-methanol) and heat the mixture according to the reagent manufacturer's instructions to convert the lauric acid to its more volatile methyl ester (methyl laurate).
-
-
Extraction of FAMEs:
-
After cooling, add hexane and water to the reaction mixture and shake to extract the FAMEs into the hexane layer.
-
Centrifuge to ensure phase separation.
-
-
GC Analysis:
-
Transfer the hexane layer containing the FAMEs to a GC vial.
-
Inject a small volume of the sample into the GC.
-
Run the analysis using a suitable temperature program to separate the FAMEs.
-
-
Quantification:
-
Identify the peak corresponding to methyl laurate and the internal standard based on their retention times.
-
Create a calibration curve using standard solutions of methyl laurate and the internal standard.
-
Calculate the concentration of lauric acid in the original drilling fluid sample based on the peak areas and the calibration curve.
-
Visualizations
Caption: The hydrolysis reaction of this compound.
Caption: A logical workflow for troubleshooting hydrolytic stability issues.
References
Technical Support Center: Purity Analysis and Impurity Profiling of Synthetic 2-Ethylhexyl Laurate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purity analysis and impurity profiling of synthetic 2-Ethylhexyl laurate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic ester created through the condensation of 2-ethylhexanol and lauric acid.[1] It is a clear to light yellow liquid at room temperature.[2][3] Due to its properties as a non-greasy emollient and effective solvent, it is frequently used in the development of cosmetics and personal care products like sunscreens and moisturizers.[1] It also finds applications as a lubricant, plasticizer, and in the formulation of washing and cleaning products.[3]
Q2: What are the common impurities in synthetic this compound?
The most common impurities found in synthetic this compound originate from the starting materials or side reactions during the esterification process.[4][5] These include:
-
Unreacted lauric acid
-
Unreacted 2-ethylhexanol
-
Catalyst residues (e.g., sulfuric acid, p-toluenesulfonic acid)[3][6]
-
By-products from side reactions
Q3: What are the typical quality specifications for this compound?
The quality of this compound is determined by several parameters. The following table summarizes the typical specifications.
| Parameter | Specification |
| Assay (Purity) | min 99%[2] |
| Appearance | Clear to light yellow liquid[2] |
| Acid Value | max 1 mg KOH/g[2] |
| Moisture | max 0.1%[2] |
| Density | 0.85-0.87 g/cm³[2] |
| Viscosity (at 40 °C) | approx. 5 mm²/s[2] |
Troubleshooting Guides
Q4: I am observing unexpected peaks in my Gas Chromatography (GC) analysis. What could be the cause?
Unexpected peaks in a GC chromatogram can be attributed to several factors:
-
Contamination: The sample, solvent, or GC system itself might be contaminated. Ensure proper cleaning of all glassware and use high-purity solvents.
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.
-
Septum Bleed: Particles from the injection port septum can enter the column.
-
Impurities in the sample: The unexpected peaks could be impurities from the synthesis, as listed in the FAQs.[4][5]
Q5: How can I improve the resolution between this compound and an impurity peak in my High-Performance Liquid Chromatography (HPLC) analysis?
To improve peak resolution in HPLC, consider the following adjustments:
-
Mobile Phase Composition: Modify the solvent ratio to alter the polarity of the mobile phase.
-
Gradient Elution: If using isocratic elution, switching to a gradient can help separate compounds with different polarities.
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving separation.
-
Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of separation.
-
Column Chemistry: If other adjustments fail, consider a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size.
Q6: My sample failed the acid value specification. What are the likely causes and remedies?
A high acid value indicates the presence of excess acidic components, most likely unreacted lauric acid.[2] This can be due to:
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
-
Inefficient Purification: The post-synthesis workup may not have effectively removed the unreacted acid.
To remedy this, the purification process, such as washing with a dilute base (e.g., sodium carbonate solution), should be repeated to neutralize and remove the excess acid.[4]
Experimental Protocols
Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for quantifying the purity of this compound and detecting volatile impurities like residual 2-ethylhexanol.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Detector Temperature: Set higher than the final oven temperature (e.g., 300 °C).
-
Carrier Gas: Use an inert gas like helium or nitrogen.[7]
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[7]
Table of Example GC-FID Method Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
Impurity Profiling by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is useful for detecting non-volatile impurities such as unreacted lauric acid.
Methodology:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of about 1 mg/mL.
-
Instrument Setup:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common choice.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
UV Detector: Set to a wavelength where the impurities and the main compound have some absorbance (e.g., 210 nm).
-
-
Injection: Inject a defined volume (e.g., 10 µL) of the sample.
-
Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of known reference standards.
Table of Example HPLC-UV Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Identification of Unknown Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying unknown volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation and GC Conditions: Follow a similar procedure as for GC-FID.
-
Mass Spectrometer Setup:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Mass Range: Scan a wide mass range (e.g., m/z 40-500) to capture fragments of potential impurities.
-
-
Data Analysis: The mass spectrum of each unknown peak is compared against a spectral library (e.g., NIST) to propose a structure. The fragmentation pattern provides clues to the molecule's structure.
Structural Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR provides information about the functional groups present in the sample, which can help confirm the identity of the main component and detect certain types of impurities.
Methodology:
-
Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: A spectrum is collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The presence of a strong ester carbonyl (C=O) stretch around 1740 cm⁻¹ and C-O stretches, along with the absence of a broad O-H stretch from carboxylic acid (around 3000 cm⁻¹), indicates a high-purity ester.
Visualizations
Caption: Experimental workflow for purity analysis.
Caption: Troubleshooting logical relationships.
Caption: Synthesis and impurity formation pathway.
References
- 1. This compound | High-Purity Ester for Research [benchchem.com]
- 2. syskem.de [syskem.de]
- 3. DEHYLUB 4003 this compound - Ataman Kimya [atamanchemicals.com]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Overcoming challenges in the chromatographic separation of 2-Ethylhexyl laurate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of 2-Ethylhexyl laurate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Q1: What are the primary challenges in the chromatographic analysis of this compound?
A1: The main challenges in the chromatographic analysis of this compound, a branched-chain fatty acid ester, include:
-
Peak Tailing: Due to its lipophilic nature and potential interactions with the stationary phase, this compound can exhibit asymmetrical peak shapes.
-
Co-elution: In complex cosmetic matrices, it may co-elute with other structurally similar esters or lipophilic compounds, making accurate quantification difficult.
-
Hydrolysis: The ester bond in this compound can be susceptible to hydrolysis under certain acidic or basic conditions, potentially leading to the formation of lauric acid and 2-ethylhexanol, which can complicate the chromatogram.[1]
-
Isomeric Separation: As a branched-chain ester, separating it from its isomers can be challenging, requiring high-resolution chromatographic systems.[2][3]
Q2: Is derivatization necessary for the GC analysis of this compound?
A2: While this compound is an ester and generally more volatile than its corresponding free fatty acid, derivatization is not typically required for its analysis by GC.[4] However, if you are analyzing a sample for the presence of lauric acid (a potential hydrolysis product), derivatization to its methyl ester (FAME) would be necessary to improve its volatility and chromatographic performance.[5]
Q3: Which GC column is most suitable for the analysis of this compound?
A3: For the analysis of fatty acid esters like this compound, a mid-polarity to high-polarity column is generally recommended. A cyanopropyl silicone phase column is often a good choice for detailed fatty acid ester analysis, including the separation of branched-chain isomers.[2] For general-purpose screening, a 5% phenyl-methylpolysiloxane column can also be used. The choice will depend on the complexity of the sample matrix and the need to separate it from other components.
Q4: What is a good starting point for an HPLC method for this compound?
A4: A good starting point for the HPLC analysis of the similar compound 2-(Hexyloxy)ethyl laurate is a reversed-phase (RP) method.[6] A C18 column is commonly used for the separation of hydrophobic compounds. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is a typical choice, with a high percentage of the organic solvent.[6] Since this compound does not have a strong chromophore, UV detection at low wavelengths (around 205-215 nm) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary.
Section 2: Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during the GC and HPLC analysis of this compound.
Gas Chromatography (GC) Troubleshooting
Issue: Peak Tailing
-
Symptom: The peak for this compound is asymmetrical, with a drawn-out tail.
-
Potential Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Column Contamination | Bake out the column at a high temperature (within the column's limit). If tailing persists, trim the first few centimeters of the column. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Column Polarity | Consider using a more polar column if the peak shape is poor on a nonpolar column. |
Issue: Poor Resolution / Co-elution
-
Symptom: The this compound peak overlaps with other peaks in the chromatogram.
-
Potential Causes & Solutions:
| Cause | Solution |
| Suboptimal Temperature Program | Decrease the initial oven temperature or use a slower temperature ramp rate to improve separation. |
| Inadequate Column Resolution | Use a longer column or a column with a smaller internal diameter to increase efficiency. For isomeric separation, a highly polar cyanopropyl column is recommended.[2][7] |
| Complex Sample Matrix | Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue: Peak Tailing or Broadening
-
Symptom: The this compound peak is broad and/or asymmetrical.
-
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Use a high-purity, end-capped C18 column to minimize interactions with residual silanols. |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase can cause peak distortion. |
| Insufficient Organic Content in Mobile Phase | Increase the percentage of acetonitrile or methanol (B129727) in the mobile phase to ensure adequate elution of the hydrophobic this compound. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Issue: No or Low Signal
-
Symptom: The peak for this compound is very small or not detected.
-
Potential Causes & Solutions:
| Cause | Solution |
| Inappropriate Detector | This compound lacks a strong UV chromophore. Use a UV detector at a low wavelength (e.g., 205 nm) or a universal detector like ELSD or CAD. |
| Low Analyte Concentration | Concentrate the sample before injection. |
| Poor Solubility in Mobile Phase | Ensure the mobile phase has a high enough organic content to keep the analyte dissolved. |
Section 3: Data Presentation
The following tables summarize typical quantitative data for the analysis of a structurally similar compound, di(2-ethylhexyl) phthalate (B1215562) (DEHP), which can be used as a reference for method development for this compound.
Table 1: HPLC-UV Method Parameters and Performance for a Similar Compound (DEHP)
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Retention Time | ~7.1 min[8] |
| Limit of Detection (LOD) | 3 ppm[9] |
| Limit of Quantitation (LOQ) | Not specified, but typically higher than LOD |
Note: Data is for Di(2-ethylhexyl) phthalate (DEHP) and should be used as an estimation for this compound method development.
Table 2: GC-FID Method Parameters for Fatty Acid Analysis
| Parameter | Value |
| Column | DB-FFAP (30 m x 0.32 mm i.d.)[10] |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C[11] |
| Detector Temperature | 280 °C[11] |
| Oven Program | Example: 120°C (1 min), then 10°C/min to 175°C (10 min), then 5°C/min to 230°C (5 min)[11] |
Note: This is a general method for fatty acids and would need to be optimized for this compound.
Section 4: Experimental Protocols
Sample Preparation for GC Analysis of this compound in a Cosmetic Cream
-
Extraction:
-
Weigh approximately 1 g of the cosmetic cream into a centrifuge tube.
-
Add 10 mL of hexane (B92381) and vortex for 2 minutes to extract the lipophilic components.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper hexane layer to a clean vial.
-
-
Filtration:
-
Filter the hexane extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 1 µL) into the GC system.
-
HPLC Method for the Analysis of this compound
-
Sample Preparation:
-
Dissolve a known amount of the cosmetic product in a suitable solvent like acetonitrile or isopropanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (90:10 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm or ELSD/CAD.
-
Section 5: Visualizations
Caption: Experimental workflow for the chromatographic analysis of this compound.
Caption: Logical troubleshooting workflow for chromatographic issues.
References
- 1. This compound | High-Purity Ester for Research [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. jfda-online.com [jfda-online.com]
- 6. Separation of 2-(Hexyloxy)ethyl laurate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ilacadofsci.com [ilacadofsci.com]
- 10. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. science-share.com [science-share.com]
Mitigating thermal degradation of 2-Ethylhexyl laurate in high-temperature applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the thermal degradation of 2-Ethylhexyl laurate in high-temperature applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound at elevated temperatures.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing or Browning) | Thermal-oxidative degradation leading to the formation of chromophores. | 1. Ensure the experimental setup is under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Consider adding a phenolic or aminic antioxidant to the formulation. 3. Verify the purity of the this compound; impurities can accelerate degradation. |
| Increase in Viscosity | Polymerization of degradation products. | 1. Lower the operating temperature if experimentally feasible. 2. Incorporate antioxidants to inhibit the free radical polymerization process. 3. Monitor viscosity at regular intervals to track the extent of degradation. |
| Formation of Precipitates or Sludge | Agglomeration of insoluble degradation byproducts. | 1. Improve filtration in the system to remove particulates. 2. Use a co-solvent to enhance the solubility of potential degradation products. 3. Evaluate the compatibility of this compound with other components in the formulation at high temperatures. |
| Increase in Acid Number | Hydrolysis of the ester linkage, forming lauric acid. | 1. Ensure all components and the experimental system are thoroughly dry, as water promotes hydrolysis. 2. Avoid acidic or basic contaminants that can catalyze hydrolysis.[1] 3. Monitor the acid number using titration as an indicator of degradation. |
| Unpleasant Odor | Formation of volatile degradation products such as aldehydes and ketones. | 1. Ensure adequate ventilation in the experimental area. 2. Analyze the headspace of the reaction vessel using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile compounds. 3. The presence of these compounds is a strong indicator of oxidative degradation; enhance inert blanketing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal degradation for this compound?
A1: The primary mechanism is thermo-oxidative degradation, which is a free-radical chain reaction. The process is initiated by the formation of free radicals at high temperatures, which then react with oxygen to form peroxy radicals. These peroxy radicals can then abstract hydrogen atoms from other this compound molecules, propagating a chain reaction that leads to the formation of hydroperoxides. The decomposition of these hydroperoxides results in the formation of various degradation products, including aldehydes, ketones, and carboxylic acids, which can further catalyze the degradation process.
Q2: What is the recommended maximum operating temperature for this compound?
Q3: How can I mitigate thermal degradation?
A3: The most effective way to mitigate thermal degradation is to use antioxidants. Phenolic antioxidants (e.g., hindered phenols) and aminic antioxidants (e.g., alkylated diphenylamines) are commonly used to improve the thermal stability of esters.[5] These antioxidants work by scavenging free radicals and interrupting the propagation of the degradation chain reaction. Additionally, ensuring an inert atmosphere (e.g., nitrogen blanket) can significantly reduce oxidative degradation.
Q4: What are the expected degradation products of this compound?
A4: At elevated temperatures, this compound can degrade through several pathways. Hydrolysis, in the presence of water, will yield lauric acid and 2-ethylhexanol.[1] Thermo-oxidative degradation will lead to a complex mixture of smaller, more volatile compounds such as aldehydes and ketones, as well as larger, polymerized molecules that can increase viscosity and form deposits.
Q5: What analytical techniques are recommended for monitoring the degradation of this compound?
A5: A combination of analytical techniques is recommended for a comprehensive assessment of degradation:
-
Viscometry: To monitor changes in fluid viscosity.
-
Acid Number Titration: To quantify the formation of acidic byproducts from hydrolysis.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To detect the formation of carbonyl groups (from oxidation products) and hydroxyl groups (from hydrolysis).
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and assess overall thermal stability.[3][6]
-
Gel Permeation Chromatography (GPC): To analyze the formation of higher molecular weight products due to polymerization.[7]
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using Isothermal Thermogravimetric Analysis (TGA)
Objective: To determine the weight loss of this compound over time at a constant high temperature.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample to the desired isothermal temperature (e.g., 220°C) at a heating rate of 20°C/min.
-
Hold the sample at the isothermal temperature for a specified duration (e.g., 180 minutes).
-
Record the sample weight as a function of time.
-
Analyze the data to determine the rate of weight loss and the percentage of residual mass.
Protocol 2: Accelerated Thermal Stressing and Analysis of Degradation Products
Objective: To simulate long-term thermal degradation and analyze the resulting chemical changes.
Methodology:
-
Place a known volume (e.g., 50 mL) of this compound into a three-necked round-bottom flask equipped with a condenser, a gas inlet, and a sampling port.
-
If testing with an antioxidant, add the specified concentration to the flask.
-
Heat the flask to the desired temperature (e.g., 180°C) in a heating mantle with magnetic stirring.
-
Bubble an inert gas (e.g., nitrogen) or dry air through the liquid at a low flow rate to simulate different atmospheric conditions.
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw a small aliquot (e.g., 1-2 mL) of the sample for analysis.
-
Analyze the withdrawn samples for:
-
Viscosity: using a viscometer.
-
Acid Number: using potentiometric titration.
-
FTIR Spectroscopy: to identify changes in functional groups.
-
Color: using a spectrophotometer or by visual comparison.
-
Visualizations
Caption: Primary thermal degradation pathways of this compound.
Caption: Workflow for mitigating thermal degradation of this compound.
References
- 1. This compound | High-Purity Ester for Research [benchchem.com]
- 2. DEHYLUB 4003 this compound - Ataman Kimya [atamanchemicals.com]
- 3. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 6. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Stabilizing Cosmetic Creams with 2-Ethylhexyl Laurate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent phase separation in cosmetic creams containing 2-Ethylhexyl laurate.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving phase separation in your cosmetic cream formulations.
Issue: Cream is showing signs of phase separation (e.g., oil droplets on the surface, watery layer at the bottom).
Workflow for Troubleshooting Phase Separation:
Caption: A logical workflow for troubleshooting phase separation.
Frequently Asked Questions (FAQs)
Formulation and Emulsifier Selection
Q1: What are the primary causes of phase separation in cosmetic creams containing this compound?
A1: Phase separation in cosmetic creams is a sign of emulsion instability.[1] For formulations containing this compound, this can be attributed to several factors:
-
Inappropriate Emulsifier System: The chosen emulsifier or blend of emulsifiers may not have the correct Hydrophilic-Lipophilic Balance (HLB) to properly stabilize the oil-in-water (O/W) or water-in-oil (W/O) emulsion.[1]
-
Incorrect Component Ratios: The concentration of the oil phase (including this compound), water phase, or emulsifiers may be outside the stable range.[1]
-
High Interfacial Tension: The natural repulsion between the oil and water phases may be too strong for the selected emulsifier to overcome.[1]
-
Ingredient Incompatibility: Interactions between ingredients, such as pH shifts or the presence of electrolytes, can reduce the effectiveness of the emulsifying system.[1][2]
Q2: How does the structure of this compound influence emulsion stability?
A2: this compound is an ester with a branched alkyl chain, which gives it a non-greasy feel and good spreadability.[3] Interestingly, research has shown that this compound can exhibit "surfactant-like" or self-assembling behavior. This suggests it can function as a nonionic co-surfactant. However, it has a low calculated Hydrophilic-Lipophilic Balance (HLB) of approximately 2.9, making it highly lipophilic (oil-loving). This inherent property needs to be carefully considered when selecting the primary emulsifier system to ensure overall stability.
Q3: How do I select the right emulsifier system for a cream with this compound?
A3: Selecting the right emulsifier is critical for creating a stable cream.[3][4] Consider the following:
-
Emulsion Type (O/W vs. W/O): For light, non-greasy creams (O/W), you will need an emulsifier or emulsifier blend with a higher HLB value (typically 8-18). For heavier, more occlusive creams (W/O), a lower HLB value (typically 3-6) is required.
-
Required HLB of the Oil Phase: Calculate the required HLB of your total oil phase, including this compound and any other oils, butters, and waxes. You can then select a single emulsifier or a blend of emulsifiers to match this required HLB.
-
Use of Co-emulsifiers and Stabilizers: Often, a single emulsifier is not sufficient. The use of co-emulsifiers (like fatty alcohols, e.g., Cetearyl Alcohol) and stabilizers (like polymers and gums, e.g., Xanthan Gum or Carbomer) can significantly improve the long-term stability of the emulsion by increasing viscosity and strengthening the interfacial film.
Data Presentation: Hypothetical Emulsifier Performance
The following table presents hypothetical data on the stability of an O/W cream containing 15% this compound with different emulsifier systems. This data is for illustrative purposes to demonstrate the impact of emulsifier selection and concentration on emulsion stability.
| Emulsifier System | Concentration (%) | Initial Viscosity (cP) | Viscosity after 4 weeks at 45°C (cP) | Mean Particle Size (µm) | Stability Observation after 4 weeks at 45°C |
| Glyceryl Stearate & PEG-100 Stearate | 3.0 | 12,500 | 9,800 | 2.5 | Slight decrease in viscosity |
| Glyceryl Stearate & PEG-100 Stearate | 5.0 | 18,000 | 17,500 | 1.8 | Stable |
| Cetearyl Alcohol & Ceteareth-20 | 3.0 | 11,000 | 7,500 | 3.2 | Significant viscosity drop, slight creaming |
| Cetearyl Alcohol & Ceteareth-20 | 5.0 | 16,500 | 15,800 | 2.1 | Stable |
| Olivem 1000 (Cetearyl Olivate, Sorbitan Olivate) | 4.0 | 14,000 | 13,200 | 2.0 | Stable |
| Olivem 1000 with 0.2% Xanthan Gum | 4.0 | 22,000 | 21,500 | 1.5 | Very Stable |
Experimental Protocols
Methodology for Key Stability Tests:
1. Viscosity Measurement
-
Objective: To assess changes in the cream's thickness over time, which can indicate instability.
-
Apparatus: Brookfield-type rotational viscometer with an appropriate spindle (e.g., T-bar spindle for creams).
-
Procedure:
-
Allow the cream to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours before measurement.
-
Place a sufficient amount of the cream in a beaker to ensure the spindle is fully immersed.
-
Lower the spindle into the center of the sample, avoiding the introduction of air bubbles.
-
Rotate the spindle at a constant speed (e.g., 10 rpm) for a set duration (e.g., 1 minute) before taking a reading.
-
Record the viscosity in centipoise (cP).
-
Repeat the measurement at specified time points during the stability study (e.g., initial, 1 week, 4 weeks, 8 weeks, 12 weeks) and at different storage conditions (e.g., room temperature, 45°C).
-
2. Particle Size Analysis
-
Objective: To measure the size distribution of the dispersed phase droplets, where an increase in particle size can indicate coalescence and impending phase separation.
-
Apparatus: Laser diffraction particle size analyzer.
-
Procedure:
-
Prepare a dilute dispersion of the cream in a suitable solvent (e.g., deionized water for O/W emulsions). The dispersion should be sufficiently dilute to allow for accurate measurement without multiple scattering effects.
-
Introduce the dispersion into the particle size analyzer.
-
Perform the measurement according to the instrument's operating instructions.
-
Record the mean particle size (e.g., D50 or Dv50) and the particle size distribution.
-
Repeat the analysis at various time points and under different storage conditions throughout the stability study.
-
3. Accelerated Aging Test (Freeze-Thaw Cycling)
-
Objective: To assess the emulsion's stability under temperature stress, which can predict its long-term stability.
-
Procedure:
-
Place samples of the cream in appropriate containers.
-
Store the samples at a low temperature (e.g., -10°C) for 24 hours.
-
Transfer the samples to room temperature (e.g., 25°C) and store for 24 hours. This completes one cycle.
-
Repeat this cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
After the final cycle, visually inspect the samples for any signs of phase separation, changes in texture, or other signs of instability.
-
Optionally, perform viscosity and particle size analysis to quantify any changes.
-
4. Centrifugation Test
-
Objective: To accelerate gravitational separation to quickly assess the emulsion's stability.
-
Apparatus: Laboratory centrifuge.
-
Procedure:
-
Place a sample of the cream into a centrifuge tube.
-
Centrifuge the sample at a specified speed and duration (e.g., 3000 rpm for 30 minutes).
-
After centrifugation, inspect the sample for any signs of phase separation, such as a layer of oil or water.
-
The height or volume of the separated layer can be measured to quantify the degree of instability.
-
Signaling Pathways and Logical Relationships
Emulsion Destabilization Pathways:
Caption: Pathways leading to emulsion destabilization and phase separation.
References
- 1. essentiallynatural.co.za [essentiallynatural.co.za]
- 2. entegris.com [entegris.com]
- 3. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | High-Purity Ester for Research [benchchem.com]
Strategies to minimize by-product formation during 2-Ethylhexyl laurate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Ethylhexyl laurate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method is the direct esterification of lauric acid with 2-ethylhexanol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.[1][2] Alternative methods include enzymatic catalysis using lipases and transesterification from other laurate esters.[1][3]
Q2: What are the common by-products in this compound synthesis?
A2: The most prevalent by-product is water, which is formed during the esterification reaction.[1] Other common impurities include unreacted starting materials (lauric acid and 2-ethylhexanol).[3] Depending on the reaction conditions and catalyst used, side reactions can lead to the formation of ethers from 2-ethylhexanol, and colored impurities may arise from the degradation of reactants at high temperatures.
Q3: How can I shift the reaction equilibrium to favor the formation of this compound?
A3: To maximize the yield of the ester, the equilibrium of the reversible esterification reaction needs to be shifted towards the product side. This can be achieved by:
-
Removing water: This is the most common strategy. A Dean-Stark apparatus is frequently used to continuously remove water as it is formed.[1]
-
Using an excess of one reactant: Employing a molar excess of 2-ethylhexanol can drive the reaction forward.[1]
Q4: What is the role of a catalyst in this synthesis?
A4: A catalyst is used to increase the rate of the esterification reaction, which is otherwise slow. Acid catalysts, like sulfuric acid or p-toluenesulfonic acid, work by protonating the carbonyl oxygen of lauric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by 2-ethylhexanol.[1]
Q5: Are there more environmentally friendly catalyst options?
A5: Yes, enzymatic catalysis using immobilized lipases is a greener alternative.[1] These reactions are typically run under milder conditions and avoid the use of corrosive acids. Heterogeneous solid acid catalysts are also being explored as they can be easily recovered and reused.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use a Dean-Stark trap or molecular sieves to remove water. - Increase the molar ratio of 2-ethylhexanol to lauric acid (e.g., 1.5:1 or 2:1).[1] - Increase the catalyst concentration or reaction time. |
| Inefficient catalyst. | - Ensure the catalyst is active and not contaminated. - Consider a different catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid). | |
| High Acidity in the Final Product | Presence of unreacted lauric acid. | - Optimize reaction conditions (time, temperature, catalyst amount) to ensure complete conversion. - Purify the product by washing with a dilute base (e.g., sodium bicarbonate solution) followed by water washes. |
| Presence of Water in the Final Product | Incomplete removal during the reaction or purification. | - Ensure the Dean-Stark trap is functioning correctly. - Dry the final product over a suitable drying agent (e.g., anhydrous sodium sulfate). |
| Discoloration of the Product (Yellowing) | High reaction temperatures leading to degradation of reactants or product. | - Lower the reaction temperature. - Use a milder catalyst (e.g., an enzyme or a solid acid catalyst). |
| Catalyst-related side reactions. | - Reduce the concentration of the acid catalyst. - Consider using a less aggressive catalyst. | |
| Formation of an Ether By-product | High temperatures and strong acid catalyst can promote the dehydration of 2-ethylhexanol to form di(2-ethylhexyl) ether. | - Operate at the lowest effective temperature. - Use a lower concentration of the acid catalyst or switch to a milder catalyst. |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Typical Concentration (wt% of reactants) | Reaction Temperature (°C) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 0.5 - 2.0 | 80 - 120 | High activity, low cost.[1] | Corrosive, can cause side reactions and discoloration.[1] |
| p-Toluenesulfonic Acid (p-TSA) | 0.5 - 2.0 | 80 - 120 | High activity, less corrosive than H₂SO₄.[1] | Higher cost than H₂SO₄. |
| Immobilized Lipase (B570770) | 1 - 10 | 40 - 70 | Mild reaction conditions, high selectivity, reusable.[1] | Higher cost, slower reaction rates. |
| Solid Acid Catalysts (e.g., Sulfated Zirconia) | 5 - 15 | 140 - 180 | Reusable, non-corrosive. | Higher temperatures required, potential for catalyst deactivation. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound using a Dean-Stark Trap
-
Materials:
-
Lauric acid
-
2-Ethylhexanol (1.5 molar equivalents)
-
p-Toluenesulfonic acid monohydrate (1-2 mol% relative to lauric acid)
-
Toluene (B28343) (as an azeotropic solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
To the flask, add lauric acid, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete (typically 3-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the product can be distilled under vacuum.
-
Protocol 2: Enzymatic Synthesis of this compound
-
Materials:
-
Lauric acid
-
2-Ethylhexanol (1:1 molar ratio)
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (3Å or 4Å)
-
-
Procedure:
-
To a flask, add lauric acid, 2-ethylhexanol, and immobilized lipase (typically 5-10% by weight of the reactants).
-
Add activated molecular sieves to the reaction mixture to adsorb the water produced.
-
Incubate the mixture in a shaker at the optimal temperature for the enzyme (e.g., 50-60°C) for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing the acid value by titration or by GC analysis.
-
Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can be washed with a solvent and reused.
-
The product can be used as is or purified further if necessary.
-
Visualizations
Caption: Reaction pathway for this compound synthesis and a key side reaction.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of 2-Ethylhexyl Laurate and Isopropyl Myristate as Emollients
In the formulation of topical drug delivery systems and cosmetic products, the selection of an appropriate emollient is paramount to achieving desired sensory characteristics, stability, and efficacy. Among the vast array of available esters, 2-Ethylhexyl Laurate and Isopropyl Myristate are frequently utilized for their skin-softening and solvent properties. This guide presents a comparative analysis of these two emollients, offering a resource for researchers, scientists, and drug development professionals. The comparison is based on their physicochemical properties, performance data related to skin barrier function, and sensory profiles, supported by established experimental protocols.
Physicochemical Properties: A Foundation for Formulation
The fundamental characteristics of an emollient dictate its behavior in a formulation and its interaction with the skin. This compound and Isopropyl Myristate, while both esters, exhibit distinct physicochemical properties that influence their performance.
| Property | This compound | Isopropyl Myristate |
| Chemical Formula | C20H40O2 | C17H34O2[1][2] |
| Molecular Weight | 312.53 g/mol [3] | 270.45 g/mol [4] |
| Appearance | Clear to light yellow liquid[5][6] | Clear, colorless, practically odorless liquid[7] |
| Density | 0.85-0.87 g/cm³[5][6] | ~0.85 g/mL at 25°C[7] |
| Viscosity | ~5 mm²/s at 40°C[6] | Low[7][8] |
| Solubility | Soluble in most organic solvents; insoluble in water[9][10] | Miscible with alcohol; immiscible with water and glycerol[7] |
| Key Features | Non-greasy emollient, effective solvent, imparts a smooth, dry skin feel[5] | Penetration enhancer, low viscosity, good spreading capacity[7][8] |
Performance as Emollients: Impact on Skin Barrier Function
The primary function of an emollient is to soften and soothe the skin by preventing water loss. This is primarily assessed by measuring its effect on skin hydration and transepidermal water loss (TEWL).
Experimental Protocols for Emollient Efficacy
To provide a framework for the objective comparison of these emollients, the following are detailed methodologies for key experiments.
Skin Hydration Measurement
The assessment of skin hydration relies on measuring the water content of the stratum corneum.
Principle: The Corneometer® measures the electrical capacitance of the skin, which is directly related to its moisture content.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka Electronic GmbH, Germany)
Procedure:
-
Acclimatization: Test subjects are required to acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes prior to measurements.
-
Baseline Measurement: A baseline reading is taken from a defined area on the forearm (e.g., a 2x2 cm square) before the application of any product.
-
Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied evenly to the test area.
-
Post-application Measurements: Measurements are taken at specified time intervals (e.g., 1, 2, 4, and 6 hours) after application.
-
Data Analysis: The change in skin hydration is calculated as the difference between the post-application and baseline values.
Transepidermal Water Loss (TEWL) Measurement
TEWL is a measure of the rate of water vapor diffusing from the skin into the atmosphere, indicating the integrity of the skin barrier.
Principle: An open-chamber device measures the water vapor pressure gradient in the air close to the skin surface.
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka Electronic GmbH, Germany)
Procedure:
-
Acclimatization: Similar to the skin hydration measurement, subjects must acclimatize to a controlled environment.
-
Baseline Measurement: A baseline TEWL reading is taken from the designated test area on the forearm.
-
Product Application: A standardized amount of the emollient is applied to the test area.
-
Post-application Measurements: TEWL is measured at set time points after application.
-
Data Analysis: The effect of the emollient on the skin barrier is determined by comparing the TEWL values before and after product application.
Sensory Perception Analysis
The feel of a product on the skin is a critical factor for consumer acceptance and can be quantitatively assessed through sensory analysis.
Principle: A trained panel of sensory assessors evaluates various attributes of the emollients upon application to the skin.
Procedure:
-
Panelist Training: A panel of 10-15 assessors is trained to identify and quantify specific sensory attributes (e.g., spreadability, greasiness, slipperiness, residue).
-
Product Application: A standardized amount of each emollient is presented to the panelists in a blinded and randomized order. Panelists apply the product to a designated area on their forearm or back of the hand.
-
Attribute Evaluation: Panelists rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., 0-100).
-
Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to determine significant differences between the emollients. A study that performed such an analysis on Isopropyl Myristate and other emollients found it to have a distinct sensory profile.[11][12][13]
Visualizing the Evaluation Process
To illustrate the logical flow of a comparative analysis of emollients, the following diagrams outline the key stages.
Caption: Workflow for the comparative evaluation of emollients.
Caption: Signaling pathway for sensory analysis of emollients.
Conclusion
Both this compound and Isopropyl Myristate are valuable emollients with distinct characteristics. Isopropyl Myristate is a low-viscosity ester known for its rapid spreadability and ability to enhance the penetration of other molecules, making it suitable for formulations where a light, non-greasy feel and active delivery are desired.[7][8][14] this compound, with its slightly higher molecular weight, provides a smooth, dry feel and is an effective solvent, positioning it as a versatile emollient in a variety of cosmetic and pharmaceutical applications.[5] The choice between these two emollients will ultimately depend on the specific formulation goals, including the desired sensory profile, the need for penetration enhancement, and the overall product composition. The experimental protocols provided herein offer a standardized approach for conducting a direct comparative analysis to inform this selection process.
References
- 1. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Isopropyl Myristate Solvent Properties [macro.lsu.edu]
- 5. This compound | High-Purity Ester for Research [benchchem.com]
- 6. syskem.de [syskem.de]
- 7. Isopropyl myristate | 110-27-0 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. gokemi.com [gokemi.com]
- 10. DEHYLUB 4003 this compound - Ataman Kimya [atamanchemicals.com]
- 11. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 14. nbinno.com [nbinno.com]
A Comparative Analysis of 2-Ethylhexyl Laurate and Synthetic Esters in Lubricant Formulations
In the ever-evolving landscape of lubricant technology, the demand for high-performance and environmentally conscious base oils is paramount. This guide provides a detailed comparison of 2-Ethylhexyl laurate, a fatty acid ester, and other common synthetic esters used in lubricant applications. This analysis, tailored for researchers, scientists, and formulation experts, delves into key performance metrics, supported by experimental data and standardized testing protocols.
Performance Benchmarking: this compound vs. Synthetic Esters
The selection of a base oil is critical to the final properties of a lubricant. The following tables summarize the quantitative performance data for this compound against a range of synthetic esters, offering a clear comparison of their respective strengths.
Table 1: Viscosity and Low-Temperature Performance
| Property | This compound | Diesters (e.g., Di-2-ethylhexyl sebacate) | Polyol Esters (e.g., Trimethylolpropane Trioleate) |
| Kinematic Viscosity @ 40°C (mm²/s) | 4 - 6[1][2][3] | ~12 | ~46 |
| Kinematic Viscosity @ 100°C (mm²/s) | 1 - 2[2][3] | ~3.3 | ~9.5 |
| Viscosity Index | > 140[1][3] | ~150 | > 180[4] |
| Pour Point (°C) | ≤ -30[2][5] | < -50 | < -33[4] |
Table 2: Thermal Stability and Environmental Profile
| Property | This compound | Diesters | Polyol Esters |
| Flash Point (°C) | > 170[3][5] | ~220 | > 300 |
| Oxidation Stability | Good | Good to Excellent | Excellent |
| Biodegradability | Readily biodegradable (>60%)[6][7] | Readily biodegradable (50-100%)[8] | Readily biodegradable (5-100%)[8] |
Visualizing Performance Relationships
To better illustrate the comparative performance landscape, the following diagram outlines the logical relationships between the lubricant types and their key characteristics.
Caption: Comparative performance of ester base oils.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. Below are detailed protocols for the key experiments cited.
Viscosity and Viscosity Index Determination
-
Objective: To measure the kinematic viscosity at different temperatures and calculate the viscosity index, which indicates the stability of the lubricant's viscosity with temperature changes. A higher viscosity index signifies a smaller change in viscosity with temperature.[9]
-
Methodology (ASTM D445 and ASTM D2270):
-
Viscosity Measurement (ASTM D445): The kinematic viscosity of the lubricant sample is determined by measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[10] This measurement is performed at two standard temperatures: 40°C and 100°C.[10]
-
Viscosity Index Calculation (ASTM D2270): Using the kinematic viscosity values obtained at 40°C and 100°C, the viscosity index is calculated using established formulas and tables.[9][11]
-
Pour Point Analysis
-
Objective: To determine the lowest temperature at which a lubricant will continue to flow. This is a critical parameter for applications in cold environments.[12][13]
-
Methodology (ASTM D97):
Oxidation Stability Assessment
-
Objective: To evaluate the lubricant's resistance to degradation at elevated temperatures in the presence of oxygen. Good oxidation stability is crucial for extending the service life of the lubricant.
-
Methodology (e.g., ASTM D943):
-
A sample of the oil is placed in a container with water, and an iron-copper catalyst is introduced.[16]
-
The sample is maintained at a constant temperature of 95°C while oxygen is bubbled through it.[16]
-
The test continues until the acid number of the oil reaches a specified value (e.g., 2.0 mg KOH/g), or for a predetermined duration.[16]
-
The time taken to reach this point is reported as the oxidation lifetime.[16] Other methods like ASTM D2893 and ASTM D942 are also used for different types of lubricants.[17][18]
-
Biodegradability Evaluation
-
Objective: To determine the extent to which a lubricant can be broken down by microorganisms. This is a key indicator of its environmental impact.
-
Methodology (OECD 301B - CO₂ Evolution Test):
-
The lubricant sample is introduced as the sole source of carbon into an aqueous medium containing microorganisms (inoculum).[19][20]
-
The mixture is aerated with CO₂-free air for 28 days in a closed environment.[20][21]
-
The amount of carbon dioxide produced by the microorganisms as they metabolize the lubricant is measured.[19][21]
-
A substance is considered "readily biodegradable" if at least 60% of the organic carbon is converted to CO₂ within a 10-day window during the 28-day test period.[20][21][22]
-
The following diagram illustrates the general workflow for evaluating lubricant performance.
References
- 1. Esters for lubricants | GreenFad® 2230 [greenoleo.com]
- 2. chempoint.com [chempoint.com]
- 3. emeryoleo.com [emeryoleo.com]
- 4. Synthesis and evaluation of high-performance complex polyolester as lubricant base oil - American Chemical Society [acs.digitellinc.com]
- 5. turkchem.com.tr [turkchem.com.tr]
- 6. Small-Angle Neutron Scattering Insights into this compound: A Remarkable Bioester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. functionalproducts.com [functionalproducts.com]
- 9. store.astm.org [store.astm.org]
- 10. WearCheck - The Leader in Oil Analysis [wearcheck.ca]
- 11. ppapco.ir [ppapco.ir]
- 12. testinglab.com [testinglab.com]
- 13. bcl.co.za [bcl.co.za]
- 14. azom.com [azom.com]
- 15. Pour Point and Pour Point Depressants [machinerylubrication.com]
- 16. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 17. store.astm.org [store.astm.org]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. respirtek.com [respirtek.com]
- 21. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 22. OECD 301B Sustainable Guide [smartsolve.com]
2-Ethylhexyl Laurate as a Drug Delivery Vehicle: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Ethylhexyl laurate's performance as a drug delivery vehicle against other common alternatives. The information presented is supported by available experimental data to assist in the selection of appropriate excipients for topical and transdermal formulations.
Overview of this compound in Drug Delivery
This compound is a synthetic ester formed from the reaction of 2-ethylhexanol and lauric acid.[1] It is a biodegradable and non-greasy emollient with a good safety profile, exhibiting low toxicity and not being a skin irritant or sensitizer.[2][3] In pharmaceutical applications, it is increasingly utilized in topical formulations and transdermal drug delivery systems due to its ability to enhance the percutaneous absorption of active pharmaceutical ingredients (APIs).[4]
The primary mechanism of action for this compound as a penetration enhancer is its ability to disrupt the highly organized lipid bilayer of the stratum corneum, the outermost layer of the skin.[1] Its amphiphilic nature, with a polar ester group and long, hydrophobic alkyl chains, allows it to integrate into and fluidize the skin's lipids, thereby reducing the barrier function and facilitating drug permeation.
Comparative Analysis with Alternative Delivery Vehicles
The efficacy of this compound as a drug delivery vehicle is best understood when compared to other commonly used penetration enhancers. This section provides a comparative overview of this compound against oleic acid, ethanol, and propylene (B89431) glycol, focusing on key performance parameters such as drug solubility and skin permeation enhancement.
It is important to note that direct head-to-head comparative studies for these specific enhancers under identical experimental conditions are limited in the available scientific literature. Therefore, the following tables summarize data from various studies to provide an indicative comparison.
Quantitative Data Comparison
Table 1: Drug Solubility in Different Vehicles
| Delivery Vehicle | Drug | Solubility | Reference |
| This compound | Data not available | - | - |
| Oleic Acid | Piroxicam | Dependent on thermodynamic activity in the vehicle | [5] |
| Ethanol | Thymoquinone | Highest among PBS, PEG, and ethanol | [6] |
| Propylene Glycol | Diclofenac | Saturated solubility determined at 37°C | [7] |
Note: Quantitative solubility data for a specific drug in this compound was not available in the reviewed literature. The solubility of drugs in oleic acid and propylene glycol is highly dependent on the specific drug and the overall formulation.
Table 2: In Vitro Skin Permeation Enhancement
| Delivery Vehicle | Drug | Enhancement Ratio (ER) | Flux (μg/cm²/h) | Reference |
| This compound | Data not available | - | - | - |
| Oleic Acid | Lamotrigine | 3.55 | 0.916 | [8] |
| Ketoprofen | Most effective among tested fatty acids | 2.58 | [9] | |
| Ethanol (60%) | Aminophylline | 5.94 | - | [10] |
| Propylene Glycol | Progesterone | - | Diffusion rates enhanced 2.5-fold (in PEG ointment) | [11] |
| Ketorolac | - | 4.67 (for Isopropyl Alcohol, a short-chain alcohol similar to ethanol) | [12] |
Note: Direct comparative data on the enhancement ratio and flux for this compound was not found in the reviewed literature. The presented data for alternatives are from studies with different drugs and experimental conditions and should be interpreted with caution.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of drug delivery vehicles.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol is a standard method for assessing the permeation of a drug through a skin sample.
Objective: To quantify the rate and extent of drug permeation through a membrane from a topical or transdermal formulation.
Apparatus:
-
Franz diffusion cells
-
Water bath with circulator
-
Magnetic stirrers
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument
-
Excised human or animal skin (e.g., porcine ear skin)
Procedure:
-
Membrane Preparation: Excise the skin and remove subcutaneous fat. The skin can be used as a full-thickness membrane or separated into the epidermis. Equilibrate the skin in a suitable buffer (e.g., phosphate-buffered saline, PBS) before mounting.
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with a degassed receptor medium (e.g., PBS, pH 7.4) and place a magnetic stir bar. The receptor medium should be chosen to ensure sink conditions.
-
Temperature Control: Maintain the temperature of the receptor medium at 32°C ± 1°C by circulating water through the jacket of the Franz cell to mimic skin surface temperature.
-
Dosing: Apply a precise amount of the formulation containing the drug and the delivery vehicle to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method or another appropriate analytical technique.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.
Drug Solubility Assessment
Objective: To determine the saturation solubility of a drug in a specific delivery vehicle.
Procedure:
-
Add an excess amount of the drug to a known volume of the delivery vehicle in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 32°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved drug.
-
Filter the supernatant through a suitable membrane filter (e.g., 0.45 μm) to remove any remaining solid particles.
-
Dilute an aliquot of the clear filtrate with a suitable solvent and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).
Skin Irritation Potential Assessment
Objective: To evaluate the potential of a delivery vehicle to cause skin irritation.
Procedure (In Vivo - Rabbit Model):
-
Use healthy, adult albino rabbits. Shave the dorsal skin of the rabbits 24 hours before the test.
-
Apply a specified amount of the test substance (delivery vehicle) to a small area (e.g., 1 cm²) of the shaved skin. A control site with no application should also be maintained.
-
Cover the application site with a gauze patch and secure it with non-irritating tape.
-
After a specified exposure period (e.g., 4 hours or 24 hours), remove the patch and gently wipe the skin to remove any residual test substance.
-
Observe and score the skin reactions for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal according to a standardized scoring system (e.g., Draize scale).
-
Calculate the Primary Irritation Index (PII) based on the scores.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound as a drug delivery vehicle.
Figure 1. Mechanism of this compound as a penetration enhancer.
Figure 2. Workflow for an in vitro skin permeation study using a Franz diffusion cell.
Figure 3. Interrelationship of factors influencing drug permeation.
Conclusion
References
- 1. This compound | High-Purity Ester for Research [benchchem.com]
- 2. Small-Angle Neutron Scattering Insights into this compound: A Remarkable Bioester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syskem.de [syskem.de]
- 4. dataintelo.com [dataintelo.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
- 9. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 10. Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Skin Penetration: 2-Ethylhexyl Laurate vs. Other Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of active pharmaceutical ingredients (APIs) presents a significant opportunity to improve therapeutic outcomes. A critical component in the formulation of effective topical and transdermal systems is the choice of penetration enhancer. Fatty acid esters are a well-established class of enhancers, known for their ability to reversibly modify the barrier properties of the stratum corneum, thereby facilitating the passage of APIs into the deeper layers of the skin and systemic circulation.
This guide provides a comparative analysis of the skin penetration-enhancing effects of 2-Ethylhexyl laurate against other commonly used fatty acid esters. The information presented is based on available experimental data and is intended to assist researchers and formulation scientists in the selection of appropriate enhancers for their specific drug development needs.
Quantitative Comparison of Skin Penetration Enhancement
The following table summarizes quantitative data from various in vitro skin permeation studies. It is important to note that the data has been compiled from different sources, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions, including the model drug, vehicle, and skin type used. The "Enhancement Ratio (ER)" is a common metric used to quantify the increase in drug permeation in the presence of an enhancer compared to a control formulation without the enhancer.
| Fatty Acid Ester | Model Drug | Vehicle | Skin Type | Permeation Metric | Value |
| This compound | Not Specified | Not Specified | Not Specified | General Penetration Enhancer | Effective |
| Isopropyl myristate (IPM) | Pentazocine | Isopropyl myristate/Glyceryl monocaprylate | Hairless mouse skin | Enhancement Ratio (ER) | 1.53 - 14.8 |
| Isopropyl palmitate (IPP) | Oxaprozin, Nimesulide, Gliclazide, Ribavirin | Ethanol | Excised rat skin | Significant increase in flux | Concentration-dependent |
| Ethyl oleate | Not Specified | Not Specified | Not Specified | Approved Penetration Enhancer | Effective |
| Oleic acid | Methylparaben | Benzyl alcohol | Human epidermal membrane | Enhancement Ratio (ER) | 2.4 |
| Palmitoleic acid | Methylparaben | Benzyl alcohol | Human epidermal membrane | Enhancement Ratio (ER) | 13.4 |
Experimental Protocols: In Vitro Skin Penetration Study (Franz Diffusion Cell)
The following protocol outlines a standard methodology for assessing the in vitro skin penetration of a substance using a Franz diffusion cell, a widely accepted method that complies with OECD Guideline 428.[1]
1. Skin Preparation:
-
Excised human or animal (e.g., porcine) skin is used. The skin is carefully dermatomed to a thickness of approximately 200-400 µm to isolate the stratum corneum and epidermis.
-
The integrity of the skin barrier is verified prior to the experiment, often by measuring the transepidermal water loss (TEWL).
2. Franz Diffusion Cell Assembly:
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) that is maintained at a constant temperature, typically 32°C, to mimic physiological skin temperature. The receptor fluid is continuously stirred to ensure a uniform concentration.
3. Application of Test Substance:
-
The test formulation containing the fatty acid ester and the active pharmaceutical ingredient (API) is applied to the surface of the skin in the donor chamber.
4. Sampling:
-
At predetermined time intervals, samples are withdrawn from the receptor fluid.
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.
5. Quantification:
-
The concentration of the API in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
6. Data Analysis:
-
The cumulative amount of the API that has permeated the skin per unit area is plotted against time.
-
From this plot, key permeation parameters are calculated:
-
Steady-state flux (Jss): The rate of permeation across the skin at a constant rate, determined from the slope of the linear portion of the cumulative amount versus time curve.
-
Permeability coefficient (Kp): A measure of the skin's permeability to the API.
-
Enhancement Ratio (ER): The ratio of the flux with the enhancer to the flux of a control formulation without the enhancer.
-
Visualizing the Experimental Workflow
Signaling Pathways in Skin Penetration
Fatty acid esters primarily enhance skin penetration by disrupting the highly organized lipid structure of the stratum corneum. However, their interaction with the skin can also influence cellular signaling pathways that regulate skin barrier homeostasis. Two key pathways are the Peroxisome Proliferator-Activated Receptor (PPAR) signaling and the ceramide biosynthesis pathway.
PPAR Signaling: Fatty acids and their derivatives can act as ligands for PPARs, which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and epidermal differentiation.[2][3] Activation of PPARs can lead to an increase in the synthesis of essential barrier lipids, thereby influencing the skin's barrier function.
Ceramide Biosynthesis: Ceramides are the main lipid component of the stratum corneum and are crucial for maintaining the skin's barrier function. Fatty acid esters can influence the synthesis of ceramides, which involves a series of enzymatic reactions starting from the condensation of serine and palmitoyl-CoA.
References
- 1. Flux of fatty acids during epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 3. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethylhexyl Laurate: A Comparative Benchmark of Lubricating Properties Against Commercial Base Oils
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Ethylhexyl Laurate's Performance Against Polyalphaolefin (PAO) and Mineral Oil Base Stocks, Supported by Experimental Data.
In the quest for high-performance and specialized lubricants, the selection of the base oil is paramount. This guide provides a comprehensive benchmark of the lubricating properties of this compound, a synthetic ester, against two widely used commercial base oils: a polyalphaolefin (PAO 4) and a Group II mineral oil. The following data and experimental protocols are intended to offer an objective comparison to aid in the selection of the most suitable base stock for specific research and development applications.
Quantitative Performance Data
The lubricating properties of a base oil are critical to its performance under various operating conditions. The following tables summarize the key physical and tribological characteristics of this compound, PAO 4, and a typical Group II mineral oil.
| Property | This compound | PAO 4 | Group II Mineral Oil | ASTM Method |
| Kinematic Viscosity @ 40°C (cSt) | ~5.3 | ~16.8 - 19.0 | ~28.8 - 35.5 | D445 |
| Kinematic Viscosity @ 100°C (cSt) | ~1.8 | ~3.8 - 4.1 | ~5.0 - 5.7 | D445 |
| Viscosity Index | ~141 | ~124 - 126 | ~95 - 105 | D2270 |
| Pour Point (°C) | -30 | -66 to -69 | -9 to -15 | D97 |
| Flash Point (°C) | >170 | ~220 - 222 | ~210 - 230 | D92 |
| Density @ 15.6°C (g/cm³) | ~0.86 | ~0.82 | ~0.86 - 0.88 | D4052 |
Table 1: Physical Properties. This table offers a comparative overview of the fundamental physical characteristics of the three base oils.
| Property | This compound (Ester) | PAO 4 | Group II Mineral Oil | ASTM Method |
| Wear Scar Diameter (mm) | Typically low (ester class) | Low | Moderate | D4172 |
Table 2: Tribological Properties. This table provides a qualitative comparison of the anti-wear properties. While direct comparative data for this compound under identical conditions as the other two oils was not available, synthetic esters as a class are known for their excellent lubricity and wear-reducing properties.[1]
Experimental Protocols
The data presented in this guide is determined by standardized test methods developed by ASTM International. Adherence to these protocols is crucial for obtaining reliable and comparable results.
Kinematic Viscosity (ASTM D445)
This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.
Viscosity Index (ASTM D2270)
The viscosity index (VI) is an arbitrary, dimensionless measure of the change in viscosity with temperature. A higher VI indicates a smaller decrease in viscosity with increasing temperature. This practice covers the procedures for calculating the viscosity index of petroleum products and related materials from their kinematic viscosities at 40 °C and 100 °C.
Pour Point (ASTM D97)
The pour point of a petroleum product is an index of the lowest temperature at which it will flow under specified conditions. After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3 °C for flow characteristics. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.
Flash Point (ASTM D92)
This test method describes a procedure for determining the flash and fire points of petroleum products by a Cleveland open cup tester. The test cup is filled to a specified level with the sample. The temperature of the sample is increased rapidly at first and then at a slower constant rate as the flash point is approached. At specified intervals, a small test flame is passed across the cup. The lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite is taken as the flash point.
Four-Ball Wear Test (ASTM D4172)
This test method is used to determine the wear preventive characteristics of a lubricating fluid in sliding contact.[2] It is conducted using a four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them under a specified load, speed, temperature, and time.[2] The average diameter of the wear scars that form on the three stationary balls is measured and reported. A smaller wear scar diameter indicates better anti-wear properties of the lubricant.
Experimental Workflow
The following diagram illustrates a typical workflow for benchmarking the lubricating properties of a base oil.
Caption: Lubricant Benchmarking Workflow.
Discussion of Comparative Performance
Viscosity and Viscosity Index: this compound exhibits the lowest viscosity among the three base oils, which could be advantageous in applications requiring low drag and good flow at lower temperatures. Its high viscosity index is comparable to that of PAO 4 and superior to the Group II mineral oil, indicating a more stable viscosity over a wide temperature range.[3]
Low-Temperature Performance: The pour point of this compound is significantly lower than that of the Group II mineral oil, suggesting better fluidity and performance in cold environments. However, PAO 4 demonstrates exceptional low-temperature properties with the lowest pour point of the three.[4][5]
High-Temperature Stability: The flash point is an indicator of a lubricant's volatility and fire resistance at high temperatures. Both this compound and the commercial base oils exhibit high flash points, making them suitable for applications involving elevated temperatures. PAO 4 and the Group II mineral oil have slightly higher flash points than the typical value for this compound.
Lubricity and Wear Protection: While specific comparative wear scar data for this compound is not available, synthetic esters are generally recognized for their excellent lubricity due to their polar nature, which promotes adhesion to metal surfaces, forming a protective film. This inherent property often results in superior anti-wear performance compared to non-polar base oils like mineral oils and PAOs.[6] Research on esters in combination with PAOs has shown that the addition of esters can significantly reduce wear.[1]
Conclusion
This compound presents itself as a viable synthetic base oil with a unique profile of properties. Its key strengths lie in its high viscosity index, good low-temperature performance, and the inherent lubricity characteristic of the ester chemical family.
-
Compared to Group II Mineral Oil: this compound offers a significantly better viscosity index and pour point, indicating superior performance across a wider temperature range.
-
Compared to PAO 4: While PAO 4 excels in its exceptionally low pour point, this compound provides a competitive viscosity index and is likely to offer enhanced lubricity due to its polarity.
The choice between these base oils will ultimately depend on the specific requirements of the application. For systems demanding excellent low-temperature fluidity, PAO 4 is a strong contender. For applications where a balance of good temperature-viscosity characteristics and enhanced lubricity is critical, this compound represents a compelling alternative to both traditional mineral oils and PAOs. Further targeted testing under application-specific conditions is recommended to make a definitive selection.
References
- 1. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]
- 2. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 3. ariyancorp.com [ariyancorp.com]
- 4. exxonmobilchemical.com [exxonmobilchemical.com]
- 5. Synfluid® PAO 4 cSt | Chevron Phillips Chemical [cpchem.com]
- 6. Feature [stle.org]
A comparative study of the biodegradability of different alkyl laurates
A comprehensive review of the biodegradability of methyl, ethyl, propyl, and butyl laurates, providing insights for researchers, scientists, and drug development professionals.
The environmental fate of chemical compounds is a critical consideration in product development across various industries, including pharmaceuticals and personal care. Alkyl laurates, esters of lauric acid, are frequently used as emollients, solvents, and penetration enhancers. Their biodegradability is a key factor in assessing their environmental impact. This guide provides a comparative analysis of the biodegradability of four common alkyl laurates: methyl laurate, ethyl laurate, propyl laurate, and butyl laurate.
Comparative Biodegradability Data
A significant data gap exists for publicly available, direct comparative studies on the ready biodegradability of ethyl, propyl, and butyl laurate using standardized methods like the OECD 301 series. However, data for methyl laurate indicates it is readily biodegradable. One study reported that methyl laurate undergoes 69-100% aerobic biodegradation over a 30-day period. Another source from the U.S. Department of Agriculture also classifies methyl laurate as readily biodegradable[1].
Based on the chemical structure of these esters, a general trend in biodegradability can be anticipated. The primary mechanism for the biodegradation of fatty acid esters is initial hydrolysis by microbial esterases into the constituent fatty acid (lauric acid) and the corresponding alcohol (methanol, ethanol, propanol, or butanol). Both lauric acid and these short-chain alcohols are known to be readily biodegradable.
Therefore, it is expected that ethyl, propyl, and butyl laurate are also readily biodegradable. The rate of biodegradation may vary slightly with the length of the alkyl chain, potentially influenced by factors such as water solubility and steric hindrance affecting enzyme access. However, without direct experimental data, this remains a projection.
Table 1: Summary of Available Biodegradability Data for Alkyl Laurates
| Compound | Test Method | Duration | % Biodegradation | Classification |
| Methyl Laurate | Not specified | 30 days | 69-100% | Readily Biodegradable[1] |
| Ethyl Laurate | No data available | - | - | Expected to be readily biodegradable |
| Propyl Laurate | No data available | - | - | Expected to be readily biodegradable |
| Butyl Laurate | No data available | - | - | Expected to be readily biodegradable |
Experimental Protocol: OECD 301B - CO2 Evolution Test
To experimentally determine and compare the ready biodegradability of these alkyl laurates, the OECD 301B (CO₂ Evolution Test or Modified Sturm Test) is a widely accepted and appropriate method.
Objective: To measure the amount of carbon dioxide produced when a test substance is biodegraded by a microbial inoculum. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.
Materials:
-
Test Substance: Methyl laurate, ethyl laurate, propyl laurate, or butyl laurate.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Mineral Medium: A solution containing essential mineral salts to support microbial growth.
-
Reference Substance: A readily biodegradable compound like sodium benzoate, used as a positive control.
-
Blank Control: Inoculum and mineral medium without the test substance.
-
CO₂-free Air: To aerate the test vessels.
-
CO₂ Absorption Solution: Barium hydroxide (B78521) or sodium hydroxide solution to trap the evolved CO₂.
Procedure:
-
Preparation of Test Vessels: A known concentration of the test substance (typically providing 10-20 mg/L of total organic carbon) is added to flasks containing the mineral medium and inoculum.
-
Incubation: The flasks are incubated at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days.
-
Aeration: The test vessels are continuously aerated with CO₂-free air.
-
CO₂ Trapping: The effluent gas from each flask is passed through a series of absorption bottles containing a known volume and concentration of barium or sodium hydroxide solution. The CO₂ produced from biodegradation reacts with the hydroxide.
-
Quantification of CO₂: The amount of CO₂ produced is determined by titrating the remaining hydroxide in the absorption solution at regular intervals.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance (corrected for the CO₂ produced in the blank control) to the theoretical maximum amount of CO₂ that could be produced from the amount of test substance added.
Biodegradation Pathway and Experimental Workflow
The biodegradation of alkyl laurates follows a logical sequence of biochemical reactions, which can be visualized alongside the experimental workflow for its assessment.
References
Investigating the sensory properties of formulations with 2-Ethylhexyl laurate versus silicones
For researchers, scientists, and drug development professionals, the sensory experience of a topical formulation is as crucial as its clinical efficacy. The feel of a product on the skin significantly influences patient compliance and, ultimately, treatment success. This guide provides an objective comparison of the sensory properties of formulations containing 2-Ethylhexyl laurate, a popular ester emollient, versus those with common silicones like dimethicone and cyclomethicone, supported by available data and detailed experimental methodologies.
At the heart of formulation science lies the quest for the perfect balance between functionality and aesthetics. Emollients are key ingredients that impart many of the desirable sensory characteristics to a topical product. This compound, a branched-chain ester, is often touted for its non-greasy, smooth feel and excellent spreadability.[1] Silicones, a broad class of synthetic polymers, are renowned for their silky, elegant texture and ability to form a breathable, protective film on the skin. This comparison delves into the nuanced sensory profiles of these two classes of ingredients to aid formulators in making informed decisions.
Quantitative Sensory Analysis: A Comparative Overview
The following table summarizes the quantitative sensory data for two common silicones, Dimethicone and Cyclomethicone, derived from a study involving a trained sensory panel.[2] The panel evaluated several sensory attributes on a defined scale. For comparison, the typical sensory characteristics of this compound, as described in various industry and scientific sources, are provided.
Table 1: Comparative Sensory Properties of Emollients
| Sensory Attribute | Dimethicone | Cyclomethicone | This compound (Qualitative Description) |
| Difficulty of Spreading | Low | Very Low | Excellent spreadability, easy to apply.[1] |
| Gloss | High | Low | Imparts a moderate, healthy-looking sheen. |
| Residue | High | Low | Leaves a non-greasy, minimal residue.[1] |
| Stickiness | High | Low | Offers a non-tacky skin feel.[3] |
| Slipperiness | High | High | Provides a smooth, lubricious feel. |
| Softness | Moderate | High | Acts as a skin conditioning agent, leaving skin soft.[4][5] |
| Oiliness | High | Low | Perceived as a light, non-oily emollient. |
Note: The quantitative data for Dimethicone and Cyclomethicone are adapted from a study by Parente et al. (2005) and represent mean scores from a trained sensory panel. The descriptions for this compound are compiled from multiple sources and are qualitative in nature. A direct comparison should be made with caution as the data for this compound was not generated in the same study as the silicones.
In-Depth Sensory Profile Analysis
This compound: This ester is characterized by its light, non-greasy feel and excellent spreading capabilities, making it a popular choice in a wide range of cosmetic and pharmaceutical formulations.[1] Its ability to provide a smooth, conditioned after-feel without significant residue contributes to its use in products where a clean and elegant sensory experience is desired.
Silicones (Dimethicone and Cyclomethicone): Silicones are known for their unique sensory properties.
-
Dimethicone , a linear silicone, provides significant slip and lubrication. However, it can also be perceived as leaving a more substantial residue and having a higher degree of oiliness and stickiness compared to more volatile emollients.[2]
-
Cyclomethicone , a volatile cyclic silicone, offers a very light, transient feel with low residue and stickiness.[2] Its volatility contributes to a quick-drying effect, which can be desirable in many formulations.
Experimental Protocols for Sensory Evaluation
To ensure the reliability and reproducibility of sensory data, a well-defined experimental protocol is essential. The following outlines a typical quantitative descriptive analysis (QDA) methodology used for evaluating the sensory properties of topical formulations.
Objective: To quantitatively assess and compare the sensory attributes of topical formulations containing different emollients.
Panelists: A panel of 10-15 trained individuals is typically used. Panelists are screened for their sensory acuity and trained to identify and rate the intensity of specific sensory attributes consistently.
Formulations:
-
Base Formulation: A simple oil-in-water or water-in-oil emulsion is used as the vehicle.
-
Test Formulations: The base formulation is modified to include a standardized concentration (e.g., 5% w/w) of the test emollient (this compound, Dimethicone, Cyclomethicone).
-
Control: The base formulation without any test emollient is used as a control.
Procedure:
-
Sample Preparation: All formulations are prepared under standardized conditions to ensure consistency. Samples are coded with random three-digit numbers to blind the panelists.
-
Application: A standardized amount of each product (e.g., 0.1 mL) is applied to a designated area on the panelists' forearms.
-
Evaluation: Panelists evaluate the sensory attributes at specific time points:
-
During Application (Initial Feel): Difficulty of Spreading, Slipperiness.
-
Immediately After Application (Immediate Feel): Gloss, Stickiness, Oiliness.
-
After 5 Minutes (After-feel): Residue, Softness.
-
-
Scoring: Panelists rate the intensity of each attribute on a structured scale (e.g., a 10-point line scale where 0 = not perceptible and 10 = very intense).
-
Data Analysis: The data from all panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences between the formulations for each sensory attribute.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a quantitative descriptive sensory analysis of cosmetic formulations.
Caption: Workflow for Quantitative Descriptive Sensory Analysis.
Conclusion
The choice between this compound and silicones in a topical formulation will depend on the specific sensory profile the formulator aims to achieve. This compound offers a light, non-greasy feel with excellent spreadability, making it a versatile emollient for a wide array of applications. Silicones, such as dimethicone and cyclomethicone, provide a distinct silky and smooth sensation. While dimethicone offers significant slip, it may come with a heavier residual feel. Cyclomethicone, being volatile, imparts a transient, light feel with minimal residue.
For the development of elegant and patient-centric topical products, a thorough understanding of the sensory contributions of individual ingredients is paramount. While this guide provides a comparative overview based on available data, direct sensory evaluation of finished formulations remains the gold standard for optimizing the final product's aesthetic and functional properties.
References
- 1. dataintelo.com [dataintelo.com]
- 2. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulprospector.com [ulprospector.com]
- 4. This compound | Interfat [interfat.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
Cross-Validation of Spectroscopic and Chromatographic Data for 2-Ethylhexyl Laurate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive cross-validation of spectroscopic and chromatographic data for 2-Ethylhexyl laurate, a common emollient and solvent. In addition, it offers a comparative analysis with two prevalent alternatives, Isopropyl myristate and Cetyl ethylhexanoate, supported by experimental data and detailed methodologies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties is essential for selecting the appropriate compound for a specific application. The following table summarizes key properties of this compound and its alternatives.
| Property | This compound | Isopropyl myristate | Cetyl ethylhexanoate |
| Molecular Formula | C20H40O2 | C17H34O2 | C24H48O2 |
| Molecular Weight ( g/mol ) | 312.53 | 270.45 | 368.64 |
| Appearance | Colorless to pale yellow liquid[1] | Colorless, oily liquid | Clear, odorless liquid[2] |
| Boiling Point (°C) | ~280 | 167 (at 9 mmHg)[3] | 407.2 |
| Density (g/cm³) | ~0.87 | ~0.85[3] | 0.852 - 0.858 |
Chromatographic Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating and quantifying components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary method for the identification and purity assessment of volatile and semi-volatile compounds like this compound and its alternatives.
Table 2: GC-MS Data Comparison
| Parameter | This compound | Isopropyl myristate | Cetyl ethylhexanoate |
| Retention Time (min) | Data not available in search results | ~12.6[4], 17.767[5][6] | Data not available in search results |
| Key Mass Fragments (m/z) | Data not available in search results | Data not available in search results | Data not available in search results |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For the analysis of esters like this compound, reverse-phase chromatography is commonly employed.
Table 3: HPLC Data Comparison
| Parameter | This compound | Isopropyl myristate | Cetyl ethylhexanoate |
| Retention Time (min) | Data not available in search results | ~2.3[7] | Data not available in search results |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid[8] | Specific data not available in search results | Specific data not available in search results |
| Column Type | Reverse-phase (e.g., Newcrom R1)[8] | Reverse-phase ODS[7] | Specific data not available in search results |
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the chemical structure and functional groups of a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: FT-IR Spectral Data Comparison (Key Absorptions, cm⁻¹)
| Functional Group | This compound | Isopropyl myristate | Cetyl ethylhexanoate |
| C=O (Ester) | ~1730 - 1750 | ~1730 - 1750 | ~1730 - 1750 |
| C-O (Ester) | ~1150 - 1250 | ~1150 - 1250 | ~1150 - 1250 |
| C-H (Alkyl) | ~2850 - 2960 | ~2850 - 2960 | ~2850 - 2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 5: ¹H NMR Spectral Data Comparison (Key Chemical Shifts, δ ppm)
| Proton Environment | This compound | Isopropyl myristate | Cetyl ethylhexanoate |
| -OCH2- (Ester) | ~4.0 | - | ~4.0 |
| -OCH- (Ester) | - | ~4.9 | - |
| -CH2- (Acyl chain) | ~1.2 - 1.6 | ~1.2 - 1.6 | ~1.2 - 1.6 |
| -CH3 (Terminal) | ~0.9 | ~0.9 | ~0.9 |
Table 6: ¹³C NMR Spectral Data Comparison (Key Chemical Shifts, δ ppm)
| Carbon Environment | This compound | Isopropyl myristate | Cetyl ethylhexanoate |
| C=O (Ester) | ~174 | ~174 | ~174 |
| -OCH2- (Ester) | ~66 | - | ~66 |
| -OCH- (Ester) | - | ~68 | - |
| Alkyl Chain | ~14 - 40 | ~14 - 40 | ~14 - 40 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a known concentration of the ester in a suitable solvent such as hexane (B92381) or isopropyl alcohol.[4] An internal standard can be added for quantitative analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-624, is often suitable.[4]
-
Injector: Set to a temperature of approximately 250°C.
-
Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a final temperature to ensure the separation of all components.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Data Analysis: Identify the compound based on its retention time and comparison of its mass spectrum with a reference library.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV or RI).
-
Column: A reverse-phase C18 or similar column is commonly used.[7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[8] Isocratic or gradient elution can be employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at a wavelength where the analyte absorbs, or a refractive index (RI) detector for compounds without a UV chromophore.
-
Data Analysis: The compound is identified by its retention time compared to a standard. Quantification is performed by comparing the peak area to a calibration curve.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Instrumentation: An NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the molecule.
Mandatory Visualizations
Caption: Cross-validation workflow for this compound.
Caption: Logical flow for emollient ester selection.
References
- 1. This compound | High-Purity Ester for Research [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Isopropyl myristate - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simplified and rapid high-performance liquid chromatographic assay for ketoprofen in isopropyl myristate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 2-(Hexyloxy)ethyl laurate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Assessing the cost-effectiveness of enzymatic versus chemical synthesis of 2-Ethylhexyl laurate
For researchers, scientists, and drug development professionals, the synthesis of esters like 2-Ethylhexyl laurate is a critical process. This guide provides an in-depth comparison of enzymatic and traditional chemical synthesis routes, offering a comprehensive look at their cost-effectiveness, efficiency, and environmental impact. The following analysis, supported by experimental data, aims to inform the selection of the most suitable method for specific research and development needs.
The production of this compound, a valuable emollient and solvent in the cosmetics, personal care, and pharmaceutical industries, can be achieved through two primary pathways: conventional chemical catalysis, typically using strong acids, and a more modern approach utilizing enzymatic catalysts, such as lipases. The choice between these methods involves a trade-off between initial costs, reaction conditions, product purity, and sustainability.
At a Glance: Key Performance Metrics
The decision between chemical and enzymatic synthesis hinges on a balance of factors including reaction speed, operating conditions, yield, purity, and environmental considerations. Below is a summary of key quantitative data comparing the two methods for the synthesis of this compound and analogous long-chain esters.
| Parameter | Chemical Synthesis (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | Immobilized lipases (e.g., Candida antarctica lipase (B570770) B - Novozym 435) |
| Reaction Temperature | High (80 - 120°C)[1] | Mild (40 - 70°C)[1] |
| Reaction Time | 1.5 - 8 hours | 3 - 48 hours |
| Yield | 90 - 98%[1] | >90% |
| Catalyst Reusability | Limited to none for homogeneous catalysts | High (immobilized enzymes can be reused multiple times)[2] |
| Energy Consumption | High | Low[3][4] |
| Byproduct Formation | Potential for side reactions and colored impurities | Minimal[2] |
| Downstream Processing | Neutralization, extensive washing, distillation | Simple filtration to remove the enzyme[2] |
| Environmental Impact | Use of corrosive acids, high energy consumption, waste generation | "Green" and sustainable, biodegradable catalyst, lower energy consumption[2] |
Cost-Effectiveness Analysis
While the initial investment for enzymatic catalysts can be higher than that for traditional chemical catalysts, a holistic cost analysis often reveals long-term economic benefits for the enzymatic route.[3] The operational costs associated with enzymatic synthesis are frequently lower due to reduced energy consumption, as these reactions are conducted at milder temperatures.[3][4]
Furthermore, the high specificity of enzymes leads to cleaner reactions with fewer byproducts, simplifying downstream processing and reducing the costs associated with purification and waste management.[2][5] The reusability of immobilized enzymes for multiple reaction cycles further enhances their cost-effectiveness over time.[2] In contrast, chemical synthesis often requires neutralization of the acidic catalyst and extensive washing steps, generating more wastewater and incurring additional disposal costs.
Experimental Protocols
Detailed methodologies for both synthesis routes are provided below to facilitate replication and evaluation.
Enzymatic Synthesis of this compound
This protocol is based on established procedures for lipase-catalyzed esterification.
Materials:
-
Lauric acid
-
2-Ethylhexanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Heptane (B126788) (or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Magnetic stirrer with heating
-
Reaction vessel (e.g., round-bottom flask) with a condenser
Procedure:
-
Reactant Preparation: In the reaction vessel, combine lauric acid and 2-ethylhexanol. A slight molar excess of the alcohol (e.g., 1:1.2 molar ratio of acid to alcohol) is often used to drive the reaction towards product formation.
-
Solvent Addition (Optional): If a solvent is used, add heptane to the mixture.
-
Catalyst Addition: Add the immobilized lipase to the reaction mixture. A typical catalyst loading is 5-10% by weight of the reactants.
-
Water Removal (Optional): Add activated molecular sieves to the mixture to remove the water produced during the esterification, which can inhibit the enzyme.
-
Reaction Conditions: Heat the mixture to the optimal temperature for the lipase, typically between 50-70°C, with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) or by measuring the decrease in acid value through titration.
-
Reaction Completion and Catalyst Recovery: Once the desired conversion is achieved (typically >95%), cool the reaction mixture and separate the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent and dried for reuse in subsequent batches.
-
Product Purification: The resulting this compound is often of high purity. If necessary, any remaining reactants can be removed by vacuum distillation.
Chemical Synthesis of this compound
This protocol follows the principles of Fischer esterification.
Materials:
-
Lauric acid
-
2-Ethylhexanol
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)
-
Toluene (B28343) (for azeotropic water removal)
-
Dean-Stark apparatus
-
Magnetic stirrer with heating
-
Reaction vessel (e.g., round-bottom flask) with a reflux condenser
-
Sodium bicarbonate solution (for neutralization)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Reactant and Catalyst Setup: In the reaction vessel, dissolve lauric acid and 2-ethylhexanol (typically a 1:1.5 molar ratio) in toluene. Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 1-2% by weight of the reactants) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C). The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is being formed.
-
Reaction Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.
-
Purification: Wash the organic layer with a brine solution to remove any remaining aqueous impurities. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Solvent Removal and Product Isolation: Remove the toluene by rotary evaporation. The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for both the enzymatic and chemical synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Ethylhexyl Laurate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Ethylhexyl laurate is paramount for maintaining a secure laboratory environment and protecting our ecosystem. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
This compound is a colorless to slightly yellow liquid commonly used as a solvent and plasticizer.[1] While it exhibits low toxicity, proper disposal is crucial to prevent environmental contamination.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Handle with chemical-impermeable gloves and wear a lab coat or apron.[4][5]
-
Respiratory Protection: Not usually required under well-ventilated conditions. If vapors or mists are generated, use a suitable respirator.[4][5]
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound.
Step 1: Containment of Spills
In the event of a spill, immediately take the following steps:
-
Ventilate the area.
-
Absorb the spill: Use an inert absorbent material such as sand, diatomite, or vermiculite (B1170534) to contain the liquid.[5]
-
Collect the absorbent material: Carefully scoop the contaminated absorbent material into a designated, sealable waste container.
-
Clean the spill area: Wash the site of the spill thoroughly after the absorbent material has been removed.[5]
Step 2: Waste Collection and Storage
-
Designated Waste Container: Place all waste this compound and contaminated materials into a clearly labeled, sealed container. The label should explicitly state "Hazardous Waste" and identify the contents as "this compound".[5][6]
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[5]
-
Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][4]
Step 3: Final Disposal
-
Engage a Licensed Waste Disposal Service: The disposal of chemical waste is regulated and must be handled by a certified hazardous waste management company. Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.[7][8]
-
Follow Regulatory Guidelines: Adhere to all federal, state, and local regulations concerning hazardous waste disposal. These regulations are designed to track hazardous waste from its creation to its final disposal (a "cradle-to-grave" system).[8][9] The Resource Conservation and Recovery Act (RCRA) is the primary federal law governing hazardous waste management in the United States.[6][9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Boiling Point | ~240 °C | [1] |
| Melting Point | -10 to -5 °C | [10] |
| Density | 0.86 g/cm³ at 20 °C | [4] |
| Water Solubility | 0.001 mg/L at 25 °C | [4] |
| Oral LD50 (mouse) | > 2000 mg/kg | [4] |
| Dermal LD50 (rat) | > 2000 mg/kg | [4] |
| Inhalation LC50 (rat) | > 5.7 mg/L | [4] |
Experimental Protocols
The toxicity data presented in this guide are based on standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. For instance, skin and eye irritation studies are typically conducted according to OECD TG 404 and 405, respectively.[11] These protocols involve the application of the substance to the skin or eyes of laboratory animals under controlled conditions to observe any adverse reactions over a specified period.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. gokemi.com [gokemi.com]
- 2. DEHYLUB 4003 this compound - Ataman Kimya [atamanchemicals.com]
- 3. syskem.de [syskem.de]
- 4. echemi.com [echemi.com]
- 5. gestis-database.dguv.de [gestis-database.dguv.de]
- 6. Hazardous Waste Regulations [rila.org]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. youtube.com [youtube.com]
- 10. This compound | 20292-08-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Essential Safety and Logistics for Handling 2-Ethylhexyl Laurate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential guidance on the safe handling and disposal of 2-Ethylhexyl laurate, a versatile ester used in various industrial and cosmetic applications.[1] Adherence to these procedures is critical for maintaining a safe research environment.
Hazard Assessment
This compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[2] It exhibits low acute toxicity and is generally not considered a skin or eye irritant, nor a sensitizer.[3][4] However, some studies have reported slight and fully reversible skin and eye irritation in animal tests. Therefore, adopting appropriate personal protective equipment (PPE) and handling procedures is a necessary precaution.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) |
| Skin | Chemical-impermeable gloves | EU Directive 89/686/EEC and the standard EN 374 |
| Fire/flame resistant and impervious clothing | N/A | |
| Laboratory coat or apron | N/A | |
| Respiratory | Generally not required under normal use with adequate ventilation. If exposure limits are exceeded or irritation occurs, use a full-face respirator. | N/A |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to minimize exposure and prevent contamination.
-
Preparation :
-
Ensure the work area is well-ventilated.[2]
-
Inspect all PPE for integrity before use.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Keep a spill kit nearby.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a suitable, labeled, and closed container.[2]
-
-
Disposal :
-
Arrange for disposal with a licensed waste disposal company.
-
Do not allow the chemical to enter drains or waterways.[2]
-
Dispose of in accordance with all applicable local, state, and federal regulations.
-
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2] |
| Inhalation | Move the person into fresh air.[2] |
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
